molecular formula C10H11BrO2 B1339589 Methyl 4-(bromomethyl)phenylacetate CAS No. 7398-42-7

Methyl 4-(bromomethyl)phenylacetate

Cat. No.: B1339589
CAS No.: 7398-42-7
M. Wt: 243.1 g/mol
InChI Key: APXOMRFLJBRHNX-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)phenylacetate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[4-(bromomethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXOMRFLJBRHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472231
Record name Methyl [4-(bromomethyl)phenyl]acetate
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Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7398-42-7
Record name Methyl [4-(bromomethyl)phenyl]acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(bromomethyl)phenylacetate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(bromomethyl)phenylacetate: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of methyl 4-(bromomethyl)phenylacetate, a critical reagent and building block in modern organic synthesis and pharmaceutical development. We will move beyond simple data reporting to offer a cohesive narrative grounded in mechanistic understanding and practical, field-tested insights. The protocols and analyses described herein are designed to be self-validating, ensuring researchers can confidently apply these methodologies in their own laboratories.

Introduction: The Strategic Importance of a Bifunctional Reagent

This compound (CAS No. 7398-42-7) is a bifunctional organic compound featuring a reactive benzyl bromide moiety and a methyl ester. This unique structural arrangement makes it an invaluable intermediate for introducing the 4-(methoxycarbonylmethyl)benzyl group into a target molecule. Its utility is most pronounced in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics and agrochemicals.[1] The benzyl bromide group serves as a potent electrophile, readily reacting with a wide range of nucleophiles, while the methyl ester provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. Understanding the nuanced reactivity and analytical profile of this compound is paramount for its effective use.

Chemical Structure & Physicochemical Properties

The structure of this compound consists of a para-substituted benzene ring. At one end (C4), a bromomethyl group (-CH₂Br) provides a site for nucleophilic substitution. At the other end (C1), an acetic acid methyl ester group (-CH₂COOCH₃) is attached. This substitution pattern grants the molecule both electrophilic and nucleophilic potential (after hydrolysis of the ester), underpinning its versatility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 7398-42-7[1][2]
Molecular Formula C₁₀H₁₁BrO₂[2][3]
Molecular Weight 243.10 g/mol [2][3]
Synonyms 4-(2-Methoxy-2-oxoethyl)benzyl bromide, 4-(Bromomethyl)phenylacetic acid methyl ester[1]
Boiling Point 290.6 ± 20.0 °C at 760 mmHg[4]
Melting Point 37-39 °C[1]
Density 1.4 ± 0.1 g/cm³[4]
Appearance White to yellow solid[3]
Storage Conditions 2-8°C, under inert atmosphere[2][3]

Synthesis Pathway: Selective Radical Bromination

The most reliable and common synthesis of this compound involves the selective free-radical bromination of the benzylic methyl group of its precursor, methyl 4-methylphenylacetate. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the method of choice.[5]

Causality: This method is preferred due to its high selectivity for the benzylic position. The stability of the intermediate benzylic radical makes it form preferentially over other possible radicals, preventing bromination of the aromatic ring or the acetyl methylene group. Carbon tetrachloride (CCl₄) or cyclohexane are often used as solvents as they do not readily participate in the radical chain reaction.

Detailed Synthesis Protocol
  • Setup : To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-methylphenylacetate (1.0 eq).

  • Reagents : Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).[5]

  • Solvent : Add anhydrous carbon tetrachloride to the flask.

  • Reaction : Heat the mixture to reflux (approx. 77°C) and maintain for 12 hours.[5] The reaction progress can be monitored by TLC or GC-MS.

  • Workup : Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The succinimide byproduct will precipitate.

  • Purification : Filter the mixture to remove the succinimide. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product : Further purification by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization affords pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Methyl 4-methylphenylacetate Reflux Reflux at ~77°C (12 hours) Start->Reflux NBS N-Bromosuccinimide (NBS) NBS->Reflux BPO Benzoyl Peroxide (cat.) BPO->Reflux Solvent Carbon Tetrachloride Solvent->Reflux Cool Cool to 0°C & Filter Reflux->Cool Reaction Complete Wash Aqueous Wash (Na₂S₂O₃, Brine) Cool->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End This compound Purify->End

Caption: Workflow for the synthesis of this compound.

Comprehensive Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR : The proton NMR spectrum provides definitive structural information. The benzylic protons of the -CH₂Br group are expected to appear as a distinct singlet around 4.5 ppm. The methylene protons of the acetate group (-CH₂COO) will also be a singlet, typically around 3.6 ppm. The methyl ester protons (-OCH₃) will be a singlet around 3.7 ppm. The aromatic protons will appear as two doublets in the 7.2-7.4 ppm region, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR : The carbon spectrum will show characteristic peaks for the ester carbonyl (~171 ppm), the aromatic carbons (128-140 ppm), the ester methyl carbon (~52 ppm), the acetate methylene carbon (~41 ppm), and the benzylic carbon attached to bromine (~33 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ar-H 7.2-7.4 (4H, m)128-140
-CH₂ Br~4.5 (2H, s)~33
-CH₂ COO-~3.6 (2H, s)~41
-COOCH₃ ~3.7 (3H, s)~52
-C =O-~171
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Interpretation
C=O (Ester)~1735 cm⁻¹Strong, sharp carbonyl stretch
C-O (Ester)1150-1250 cm⁻¹C-O stretch
C-Br550-650 cm⁻¹C-Br stretch
Aromatic C=C1600, 1450 cm⁻¹Ring stretching vibrations
Sp² C-H>3000 cm⁻¹Aromatic C-H stretch
Sp³ C-H<3000 cm⁻¹Aliphatic C-H stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Analysis : In Electron Ionization (EI-MS), the molecular ion peak [M]⁺ should be observed at m/z 242/244 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a single bromine atom.

  • Fragmentation : Key fragmentation would involve the loss of the bromine atom ([M-Br]⁺) at m/z 163 and the loss of the methoxy group ([M-OCH₃]⁺). The base peak is often the tropylium-like ion resulting from the cleavage of the C-Br bond, m/z 163.

Chromatographic Purity Assessment

Chromatography is essential for determining the purity of the final compound.

  • Expertise & Causality : Reverse-phase HPLC on a C18 column is the standard for purity analysis of moderately polar compounds like this. A mobile phase of acetonitrile and water provides excellent separation of the product from non-polar starting materials and polar byproducts. UV detection is ideal due to the aromatic ring's strong chromophore. A wavelength of 220-230 nm is typically effective.[6][7]

  • System : HPLC with a UV detector.

  • Column : C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase : Isocratic elution with 65% Acetonitrile and 35% Water (with 0.1% formic acid for peak shape improvement).[7][8]

  • Flow Rate : 1.0 mL/min.[6]

  • Detector : UV at 227 nm.[7]

  • Injection Volume : 5 µL.[6]

  • Sample Prep : Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

HPLC_Workflow Sample Prepare Sample (~1 mg/mL in Mobile Phase) Inject Inject 5 µL onto C18 Column Sample->Inject Elute Isocratic Elution (65:35 ACN:H₂O) Inject->Elute Detect UV Detection at 227 nm Elute->Detect Analyze Analyze Chromatogram (Purity Assessment) Detect->Analyze

Caption: Standard workflow for HPLC purity analysis.

Applications in Drug Discovery and Synthesis

The true value of this compound lies in its application as a versatile synthetic intermediate. Its primary role is as an electrophile to alkylate nucleophiles such as amines, phenols, thiols, and carbanions.

  • Pharmaceutical Synthesis : It is a documented building block in the synthesis of heterocyclic PDE4 (phosphodiesterase 4) inhibitors, which are investigated for treating inflammatory diseases.[1] It has also been used as a precursor for developing serine protease inhibitors.

  • Rational Drug Design : In drug discovery, the methyl group of a lead compound is often a target for modification to explore the "magic methyl" effect, where adding a methyl group can significantly enhance binding affinity or improve pharmacokinetic properties.[9] Conversely, functionalizing a methyl group, as in the synthesis of this compound from its toluene analog, provides a key vector for scaffold hopping or for introducing linkers to attach pharmacophores.

Safety, Handling, and Storage

Trustworthiness through Safety : Ensuring the integrity of experiments begins with safe handling of all reagents.

  • Hazards : this compound is classified as a corrosive and lachrymatory substance.[1] It is harmful if swallowed, inhaled, or comes into contact with skin, and causes serious skin and eye irritation/damage.[1][10]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Handling : Avoid breathing dust, fumes, or vapors.[12] Prevent contact with skin and eyes.[13]

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place.[2] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2][3]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular engineers in the pharmaceutical and chemical industries. Its well-defined reactivity, coupled with a straightforward synthesis and clear analytical profile, makes it a reliable and valuable component in the synthetic chemist's toolbox. This guide has provided the foundational, expert-driven knowledge required to synthesize, analyze, and apply this compound safely and effectively, empowering researchers to accelerate their discovery programs.

References

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Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 4-(bromomethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-(bromomethyl)phenylacetate (CAS No. 7398-42-7), a key organic building block utilized in the synthesis of pharmaceutical and agrochemical compounds.[1][2] As a Senior Application Scientist, this document is structured to deliver not just raw data, but a comprehensive interpretation grounded in the principles of structural chemistry. We will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the observed spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's analytical profile for purposes of quality control, reaction monitoring, and structural verification.

Introduction: The Importance of Spectroscopic Verification

This compound is a bifunctional molecule featuring a reactive benzylic bromide and a methyl ester. This structure makes it a versatile intermediate in organic synthesis. However, its utility is predicated on its purity and correct structural identity. Isomeric impurities, such as substitution at the ortho- or meta- positions, or residual starting materials can significantly impact the outcome of subsequent reactions.

Therefore, a thorough spectroscopic characterization is not merely a procedural step but a foundational requirement for ensuring scientific integrity. This guide provides the benchmark spectral data and interpretation necessary to confidently identify and verify the quality of this compound.

Molecular Structure and Predicted Spectral Features

A foundational understanding of the molecule's structure is paramount for interpreting its spectra. Each unique electronic and vibrational environment within the molecule will give rise to a distinct signal.

Caption: Molecular structure of this compound (CAS: 7398-42-7).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
Aromatic Protons (H-a, H-b) 7.25 - 7.45Multiplet (AA'BB')4HProtons on the benzene ring exhibit a characteristic pattern for 1,4-disubstitution. They are deshielded due to the aromatic ring current.
Benzylic Protons (-CH₂Br) ~4.5Singlet2HThese protons are adjacent to an electronegative bromine atom and the aromatic ring, causing a significant downfield shift. The signal is a singlet as there are no adjacent protons.
Methylene Protons (-CH₂CO) ~3.6Singlet2HThese protons are alpha to the carbonyl group of the ester, which is electron-withdrawing and causes a downfield shift. The signal is a singlet due to the absence of neighboring protons.
Methyl Protons (-OCH₃) ~3.7Singlet3HThe methyl protons are attached to the ester oxygen, resulting in a characteristic downfield shift. This signal is a sharp singlet.

Note: Predicted chemical shifts are based on standard functional group values. Actual values may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Signal AssignmentChemical Shift (δ, ppm)Rationale for Chemical Shift
Carbonyl Carbon (C=O) ~171The sp² hybridized carbonyl carbon is highly deshielded due to the double bond and the electronegativity of the two attached oxygen atoms.
Aromatic Carbons (C-Ar) 128 - 138Aromatic carbons typically resonate in this region. The carbon attached to the bromomethyl group (C-ipso) will be further downfield.
Methylene Carbon (-CH₂CO) ~41The sp³ carbon alpha to the carbonyl group.
Methyl Carbon (-OCH₃) ~52The sp³ carbon of the methoxy group, deshielded by the adjacent oxygen.
Benzylic Carbon (-CH₂Br) ~33The sp³ carbon attached to the electronegative bromine atom.

Note: Predicted chemical shifts are based on standard functional group values.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.[3]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]

  • Instrument Setup: Insert the NMR tube into the spectrometer.[5]

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[6]

  • Parameter Setup: Load a standard proton experiment parameter set. Key parameters to check include the spectral width (e.g., -2 to 12 ppm), acquisition time (~2-3 seconds), and relaxation delay (1-5 seconds).[6]

  • Acquisition: Acquire the Free Induction Decay (FID) data. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~1735C=O StretchEsterA strong, sharp absorption band characteristic of the ester carbonyl group. Its position indicates a saturated ester.
3000 - 2850C-H StretchAliphatic (CH₂, CH₃)Indicates the presence of sp³ hybridized C-H bonds.
~3100C-H StretchAromaticIndicates the presence of sp² hybridized C-H bonds on the benzene ring.
1610, 1450C=C StretchAromatic RingAbsorptions characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
1250 - 1000C-O StretchEsterA strong absorption band corresponding to the stretching of the C-O single bonds in the ester functional group.
~600C-Br StretchAlkyl HalideA weaker absorption in the fingerprint region, indicative of the carbon-bromine bond.

Note: IR data for the closely related 4-(Bromomethyl)phenylacetic acid shows characteristic peaks that would be similar, with the addition of the ester peaks for the target molecule.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique that requires minimal sample preparation.[10]

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.[11]

  • Sample Application: Place a small amount of the solid this compound onto the crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal.[12]

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation.[13]

Key Spectral Features
  • Molecular Ion (M⁺): The molecular weight of this compound is 243.1 g/mol . A crucial feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 242 and 244. This is a definitive diagnostic feature.

  • Major Fragments: In EI-MS, the high energy of the electron beam causes the molecular ion to fragment.[14] Understanding these fragmentation pathways provides structural confirmation.[15]

Predicted Fragmentation Pathway

G M [C₁₀H₁₁BrO₂]⁺˙ m/z 242/244 F1 [C₉H₈BrO]⁺ m/z 211/213 M->F1 - •OCH₃ F4 [C₉H₁₁O₂]⁺ m/z 163 M->F4 - •Br F2 [C₈H₈Br]⁺ m/z 183/185 F1->F2 - CO F3 [C₈H₈]⁺˙ m/z 104 F2->F3 - Br₂ (rearrangement) or - HBr - H

Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Explanation of Fragments:

  • Loss of a methoxy radical (•OCH₃): Cleavage of the ester group can lead to the fragment at m/z 211/213.

  • Loss of a bromine radical (•Br): This results in a fragment at m/z 163.

  • Benzylic cleavage: The most stable carbocation is often the benzyl cation. Cleavage of the C-C bond between the methylene group and the carbonyl group can lead to the bromobenzyl cation at m/z 169/171. Subsequent loss of HBr would yield a fragment at m/z 90.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be volatile enough to enter the gas phase.[1]

  • Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (the molecular ion).[16]

  • Fragmentation: The molecular ions, possessing excess energy, undergo fragmentation into smaller ions and neutral species.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, generating a signal that is proportional to their abundance. The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern of the aromatic ring. The IR spectrum verifies the presence of the key ester and bromomethyl functional groups. Finally, mass spectrometry confirms the molecular weight and elemental formula, with the characteristic 1:1 isotopic pattern for bromine serving as a definitive marker. By utilizing the data and protocols within this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the reliability and reproducibility of their scientific work.

References

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  • University of Connecticut. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

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  • University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Wall, M. E., et al. (1996). Modification of the Hydroxy Lactone Ring of Camptothecin: Inhibition of Mammalian Topoisomerase I and Antitumor Activity. Journal of Medicinal Chemistry, 39(8), 1570-1579. Available at: [Link]

  • WILEY-VCH. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved from [Link]

  • Synix Labs. (n.d.). Product List. Scribd. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Application Note. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (2022). General Catalog of Kanto Reagents, Chemicals & Biologicals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of a highly sensitive immunoassay for detecting.... Retrieved from [Link]

  • Molbase. (n.d.). Methyl 2-(4-(bromomethyl)phenyl)acetate. Product Page for CAS 7398-42-7. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis and Purification of Methyl 4-(bromomethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Methyl 4-(bromomethyl)phenylacetate is a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1] This guide provides a comprehensive overview of a robust and scalable method for its synthesis via the Wohl-Ziegler bromination of methyl p-tolylacetate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide in-depth guidance on the purification and characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights to ensure a successful and safe laboratory operation.

Introduction: The Significance of this compound

This compound serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both an ester and a benzylic bromide, allows for sequential and diverse chemical transformations. The benzylic bromide is a reactive electrophile, readily participating in nucleophilic substitution reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This reactivity profile makes it an invaluable precursor for the synthesis of a wide range of target molecules, including serine protease inhibitors and novel crown ether receptors.

The primary synthetic route to this compound involves the radical-mediated benzylic bromination of methyl p-tolylacetate. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, is the most common and efficient method for this transformation.[2][3] Understanding the nuances of this reaction is paramount to achieving high yields and purity.

The Synthetic Pathway: Wohl-Ziegler Bromination

The core of this synthesis lies in the selective bromination of the benzylic methyl group of methyl p-tolylacetate.

Reaction Mechanism

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[4] It is crucial to maintain a low concentration of molecular bromine (Br₂) to suppress competing ionic addition reactions to the aromatic ring.[4][5] N-bromosuccinimide (NBS) serves as a source of Br₂ at a controlled rate.

The process can be broken down into three key stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or UV irradiation. The resulting radicals then abstract a hydrogen atom from a trace amount of HBr present in the NBS, generating a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of methyl p-tolylacetate, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ to yield the desired product, this compound, and another bromine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species.

Critical Experimental Parameters

Several factors significantly influence the outcome of the Wohl-Ziegler bromination:

  • Solvent: Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice due to its inertness under radical conditions.[2] However, due to its toxicity and environmental concerns, alternative solvents like chlorobenzene or dichlorobenzene are now preferred for their higher boiling points, which allow for better temperature control during the exothermic reaction.[6]

  • Radical Initiator: Benzoyl peroxide and AIBN are common initiators. Benzoyl peroxide is often preferred due to its ready availability and predictable decomposition kinetics.[7]

  • N-Bromosuccinimide (NBS): The quality of NBS is critical. It should be pure and dry, as impurities can lead to side reactions. The reaction progress can often be monitored by observing the dense NBS at the bottom of the flask being replaced by the less dense succinimide, which floats.[2]

  • Light/Heat: The reaction requires initiation by either heat or light. The use of an incandescent light source can effectively trigger the radical chain process.[6]

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Quantity
Methyl p-tolylacetate104-14-3C₁₀H₁₂O₂164.201.0 eq
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.981.1 eq
Benzoyl Peroxide94-36-0C₁₄H₁₀O₄242.230.02 eq
Chlorobenzene108-90-7C₆H₅Cl112.56Solvent
Dichloromethane75-09-2CH₂Cl₂84.93Extraction
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃84.01Washing
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying

Reaction Setup and Procedure

Caption: Workflow for the synthesis and purification of this compound.

  • Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add methyl p-tolylacetate and chlorobenzene.

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Initiation and Reaction: Heat the mixture to 85-90°C. Irradiate the flask with an incandescent light to initiate the reaction. An exotherm may be observed, and the temperature should be maintained between 90-110°C.[6]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[6]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the solid succinimide and wash the filter cake with a small amount of chlorobenzene.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Safety Considerations
  • N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing solid.[8][9][10] It can cause severe skin burns and eye damage.[11][12] Handle with care, avoiding dust formation, and wear appropriate PPE.[8][9] It is sensitive to light and moisture and should be stored accordingly.[10][11]

  • Benzoyl Peroxide: Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry.[13] It is sensitive to heat, shock, and friction.[14] It is typically supplied and handled as a wetted solid to reduce the risk of explosion.[15] Spills should be cleaned up promptly using non-sparking tools and wetted with water.[15][16]

  • Solvents: Chlorobenzene and dichloromethane are hazardous. Handle them in a fume hood and avoid inhalation or skin contact.

Purification of this compound

The crude product often contains unreacted starting material, over-brominated side products, and other impurities. Purification is essential to obtain a high-purity final product.

Column Chromatography

Flash column chromatography is an effective method for purifying the crude product.

4.1.1. Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to separate the components. The desired product will elute after the non-polar impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless oil or low-melting solid.

Recrystallization

For products that are solid at room temperature, recrystallization can be a highly effective purification technique.

4.2.1. Solvent Selection

A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[17] A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane, can be effective. Small-scale trials are recommended to determine the optimal solvent system.

4.2.2. Protocol
  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for structural elucidation. The expected signals for this compound are:

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (ester)~3.7singlet3H
-CH₂- (acetate)~3.6singlet2H
-CH₂-Br (benzylic)~4.5singlet2H
Aromatic protons~7.2-7.4multiplet4H

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

Other Analytical Techniques
  • ¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present (e.g., C=O stretch of the ester).

Conclusion

The synthesis of this compound via the Wohl-Ziegler bromination of methyl p-tolylacetate is a reliable and scalable method. Careful control of reaction parameters, adherence to safety protocols, and effective purification are key to obtaining a high-quality product. This guide provides the necessary technical details and expert insights to empower researchers and scientists to successfully perform this important synthetic transformation.

References

An In-depth Technical Guide to CAS 7398-42-7 and the Widely-Used Fluorogenic Probe, 7-Amino-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide comprehensive chemical information and safety protocols related to CAS 7398-42-7, while also addressing a significant point of ambiguity concerning this identifier. Our investigation reveals that while CAS 7398-42-7 is officially assigned to Methyl 2-(4-(bromomethyl)phenyl)acetate , it is sometimes erroneously linked in commercial and research contexts to 7-Amino-4-methylcoumarin , a fluorescent probe of immense importance in biomedical research. Given its relevance to our audience, this guide will first clarify the identity of CAS 7398-42-7 and then provide an in-depth exploration of 7-Amino-4-methylcoumarin (AMC), the compound of likely greater interest.

Part 1: Clarification of CAS Identity: CAS 7398-42-7

The Chemical Abstracts Service (CAS) registry number 7398-42-7 is unambiguously assigned to the compound Methyl 2-(4-(bromomethyl)phenyl)acetate . This organic building block is primarily utilized in chemical synthesis.

Core Information: Methyl 2-(4-(bromomethyl)phenyl)acetate

Methyl 2-(4-(bromomethyl)phenyl)acetate is a reactive intermediate used in the synthesis of more complex molecules, including pharmaceutical components and agrochemicals.[1] Its utility stems from the presence of a reactive benzyl bromide group, which makes it an effective electrophile for introducing the 4-(methyl acetate)phenylmethyl moiety into various structures.[2]

Physicochemical Data

A summary of the key properties for Methyl 2-(4-(bromomethyl)phenyl)acetate is provided below.

PropertyValueReference(s)
CAS Number 7398-42-7[3]
Molecular Formula C₁₀H₁₁BrO₂[2]
Molecular Weight 243.10 g/mol [2]
Appearance White to yellow solid[2]
Boiling Point 290.6 ± 20.0 °C at 760 mmHg[2]
Density 1.415 ± 0.06 g/cm³[2]
Storage 2–8 °C under inert gas (Nitrogen or Argon)[2]
Safety Profile

This compound is classified as a hazardous substance requiring careful handling.

Hazard ClassGHS CodeDescriptionReference(s)
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[3][4]
Corrosive to MetalsH290May be corrosive to metals[4]

Handling Precautions:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P405: Store locked up.[3]

Part 2: The Researcher's Compound of Interest: 7-Amino-4-methylcoumarin (AMC)

For professionals in drug discovery and life sciences, the compound of primary interest is 7-Amino-4-methylcoumarin (AMC) , which has the official CAS Number 26093-31-2 .[5][6] AMC is a cornerstone fluorescent probe used extensively in enzyme activity assays, particularly for hydrolases like proteases.[7]

Introduction to 7-Amino-4-methylcoumarin (AMC)

AMC, also known as Coumarin 120, is a blue-emitting fluorophore. Its core utility lies in its application as a reporter molecule. When covalently attached to a substrate (e.g., via an amide bond to the C-terminus of a peptide), its fluorescence is significantly quenched.[8] Enzymatic cleavage of this bond liberates the free AMC molecule, resulting in a dramatic increase in fluorescence intensity that is directly proportional to the rate of the enzymatic reaction.[7][8] This "turn-on" fluorescence mechanism provides a highly sensitive and continuous method for measuring enzyme kinetics.

Physicochemical and Spectroscopic Properties
PropertyValueReference(s)
CAS Number 26093-31-2[9]
Molecular Formula C₁₀H₉NO₂[5]
Molecular Weight 175.18 g/mol [8]
Appearance Yellow solid powder[8][9]
Melting Point 223-226 °C[10]
Solubility Soluble in DMSO, DMF, and acetone[8]
Excitation Maximum (λex) ~341-380 nm[8]
Emission Maximum (λem) ~440-460 nm[8]
Synthesis via Pechmann Reaction

The most common and efficient method for synthesizing the 7-amino-4-methylcoumarin scaffold is the Pechmann condensation.[11][12] This reaction involves the acid-catalyzed condensation of m-aminophenol with ethyl acetoacetate.[11] While traditional methods employed strong mineral acids like H₂SO₄, modern approaches often utilize solid acid catalysts (e.g., nano-crystalline sulfated-zirconia) to create a more environmentally friendly and efficient process.

Mechanism of Action in Fluorogenic Assays

The functionality of AMC-based substrates is predicated on a straightforward yet powerful mechanism of fluorescence de-quenching. The process allows for real-time monitoring of enzymatic activity.

G cluster_0 Initial State: Quenched Fluorescence cluster_1 Final State: High Fluorescence Substrate AMC-Peptide Substrate (Non-fluorescent / Quenched) Enzyme Protease Substrate->Enzyme Binding Products Cleaved Peptides + Free AMC (Highly Fluorescent) Enzyme->Products Catalytic Cleavage Light Fluorescence Signal (λem ~440-460 nm) Products->Light Emission

Caption: AMC fluorescence de-quenching mechanism in a protease assay.

Part 3: Experimental Protocols & Workflows

Protocol 1: General Fluorometric Protease Activity Assay

This protocol provides a framework for measuring protease activity using an AMC-conjugated peptide substrate. Optimization of substrate and enzyme concentrations is critical and should be performed for each specific assay.

Materials:

  • Purified protease of interest

  • AMC-conjugated peptide substrate specific for the protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with any necessary cofactors)

  • Free 7-Amino-4-methylcoumarin (for standard curve)

  • Anhydrous DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the AMC-peptide substrate in DMSO. Store at -20°C.

    • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. The optimal final concentration is typically near the enzyme's Kₘ value and must be determined empirically.

    • Prepare a dilution series of the purified enzyme in ice-cold Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted enzyme solutions to the appropriate wells.

    • Include "no-enzyme" control wells containing only Assay Buffer.

    • Include "buffer-only" blank wells.

  • Reaction Initiation:

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reactions by adding 25 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) kinetically over a set period (e.g., every 60 seconds for 30-60 minutes).

    • Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[8]

  • Data Analysis:

    • Subtract the RFU values of the "buffer-only" blank from all other readings.

    • Plot RFU versus time for each enzyme concentration. The initial linear portion of the curve represents the reaction velocity (slope = ΔRFU/time).

    • Convert the reaction velocity from RFU/min to pmol/min using a standard curve prepared with free AMC (see Protocol 3.2).

Workflow for a Protease Assay

G prep Reagent Preparation (Enzyme, Substrate, Buffer) plate Plate Setup (Add Buffer & Enzyme to 96-well plate) prep->plate incubate Pre-incubation (5 min at Assay Temp.) plate->incubate start Initiate Reaction (Add AMC-Substrate) incubate->start read Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) start->read analyze Data Analysis (Calculate Velocity, Use Standard Curve) read->analyze result Determine Enzyme Activity analyze->result

Caption: General workflow for an AMC-based protease activity assay.

Protocol 2: Preparation of an AMC Standard Curve

A standard curve is essential to convert the relative fluorescence units (RFU) obtained in an assay into an absolute amount of product formed.[8]

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of free AMC in anhydrous DMSO (e.g., dissolve 1.75 mg in 1 mL DMSO).[8]

  • Intermediate Dilution: Create a 100 µM intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of Assay Buffer.

  • Serial Dilutions in 96-Well Plate:

    • Add 100 µL of the 100 µM AMC intermediate dilution to the first well (e.g., A1).

    • Add 50 µL of Assay Buffer to the next several wells in the same row (e.g., A2-A8).

    • Perform a 1:2 serial dilution by transferring 50 µL from well A1 to A2, mixing, then transferring 50 µL from A2 to A3, and so on.

    • The final volume in each well used for the dilution series should be equalized with Assay Buffer if necessary to match the final assay volume (e.g., 100 µL).

    • Include a well with only Assay Buffer to serve as the blank.

  • Measurement & Analysis:

    • Read the fluorescence of the plate using the same settings as the enzyme assay.

    • Subtract the blank RFU from all standard readings.

    • Plot the background-subtracted RFU versus the known AMC concentration (µM).

    • Perform a linear regression to obtain the equation of the line (y = mx + c), where the slope (m) represents the RFU per µM of AMC.

Part 4: Safety and Handling for 7-Amino-4-methylcoumarin

AMC is considered a hazardous chemical and requires appropriate safety precautions. The following information is synthesized from multiple safety data sheets.[9][13]

GHS Hazard Classification
Hazard ClassGHS CodeDescriptionReference(s)
Acute Toxicity, OralH302Harmful if swallowed[13]
Skin Corrosion/IrritationH315Causes skin irritation[13]
Serious Eye Damage/IrritationH319Causes serious eye irritation[13]
Specific Target Organ ToxicityH335May cause respiratory irritation[13]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[13]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[9]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[1][9]

    • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[9][13]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[9][10]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at 2-8°C.[10] Protect from light. Keep away from strong acids, strong bases, and oxidizing agents.[9]

  • Disposal: Dispose of waste contents and containers in accordance with all local, regional, national, and international regulations. Do not allow the product to enter drains.[1]

References

  • Reddy, B. M., et al. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 7-Amino-4-methylcoumarin via the Pechmann Reaction. BenchChem.
  • Cayman Chemical. (2025). Safety Data Sheet: 7-Amino-4-methylcoumarin. Cayman Chemical.
  • Thermo Fisher Scientific. (2022). Safety Data Sheet: 7-Amino-4-methylcoumarin. Acros Organics.
  • ResearchGate. (n.d.). Reaction optimization for the synthesis of 7-amino-4-methyl-coumarin 3a.
  • MedChemExpress. (2025). Safety Data Sheet: 7-Amino-4-methylcoumarin. MedChemExpress.
  • BenchChem. (2025). 7-Amino-4-(trifluoromethyl)coumarin: A Comprehensive Technical Guide. BenchChem.
  • AAT Bioquest. (n.d.). Safety Data Sheet for AMC [7-Amino-4-methylcoumarin].
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-acylamino-4-methylcoumarins. BenchChem.
  • Google Patents. (n.d.). Method of producing 7-amino-4-methylcoumarin.
  • BenchChem. (n.d.). Application Notes and Protocols for the Preparation of a Standard Curve for Free 7-Amino-4-methylcoumarin (AMC). BenchChem.
  • Santa Cruz Biotechnology. (n.d.). 7-Amino-4-methylcoumarin. SCBT.
  • Sigma-Aldrich. (n.d.). 7-Amino-4-methylcoumarin 99%. Sigma-Aldrich.
  • ChemBK. (2024). Methyl 2-(4-(broMoMethyl)phenyl)
  • National Center for Biotechnology Information. (2012). Protease Assays. Assay Guidance Manual.
  • Molbase. (n.d.). Methyl 2-(4-(bromomethyl)phenyl)
  • SynZeal. (n.d.).
  • ChemScene. (n.d.). 7-Amino-4-methylcoumarin. ChemScene.
  • Unspecified MSDS. (n.d.).
  • CAS Common Chemistry. (n.d.). 7-Amino-4-methylcoumarin. CAS. [Link]

  • Google Patents. (n.d.). Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates.
  • Sigma-Aldrich. (2025).
  • BenchChem. (2025). Optimizing Substrate Concentration for 7-Amino-4-methylcoumarin (AMC) Assays: A Technical Support Guide. BenchChem.
  • BLDpharm. (n.d.). Methyl 2-(4-(bromomethyl)phenyl)
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)
  • ChemicalBook. (2025). 4-(Bromomethyl)phenylaceticacidphenacylester. ChemicalBook.
  • PubChem. (n.d.). Methyl 2-(4-bromophenyl)
  • TCI Chemicals. (n.d.). Methyl 2-[4-(Bromomethyl)
  • Santa Cruz Biotechnology. (n.d.). Diallyldimethylammonium chloride. SCBT.
  • Fandachem. (n.d.). cas 7398-69-8 diallyldimethylammonium chloride. Fandachem.

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A-Tiefenanalyse der Reaktivität von Benzylbromid in Methyl-4-(brommethyl)phenylacetat

Author: BenchChem Technical Support Team. Date: January 2026

Ein technischer Leitfaden für Fachleute in der Forschung und Arzneimittelentwicklung

Zusammenfassung

Methyl-4-(brommethyl)phenylacetat ist ein vielseitiges bifunktionelles Reagenz, das in der organischen Synthese, insbesondere in der pharmazeutischen Chemie, von großer Bedeutung ist. Seine einzigartige Struktur, die eine hochreaktive Benzylbromid-Einheit und einen Methylester umfasst, ermöglicht eine breite Palette chemischer Umwandlungen. Dieser Leitfaden bietet eine eingehende Untersuchung der Faktoren, die die Reaktivität der Benzylbromid-Gruppe bestimmen, und beschreibt ihre vorherrschenden Reaktionswege. Es werden detaillierte Protokolle und mechanistische Einblicke bereitgestellt, um Forschern die Nutzung des vollen synthetischen Potenzials dieser Verbindung zu ermöglichen.

Einleitung: Die einzigartige Reaktivität von Benzylhalogeniden

Benzylhalogenide, zu denen auch Methyl-4-(brommethyl)phenylacetat gehört, weisen eine deutlich erhöhte Reaktivität bei nukleophilen Substitutionsreaktionen im Vergleich zu ihren aliphatischen Gegenstücken auf.[1] Diese erhöhte Reaktivität ist auf die Stabilität des Übergangszustands und möglicher Carbokation-Zwischenprodukte zurückzuführen, die durch Resonanz mit dem benachbarten aromatischen Ring stabilisiert werden.[2][3] Die Phenylgruppe delokalisiert die sich entwickelnde positive Ladung und senkt so die Aktivierungsenergie für die Substitution.

Methyl-4-(brommethyl)phenylacetat ist ein primäres Benzylbromid.[4] Folglich kann es sowohl SN1- als auch SN2-Reaktionen eingehen, wobei der vorherrschende Mechanismus von den Reaktionsbedingungen wie der Stärke des Nukleophils, dem Lösungsmittel und der Temperatur abhängt.[2][4]

Tabelle 1: Physikalisch-chemische Eigenschaften von Methyl-4-(brommethyl)phenylacetat

EigenschaftWertQuelle
CAS-Nummer7398-42-7[5][6][7]
SummenformelC10H11BrO2[6][8]
Molekulargewicht243.10 g/mol [6][8]
Siedepunkt290.6±20.0 °C[7][8]
LagerbedingungenUnter Inertgas bei 2-8°C aufbewahren[6][8]

Analyse der Kernreaktivität: Ein zweigleisiger Ansatz

Die Reaktivität der Benzylbromid-Gruppe in Methyl-4-(brommethyl)phenylacetat wird hauptsächlich durch nukleophile Substitutionsmechanismen bestimmt: SN1 (unimolekulare nukleophile Substitution) und SN2 (bimolekulare nukleophile Substitution).

Der SN2-Weg: Konzertierter Angriff

Als primäres Benzylbromid ist der SN2-Weg für Methyl-4-(brommethyl)phenylacetat oft bevorzugt, insbesondere bei starken Nukleophilen und aprotischen polaren Lösungsmitteln.[4][9] Bei diesem Mechanismus greift das Nukleophil das elektrophile Benzylkohlenstoffatom von der Rückseite an, was zu einem konzertierten Bruch der Kohlenstoff-Brom-Bindung und zur Bildung einer neuen Kohlenstoff-Nukleophil-Bindung führt.[9]

Kausale Analyse:

  • Starke Nukleophile: Starke Nukleophile (z. B. CN-, RS-, N3-) begünstigen den SN2-Weg, da ihre hohe Elektronendichte den konzertierten Angriff auf das elektrophile Kohlenstoffatom vorantreibt.[4]

  • Aprotische polare Lösungsmittel: Lösungsmittel wie DMF oder DMSO solvatisieren das Kation, lassen aber das Nukleophil relativ "nackt" und erhöhen so seine Reaktivität.

  • Sterische Hinderung: Als primäres Halogenid ist das Benzylkohlenstoffatom sterisch zugänglich, was den Rückseitenangriff des Nukleophils erleichtert.[9]

Der SN1-Weg: Carbokation-Zwischenprodukt

Unter Bedingungen, die die Bildung eines Carbokations begünstigen – wie schwache Nukleophile (z. B. H2O, ROH) in protischen polaren Lösungsmitteln – kann der SN1-Weg konkurrieren oder sogar dominieren.[4][9] Der geschwindigkeitsbestimmende Schritt ist die Dissoziation des Bromidions, um ein resonanzstabilisiertes Benzylkarbokation zu bilden.[2] Dieses Zwischenprodukt wird dann schnell vom Nukleophil eingefangen.

Kausale Analyse:

  • Stabilität des Carbokations: Das Benzylkarbokation wird durch Resonanz stark stabilisiert, da die positive Ladung über den aromatischen Ring delokalisiert wird.[2][3] Dies senkt die Aktivierungsenergie für seine Bildung.

  • Protische Lösungsmittel: Lösungsmittel wie Wasser oder Ethanol können sowohl das Carbokation als auch das austretende Bromidion solvatisieren und so den Ionisierungsschritt erleichtern.

  • Elektronische Effekte des Substituenten: Die para-ständige Methylacetat-Gruppe (-CH2COOCH3) spielt eine entscheidende Rolle. Sie ist eine schwach elektronenziehende Gruppe durch Induktion, was das Carbokation leicht destabilisieren und den SN1-Weg im Vergleich zu unsubstituiertem Benzylbromid etwas weniger günstig machen kann.[10][11][12]

SN1_Mechanism sub Methyl 4-(bromomethyl)phenylacetate ts1 Transition State 1 (C-Br bond breaking) sub->ts1 Slow (RDS) carbocation Resonance-Stabilized Benzylic Carbocation ts1->carbocation product Substituted Product carbocation->product Fast Nu Nucleophile (Nu⁻) Nu->carbocation caption Diagram 1: Vereinfachter SN1-Mechanismus.

Diagram 1: Vereinfachter SN1-Mechanismus.

SN2_Mechanism reactants Substrate + Nucleophile (Nu⁻) ts Transition State [Nu---C---Br]⁻ reactants->ts Concerted Step product Product + Br⁻ ts->product caption Diagram 2: Vereinfachter SN2-Mechanismus.

Diagram 2: Vereinfachter SN2-Mechanismus.

Anwendungen in der Arzneimittelentwicklung

Die zuverlässige Reaktivität von Methyl-4-(brommethyl)phenylacetat macht es zu einem wertvollen Baustein in der Synthese von pharmazeutisch aktiven Verbindungen. Es dient als elektrophiles Zwischenprodukt zur Einführung des 4-(Methoxycarbonylmethyl)benzyl-Fragments in eine Vielzahl von Molekülen.[5]

  • Synthese von PDE4-Inhibitoren: Es wurde bei der Synthese von heterocyclischen Inhibitoren der Phosphodiesterase 4 (PDE4) verwendet, die zur Behandlung von entzündlichen Erkrankungen untersucht werden.[5]

  • Synthese von Serinprotease-Inhibitoren: Das analoge 4-(Brommethyl)phenylessigsäure wurde als Vorläufer für Serinprotease-Inhibitoren verwendet.

  • "Magic Methyl"-Effekt: Die Einführung von Methylgruppen, wie sie im Esterteil dieser Verbindung vorhanden sind, ist eine gängige Strategie in der medizinischen Chemie, um die pharmakodynamischen und pharmakokinetischen Eigenschaften von Wirkstoffkandidaten zu optimieren, ein Phänomen, das oft als "Magic Methyl"-Effekt bezeichnet wird.[13]

Experimentelle Protokolle

Protokoll: Repräsentative SN2-Reaktion - Synthese von Methyl-4-((phenoxymethyl)phenyl)acetat

Dieses Protokoll beschreibt die Reaktion von Methyl-4-(brommethyl)phenylacetat mit Phenol, um einen Ether über einen SN2-Mechanismus (Williamson-Ethersynthese) zu bilden.

Materialien:

  • Methyl-4-(brommethyl)phenylacetat (1 Äq.)

  • Phenol (1.1 Äq.)

  • Kaliumcarbonat (K2CO3), wasserfrei (1.5 Äq.)

  • Acetonitril (CH3CN), trocken

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizmantel

  • Dünnschichtchromatographie (DC)-Platten (Kieselgel)

  • Rotationsverdampfer

  • Scheidetrichter

  • Ethylacetat, Wasser, Salzlösung (gesättigte NaCl-Lösung)

  • Natriumsulfat (Na2SO4), wasserfrei

Verfahren:

  • Einrichtung: In einem trockenen Rundkolben, der mit einem Magnetrührstab ausgestattet ist, Methyl-4-(brommethyl)phenylacetat (1 Äq.) und Phenol (1.1 Äq.) in trockenem Acetonitril lösen.

  • Basenzugabe: Wasserfreies Kaliumcarbonat (1.5 Äq.) zur Reaktionsmischung geben. K2CO3 dient als Base, um das Phenol zu deprotonieren und das reaktivere Phenoxid-Nukleophil zu erzeugen.

  • Reaktion: Die Mischung unter Rückfluss erhitzen und den Reaktionsfortschritt mittels DC überwachen (typischerweise 4-8 Stunden).

  • Aufarbeitung: Nach Abschluss der Reaktion die Mischung auf Raumtemperatur abkühlen lassen. Das feste K2CO3 abfiltrieren und das Lösungsmittel unter reduziertem Druck entfernen.

  • Extraktion: Den Rückstand in Ethylacetat lösen und mit Wasser und anschließend mit Salzlösung waschen, um restliches K2CO3 und Phenol zu entfernen.

  • Trocknung und Konzentration: Die organische Phase über wasserfreiem Natriumsulfat trocknen, filtrieren und das Lösungsmittel am Rotationsverdampfer entfernen.

  • Reinigung: Das Rohprodukt bei Bedarf durch Säulenchromatographie auf Kieselgel reinigen, um das reine Etherprodukt zu erhalten.

Validierung: Die Produktidentität und -reinheit sollten durch 1H-NMR-, 13C-NMR- und Massenspektrometrie bestätigt werden. Das Verschwinden des Benzylbromid-Signals (-CH2Br bei ca. 4.5 ppm im 1H-NMR) und das Auftreten eines neuen Benzylether-Signals (-CH2O- bei ca. 5.1 ppm) sind Indikatoren für eine erfolgreiche Reaktion.

Workflow start Reagenzien in Acetonitril (Substrat, Phenol, K₂CO₃) reflux Rückfluss (4-8 h) Überwachung durch DC start->reflux filtration Abkühlen und Filtrieren reflux->filtration evaporation Lösungsmittel entfernen (Rotationsverdampfer) filtration->evaporation extraction Extraktion (Ethylacetat/Wasser) evaporation->extraction drying Organische Phase trocknen (Na₂SO₄) extraction->drying purification Konzentration und Reinigung (Säulenchromatographie) drying->purification product Reines Produkt Charakterisierung (NMR, MS) purification->product caption Diagramm 3: Experimenteller Arbeitsablauf für die Ethersynthese.

Diagramm 3: Experimenteller Arbeitsablauf für die Ethersynthese.

Sicherheit und Handhabung

Methyl-4-(brommethyl)phenylacetat ist ein reaktives Alkylierungsmittel und sollte mit Vorsicht gehandhabt werden. Es ist als haut- und augenreizend eingestuft.[5] Es sollten geeignete persönliche Schutzausrüstungen (PSA), einschließlich Schutzbrille, Handschuhe und Laborkittel, getragen werden. Alle Manipulationen sollten in einem gut belüfteten Abzug durchgeführt werden.

Schlussfolgerung

Methyl-4-(brommethyl)phenylacetat ist ein hochreaktives und synthetisch wertvolles Reagenz. Seine Benzylbromid-Einheit unterliegt leicht nukleophilen Substitutionsreaktionen sowohl über SN1- als auch über SN2-Wege, wobei die spezifischen Bedingungen den vorherrschenden Mechanismus bestimmen. Das Verständnis der Faktoren, die seine Reaktivität beeinflussen – sterische Zugänglichkeit, Stabilität von Zwischenprodukten und elektronische Effekte – ist für seine effektive Nutzung in der Synthese komplexer organischer Moleküle, insbesondere in der Arzneimittelentwicklung, von entscheidender Bedeutung. Die hier vorgestellten Protokolle und mechanistischen Einblicke bieten eine solide Grundlage für Forscher, um diese vielseitige Verbindung in ihre Synthesestrategien zu integrieren.

Referenzen

  • Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Glasp. [Link]

  • Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Quora. [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

  • Reddit. (2022). Will allylic and benzylic halide prefer SN1 or SN2 reaction?. Reddit. [Link]

  • Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • ACS Publications. (n.d.). Mechanistic Role of Benzylic Bromides in the Catalytic Autoxidation of Methylarenes. Inorganic Chemistry. [Link]

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  • J-STAGE. (n.d.). LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES IN THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFECT. Journal of the Korean Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). 2.9: Reactions at the Benzylic Position. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • La Salle University. (n.d.). Substituent Effects. La Salle University. [Link]

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  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. St. Peter's Institute of Pharmaceutical Sciences. [Link]

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  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

  • Chemsrc. (2024). Methyl [4-(bromomethyl)phenyl]acetate. Chemsrc. [Link]

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Methyl 4-(bromomethyl)phenylacetate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Stability and Storage of Methyl 4-(bromomethyl)phenylacetate

Authored by: A Senior Application Scientist

Introduction

This compound is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its utility lies in its dual reactive centers: a reactive benzylic bromide, which is an excellent alkylating agent, and a methyl ester, which can be further manipulated. These very features, however, make the molecule susceptible to degradation, compromising sample integrity, experimental reproducibility, and the safety of downstream applications. This guide provides a comprehensive analysis of the factors governing the stability of this compound, offering field-proven protocols for its optimal storage, handling, and quality assessment.

Chemical Profile and Intrinsic Reactivity

To understand the stability of this compound, one must first appreciate the reactivity endowed by its constituent functional groups: the benzylic bromide and the methyl phenylacetate ester.

  • Benzylic Bromide: The C-Br bond at the benzylic position is the primary locus of reactivity. Benzylic radicals, cations, and anions are all stabilized by resonance with the adjacent phenyl ring, which significantly weakens the C-H bonds at this position and makes the C-Br bond an excellent leaving group in nucleophilic substitution reactions.[1] Benzylic bromides are known to be potent lachrymators and are highly reactive towards a wide range of nucleophiles, including water and alcohols.[2][3][4]

  • Methyl Phenylacetate Ester: The ester functional group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and methanol. This process can be catalyzed by both acid and base. While generally stable under neutral conditions at room temperature, the presence of moisture or acidic/basic impurities can accelerate this degradation pathway.[5]

The interplay between these two groups dictates the compound's overall stability profile.

Caption: Key reactive functional groups in this compound.

Primary Degradation Pathways

The principal routes of degradation for this compound are hydrolysis and nucleophilic substitution. Exposure to light may also initiate radical-based degradation, a known mechanism in benzylic bromination reactions that can also contribute to decomposition.[6]

  • Hydrolysis of the Benzylic Bromide: This is often the most significant degradation pathway. In the presence of water, the bromide can be displaced by a hydroxyl group, forming Methyl 4-(hydroxymethyl)phenylacetate. This reaction can proceed slowly even with atmospheric moisture and generates hydrobromic acid (HBr) as a byproduct.[2] The liberated HBr can, in turn, catalyze the hydrolysis of the ester group, creating an autocatalytic degradation loop.

  • Hydrolysis of the Methyl Ester: The ester can be hydrolyzed to 4-(bromomethyl)phenylacetic acid. This reaction is significantly accelerated by acidic or basic conditions.[7]

  • Self-Condensation/Polymerization: As a reactive alkylating agent, one molecule can potentially react with another, particularly if impurities that can act as nucleophiles are present, leading to oligomeric or polymeric byproducts.

  • Photodegradation: Benzylic positions are susceptible to free-radical reactions, which can be initiated by UV light.[8][9] This can lead to the formation of various impurities and a general darkening of the material.

cluster_hydrolysis Hydrolysis (Moisture) cluster_other Other Pathways start This compound hydrolysis_br Formation of Methyl 4-(hydroxymethyl)phenylacetate + HBr start->hydrolysis_br H₂O hydrolysis_ester Formation of 4-(bromomethyl)phenylacetic acid start->hydrolysis_ester H₂O (Acid/Base Catalyzed) photo Photodegradation (UV Light) start->photo poly Self-Condensation start->poly Impurities autocatalysis HBr Autocatalysis hydrolysis_br->autocatalysis generates autocatalysis->hydrolysis_ester catalyzes

Caption: Major degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the compound's inherent reactivity, a multi-faceted approach to storage is required to ensure long-term stability. These recommendations are synthesized from supplier data sheets and established chemical principles for analogous compounds.[10][11][12]

Storage Conditions

The following conditions are critical for minimizing degradation and preserving the purity of the material.

ParameterRecommended ConditionRationale
Temperature 2–8°C Slows the rate of all potential degradation reactions, particularly hydrolysis and self-condensation.[10][12]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, preventing hydrolysis of the benzylic bromide and potential oxidative side reactions.[11][12]
Light Amber Vial / Dark Location Protects the compound from light-induced free-radical degradation pathways.[12]
Moisture Tightly Sealed Container with Desiccant The most critical factor. Prevents hydrolysis of both the ester and the highly reactive benzylic bromide.[2][13]
Handling Procedures

Minimizing exposure during experimental use is as important as long-term storage.

  • Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Minimize Exposure: Only remove the amount of material needed for the experiment. Avoid leaving the container open to the atmosphere for extended periods.

  • Use Dry Solvents and Reagents: Ensure all solvents and other reagents used with the compound are anhydrous to prevent introducing water, which would initiate degradation.

  • Avoid Incompatible Materials: Do not store or handle near strong acids, bases, or oxidizing agents, as these will rapidly degrade the compound.[5][14]

Protocol for Stability and Purity Assessment

Regularly assessing the purity of this compound is crucial, especially for long-stored samples or before use in sensitive applications. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique.

Workflow for Stability Assessment

cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Analysis prep Dissolve sample in Acetonitrile to ~1 mg/mL hplc Inject onto C18 column. Run Acetonitrile/Water gradient. Detect at 254 nm. prep->hplc analysis Integrate peak areas. Calculate % Purity. hplc->analysis degradants Identify degradant peaks (e.g., hydrolysis products) by retention time. analysis->degradants

Caption: Experimental workflow for HPLC-based purity assessment.

Step-by-Step HPLC Protocol
  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with HPLC-grade acetonitrile to create a stock solution of ~1 mg/mL.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The parent compound, being relatively nonpolar, will have a significant retention time.

    • The primary hydrolysis product, Methyl 4-(hydroxymethyl)phenylacetate, will be more polar and thus will elute earlier than the parent compound.

    • The second hydrolysis product, 4-(bromomethyl)phenylacetic acid, will also be more polar and elute earlier.

    • Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks (Area %). A purity of >95% is generally acceptable for most synthetic applications.

Conclusion

The stability of this compound is fundamentally governed by the high reactivity of its benzylic bromide moiety and the susceptibility of its ester group to hydrolysis. Degradation is primarily driven by moisture, with contributions from light and elevated temperatures. Adherence to stringent storage conditions—specifically refrigeration (2-8°C) under a dry, inert atmosphere and protection from light—is paramount for preserving the integrity of this valuable reagent.[10][12] Routine purity assessment via a stability-indicating HPLC method provides the necessary quality control to ensure experimental success and reproducibility for researchers, scientists, and drug development professionals.

References

  • Chemsrc. (2025). Methyl [4-(bromomethyl)phenyl]acetate | CAS#:7398-42-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem Compound Summary for CID 7498. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENYL ACETATE. Retrieved from [Link]

  • ChemBK. (2024). Phenyl acetate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from [Link]

  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014). Benzyl Bromide Synthesis. Retrieved from [Link]

  • ChemBK. (2024). 4-(Bromomethyl)phenylaceticacidphenacylester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenacyl 4-(Bromomethyl)phenylacetate. PubChem Compound Summary for CID 570776. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl phenylacetate. PubChem Compound Summary for CID 7590. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). US3968124A - Process for preparing phenyl-acetic acid esters.
  • Royal Society of Chemistry. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Retrieved from [Link]

  • ResearchGate. (2019). Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • ResearchGate. (2025). A Scalable Procedure for Light‐Induced Benzylic Brominations in Continuous Flow. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

  • MDPI. (n.d.). Structural Organization of Enzymes of the Phenylacetate Catabolic Hybrid Pathway. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. Retrieved from [Link]

  • PubMed Central. (n.d.). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

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An In-Depth Technical Guide to Methyl 4-(bromomethyl)phenylacetate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the efficiency of molecular construction is paramount. Success in these fields often hinges on the strategic use of "building blocks" – structurally optimized molecules designed for reliable and versatile incorporation into larger, more complex targets. Methyl 4-(bromomethyl)phenylacetate stands out as an exemplary building block, offering a unique combination of reactivity and functionality that makes it invaluable to the medicinal and materials chemist.[1][2][3]

This technical guide provides an in-depth analysis of this compound, moving beyond a simple cataloging of properties to explore the mechanistic basis of its utility. We will examine its core characteristics, delve into its reactivity profile, present a practical experimental workflow, and discuss the safety considerations essential for its handling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential in their synthetic endeavors.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use. This compound is a solid at room temperature, possessing two key functional groups on a 1,4-disubstituted benzene ring: a reactive benzylic bromide and a less reactive methyl ester. This bifunctionality is the cornerstone of its utility.

PropertyValueSource
CAS Number 7398-42-7[1][4]
Molecular Formula C₁₀H₁₁BrO₂[4][5]
Molecular Weight 243.10 g/mol [4][5]
Appearance Colorless liquid or solid[6]
Boiling Point 290.6 ± 20.0 °C at 760 mmHg[4]
Density 1.4 ± 0.1 g/cm³[4]
Synonyms 4-(2-Methoxy-2-oxoethyl)benzyl bromide, 4-(Bromomethyl)phenylacetic acid methyl ester[1]

Note: Physical properties can vary slightly between suppliers and based on purity.

The Causality of Reactivity: A Tale of Two Functional Groups

The synthetic power of this compound stems directly from the distinct reactivity of its two functional groups, which allows for selective and sequential chemical transformations.

The Benzylic Bromide: A Potent Electrophile

The primary site of reactivity is the bromomethyl group (-CH₂Br). The carbon atom is directly attached to the phenyl ring, making it a benzylic position. This has profound implications for its reactivity in nucleophilic substitution reactions (Sₙ1 and Sₙ2).

  • Mechanistic Insight (Sₙ2): The C-Br bond is polarized, making the benzylic carbon highly electrophilic and an excellent target for a wide range of nucleophiles (e.g., amines, phenols, thiols, carboxylates).

  • Mechanistic Insight (Sₙ1): Should the bromide leave as a leaving group, the resulting benzyl carbocation is resonance-stabilized by the adjacent phenyl ring. This delocalization of positive charge lowers the activation energy for its formation, making reactions that proceed via an Sₙ1 or Sₙ1-like mechanism highly favorable.

This enhanced reactivity makes the bromomethyl group an ideal handle for introducing the 4-(methoxycarbonylmethyl)phenyl moiety onto a target molecule. This is a common strategy in drug discovery for linking a core scaffold to a solubilizing or binding group.[7]

The Methyl Ester: A Stable Handle for Later-Stage Modification

In contrast to the highly reactive benzylic bromide, the methyl ester group is relatively stable under the mild basic or neutral conditions typically used for Sₙ2 reactions. This orthogonality is a key strategic advantage. A chemist can perform a nucleophilic substitution at the benzylic position while leaving the ester untouched.

Subsequently, the methyl ester can be hydrolyzed under acidic or basic conditions to reveal a carboxylic acid. This acid can then be used for further derivatization, such as:

  • Amide bond formation with an amine.

  • Esterification with a different alcohol.

  • Reduction to a primary alcohol.

This two-stage functionalization capacity allows for the synthesis of diverse molecular architectures from a single, common intermediate.

Synthetic Workflow: O-Alkylation of a Phenolic Substrate

To illustrate the practical application of this compound, we present a generalized, step-by-step protocol for the O-alkylation of a generic phenol (Ar-OH). This is a foundational reaction in the synthesis of diaryl ethers, which are common motifs in pharmaceuticals.

Experimental Protocol

Objective: To synthesize Methyl 4-((aryloxy)methyl)phenylacetate.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Aryl-OH (Phenolic substrate, 1.0 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 - 2.0 eq), anhydrous

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Standard glassware for aqueous workup and extraction

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).

  • Deprotonation: Stir the suspension at room temperature for 15-30 minutes. The K₂CO₃ acts as a mild base to deprotonate the phenol, forming the more nucleophilic potassium phenoxide in situ. This is a critical step; a stronger, more soluble base could risk premature hydrolysis of the methyl ester.

  • Addition of Electrophile: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid K₂CO₃ and potassium bromide byproduct.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine. This removes any remaining inorganic salts and DMF if it was used as the solvent.

  • Purification & Characterization:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Workflow Visualization

The following diagram illustrates the logical flow of the described synthetic protocol.

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Combine Phenol (Ar-OH) and K₂CO₃ in Acetonitrile B Stir for Deprotonation (Formation of Ar-O⁻ K⁺) A->B Stir @ RT C Add this compound B->C Dropwise Addition D Heat (60-80 °C) & Monitor via TLC C->D Thermal Energy E Cool & Filter Solids D->E Reaction Complete F Solvent Evaporation E->F G Liquid-Liquid Extraction (Ethyl Acetate / Water) F->G H Dry, Filter & Concentrate Organic Layer G->H I Silica Gel Column Chromatography H->I Crude Product J Characterization (NMR, MS) I->J Pure Product

Caption: General workflow for the O-alkylation of a phenol.

Safety and Handling

As a reactive alkylating agent, this compound requires careful handling to ensure laboratory safety. It is classified as a corrosive compound that can cause severe skin burns and eye damage.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[6][8] Avoid contact with skin and eyes. In case of accidental contact, rinse immediately with copious amounts of water and seek medical attention.[6]

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and dark place, under an inert atmosphere if possible, to prevent degradation.[5] It is incompatible with strong oxidizing agents and strong bases.[9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its bifunctional nature, characterized by a highly reactive benzylic bromide and a stable, modifiable methyl ester, provides chemists with a reliable and versatile platform for constructing complex molecules. By understanding the mechanistic principles that govern its reactivity and adhering to safe handling protocols, researchers in drug discovery, agrochemical synthesis, and materials science can effectively utilize this building block to accelerate their research and development programs.[1][3][7]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using Methyl 4-(bromomethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Key Synthetic Building Block

Methyl 4-(bromomethyl)phenylacetate stands as a pivotal electrophilic reagent in the synthesis of a diverse array of pharmaceutical intermediates. Its bifunctional nature, featuring a reactive benzylic bromide and a methyl ester, allows for strategic incorporation into complex molecular architectures. The benzylic bromide is an excellent leaving group, rendering the adjacent carbon susceptible to nucleophilic attack, thereby facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its application in constructing the core scaffolds of numerous active pharmaceutical ingredients (APIs). These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the practical synthesis of pharmaceutical intermediates utilizing this versatile building block. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from extensive experience in the field.

Safety Precautions: Handling a Potent Reagent

Before commencing any experimental work, it is imperative to be fully acquainted with the safety profile of this compound. This compound is a lachrymator and is corrosive.

Hazard Statements:

  • Causes severe skin burns and eye damage.

Precautionary Measures:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields.

  • In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Application I: Synthesis of a Loxoprofen Intermediate via C-Alkylation

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. A key step in its synthesis involves the alkylation of a nucleophile with a phenylpropionic acid derivative. Here, we detail the synthesis of a crucial intermediate, methyl 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate, using a derivative of this compound.

Causality of Experimental Choices

The selection of reagents and conditions for this synthesis is guided by the principles of nucleophilic substitution and the need to control reactivity. The starting material, 2-(4-bromomethylphenyl)propionic acid, is first esterified to methyl 2-(4-bromomethylphenyl)propionate. This protects the carboxylic acid from acting as a nucleophile and allows for the selective reaction at the benzylic bromide position. The subsequent alkylation with an enamine derived from cyclopentanone provides a regioselective method for forming the carbon-carbon bond at the desired position. The use of a non-protic solvent like toluene and reflux conditions ensures sufficient energy to overcome the activation barrier of the reaction while maintaining a controlled reaction environment.

Experimental Workflow: Loxoprofen Intermediate Synthesis

cluster_0 Step 1: Esterification cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Salt Formation A 2-(4-Bromomethylphenyl)propionic Acid B Methyl 2-(4-bromomethylphenyl)propionate A->B Methanol, H₂SO₄ (cat.), 0-10°C, 6h D Loxoprofen Intermediate B->D Toluene, Reflux, 8-12h C N-(1-cyclopentenyl)morpholine C->D E Loxoprofen D->E Aq. NaOH, Ethanol, Reflux F Loxoprofen Sodium E->F NaOH, Methanol

Caption: Synthetic workflow for a Loxoprofen intermediate.

Detailed Protocol: Synthesis of Methyl 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate

Part A: Esterification of 2-(4-Bromomethylphenyl)propionic Acid [1]

  • To a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 46.6 g (0.2 mol) of 2-(4-bromomethylphenyl)propionic acid and 100 mL of anhydrous methanol.

  • Cool the mixture in an ice bath to 0-10°C.

  • Slowly add 4.6 g of 98% concentrated sulfuric acid to the stirred mixture, maintaining the temperature below 10°C.

  • Continue stirring the reaction mixture in the ice bath for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully add potassium carbonate to the reaction mixture to neutralize the acid and adjust the pH to approximately 10.

  • Filter the mixture to remove the inorganic salts.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Remove the methanol by rotary evaporation to yield methyl 2-(4-bromomethylphenyl)propionate.

Part B: Alkylation with N-(1-cyclopentenyl)morpholine [1]

  • Dissolve the obtained methyl 2-(4-bromomethylphenyl)propionate in toluene.

  • In a separate reaction vessel, add N-(1-cyclopentenyl)morpholine (in a 1.1-1.3 molar excess relative to the propionate) and toluene.

  • Heat the morpholine solution to reflux.

  • Add the methyl 2-(4-bromomethylphenyl)propionate solution dropwise to the refluxing morpholine solution.

  • Continue to reflux the reaction mixture for 8-12 hours.

  • After cooling, the resulting intermediate, methyl 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate, can be carried forward to the next step.

Part C: Hydrolysis and Salt Formation to Loxoprofen Sodium [2]

  • To the crude methyl 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate, add ethanol and an aqueous solution of sodium hydroxide.

  • Reflux the mixture for 1 hour to hydrolyze the ester.

  • Concentrate the reaction mixture to dryness.

  • The resulting residue, 2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid (Loxoprofen), can be converted to its sodium salt.

  • Dissolve the Loxoprofen in methanol and add 1 equivalent of aqueous sodium hydroxide dropwise with stirring for 1 hour at room temperature.[2]

  • Remove the solvent by vacuum distillation.

  • Recrystallize the residue from a suitable solvent system (e.g., ethanol/methyl tert-butyl ether or aqueous ethyl acetate) to obtain Loxoprofen sodium.[2]

Parameter Esterification Alkylation/Hydrolysis/Salt Formation
Starting Material 2-(4-Bromomethylphenyl)propionic AcidMethyl 2-(4-bromomethylphenyl)propionate
Key Reagents Methanol, Sulfuric AcidN-(1-cyclopentenyl)morpholine, Toluene, NaOH
Typical Yield >90%[1]~70-85% (over 2 steps)[1][2]
Product Purity (HPLC) >98%>99%[2]

Application II: Synthesis of a Telmisartan Intermediate via N-Alkylation

Telmisartan is an angiotensin II receptor blocker used to treat high blood pressure. A pivotal step in its synthesis is the N-alkylation of a complex benzimidazole core with a biphenyl derivative. Methyl 4'-(bromomethyl)biphenyl-2-carboxylate, a direct derivative of the topic compound, is a key intermediate for this transformation.[1]

Causality of Experimental Choices

The N-alkylation of the benzimidazole derivative is a nucleophilic substitution reaction where the nitrogen atom of the benzimidazole acts as the nucleophile. The choice of a strong, non-nucleophilic base like potassium tert-butoxide (KOt-Bu) or potassium hydroxide (KOH) is crucial to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity without competing in the alkylation reaction.[3][4] A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is employed to dissolve the reactants and facilitate the SN2 reaction mechanism.[3] The subsequent hydrolysis of the ester group to the carboxylic acid is typically achieved under acidic or basic conditions.

Experimental Workflow: Telmisartan Intermediate Synthesis

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole C Telmisartan Ester Intermediate A->C KOt-Bu or KOH, DMSO or DMF B Methyl 4'-(bromomethyl)biphenyl-2-carboxylate B->C D Telmisartan C->D Acid or Base Hydrolysis

Caption: Synthetic workflow for a Telmisartan intermediate.

Detailed Protocol: Synthesis of Telmisartan

Part A: N-Alkylation of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole [3][4]

  • In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole in dimethyl sulfoxide (DMSO).

  • Add a strong base, such as potassium tert-butoxide or potassium hydroxide, to the solution and stir to form the corresponding anion.

  • In a separate flask, dissolve methyl 4'-(bromomethyl)biphenyl-2-carboxylate in DMSO.

  • Slowly add the solution of the bromomethyl compound to the benzimidazole anion solution at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Telmisartan ester intermediate.

Part B: Hydrolysis to Telmisartan [4]

  • Dissolve the crude Telmisartan ester intermediate in a suitable solvent mixture (e.g., methanol and water).

  • Add a base, such as sodium hydroxide, and heat the mixture to reflux for several hours to effect hydrolysis of the methyl ester.

  • Cool the reaction mixture and adjust the pH to 5.0-5.5 with an acid (e.g., acetic acid) to precipitate the Telmisartan.[4]

  • Filter the solid, wash with water, and dry under vacuum to yield Telmisartan.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile or dichloromethane/methanol).[4][5]

Parameter N-Alkylation Hydrolysis and Purification
Starting Materials 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole, Methyl 4'-(bromomethyl)biphenyl-2-carboxylateTelmisartan Ester Intermediate
Key Reagents KOt-Bu or KOH, DMSO or DMFNaOH, Acetic Acid
Typical Yield ~70%[3]~85-90%[4][6]
Product Purity (HPLC) >95% (crude)>99.5%[6]

Conclusion

This compound and its derivatives are indispensable tools in the synthesis of complex pharmaceutical intermediates. The protocols detailed herein for the preparation of key intermediates for Loxoprofen and Telmisartan highlight the strategic application of C-alkylation and N-alkylation reactions. By understanding the underlying chemical principles and adhering to carefully controlled experimental conditions, researchers can effectively utilize this versatile building block to advance the development of novel therapeutics. The provided step-by-step procedures, coupled with an understanding of the rationale behind each step, serve as a robust foundation for the successful synthesis of these and other important pharmaceutical compounds.

References

  • CN109776300B - Synthetic method of loxoprofen sodium - Google Patents.
  • New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry. Available at: [Link]

  • Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS. Available at: [Link]

  • Method for synthesizing loxoprofen sodium - Eureka | Patsnap.
  • CN105017009A - Loxoprofen sodium synthesis method - Google Patents.
  • US7943781B2 - Process for preparing telmisartan - Google Patents.
  • US20060264491A1 - Telmisartan production process - Google Patents.
  • Efficient and improved synthesis of Telmisartan - PMC - PubMed Central - NIH. Available at: [Link]

Sources

The Strategic Application of Methyl 4-(bromomethyl)phenylacetate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Phenylacetate Scaffolds in Agrochemical Innovation

In the continuous pursuit of enhanced agricultural productivity and sustainable crop protection, the design and synthesis of novel agrochemicals are of paramount importance. Methyl 4-(bromomethyl)phenylacetate has emerged as a highly versatile and valuable building block in this field. Its bifunctional nature, featuring a reactive benzylic bromide and a modifiable ester group, provides a strategic platform for the construction of complex molecular architectures with potent biological activities. The phenylacetic acid moiety itself is a common feature in various agrochemicals, contributing to their uptake, translocation, and mode of action within target organisms.[1] This document serves as a comprehensive guide for researchers and professionals in agrochemical development, detailing the application of this compound in the synthesis of next-generation fungicides, with a particular focus on strobilurin analogues.

The core utility of this compound lies in its capacity to undergo facile nucleophilic substitution at the benzylic carbon, allowing for the introduction of a wide array of functional groups and heterocyclic systems. This adaptability is crucial for the combinatorial synthesis of extensive compound libraries, enabling the rapid identification of new active ingredients with improved efficacy, selectivity, and environmental profiles.

Core Application: Synthesis of Strobilurin Analogue Fungicides

Strobilurins are a vital class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi.[2] The synthesis of novel strobilurin analogues with enhanced properties is a key area of research. A critical synthon in the preparation of many of these analogues is a phenylacetate derivative bearing a reactive handle, such as a bromomethyl group. While direct use of this compound is less documented, the synthesis of a closely related and crucial intermediate, methyl (E)-2-[4-(bromomethyl)phenyl]-2-(methoxyimino)acetate, highlights the synthetic strategy. This intermediate serves as a cornerstone for building the complete strobilurin scaffold.

Diagram of the Synthetic Pathway

Synthesis_Pathway A Methyl 4-methylphenylacetate B Methyl (E)-2-(4-methylphenyl)-2-(methoxyimino)acetate A->B  1. NaH, Dimethyl oxalate  2. H2N-OCH3·HCl C Methyl (E)-2-[4-(bromomethyl)phenyl]-2-(methoxyimino)acetate (Key Intermediate) B->C NBS, BPO CCl4, Reflux E Strobilurin Analogue Fungicide C->E Base (e.g., K2CO3) Solvent (e.g., DMF) D Nucleophile (e.g., Phenol, Heterocycle) D->E

Caption: General synthetic route to strobilurin analogues.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the key intermediate and a subsequent strobilurin analogue. These protocols are based on established synthetic transformations in agrochemical research.

Part 1: Synthesis of the Key Intermediate: Methyl (E)-2-[4-(bromomethyl)phenyl]-2-(methoxyimino)acetate

This multi-step synthesis transforms a readily available starting material into the crucial brominated intermediate.

Step 1.1: Synthesis of Methyl (E)-2-(4-methylphenyl)-2-(methoxyimino)acetate

This step introduces the methoxyimino group, a key pharmacophore in many strobilurin fungicides.

ReagentMolar Equiv.MW ( g/mol )Amount
Methyl 4-methylphenylacetate1.0164.2016.42 g
Sodium Hydride (60% in oil)2.224.008.80 g
Dimethyl oxalate1.2118.0914.17 g
Methoxyamine hydrochloride1.183.529.19 g
Tetrahydrofuran (THF)--200 mL
Methanol--100 mL

Protocol:

  • To a stirred suspension of sodium hydride (8.80 g) in dry THF (100 mL) under a nitrogen atmosphere, a solution of methyl 4-methylphenylacetate (16.42 g) and dimethyl oxalate (14.17 g) in THF (100 mL) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is then poured into ice-water and acidified with 2N HCl.

  • The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude ketoester is dissolved in methanol (100 mL), and methoxyamine hydrochloride (9.19 g) is added.

  • The mixture is stirred at room temperature for 6 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography (silica gel, petroleum ether/ethyl acetate) to afford Methyl (E)-2-(4-methylphenyl)-2-(methoxyimino)acetate.

Step 1.2: Bromination to Methyl (E)-2-[4-(bromomethyl)phenyl]-2-(methoxyimino)acetate

This step introduces the reactive bromomethyl group.

ReagentMolar Equiv.MW ( g/mol )Amount
Methyl (E)-2-(4-methylphenyl)-2-(methoxyimino)acetate1.0221.2422.12 g
N-Bromosuccinimide (NBS)1.1177.9819.58 g
Benzoyl peroxide (BPO)0.05242.231.21 g
Carbon tetrachloride (CCl₄)--250 mL

Protocol:

  • A mixture of Methyl (E)-2-(4-methylphenyl)-2-(methoxyimino)acetate (22.12 g), N-bromosuccinimide (19.58 g), and benzoyl peroxide (1.21 g) in carbon tetrachloride (250 mL) is heated to reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and the succinimide is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude Methyl (E)-2-[4-(bromomethyl)phenyl]-2-(methoxyimino)acetate, which can often be used in the next step without further purification.

Part 2: Synthesis of a Strobilurin Analogue via Williamson Ether Synthesis

This protocol exemplifies the reaction of the key intermediate with a nucleophile to form the final agrochemical product. The Williamson ether synthesis is a fundamental reaction in this context.[3]

Diagram of the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Start Start: - Key Intermediate - Nucleophile - Base - Solvent Reaction Reaction: - Stir at specified temperature - Monitor by TLC Start->Reaction Workup Work-up: - Quench reaction - Extract with organic solvent - Wash and dry Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: Strobilurin Analogue Purification->Product

Caption: Workflow for Williamson ether synthesis.

Example Synthesis: Methyl (E)-2-{4-[(2-cyanophenoxy)methyl]phenyl}-2-(methoxyimino)acetate

ReagentMolar Equiv.MW ( g/mol )Amount
Methyl (E)-2-[4-(bromomethyl)phenyl]-2-(methoxyimino)acetate1.0300.143.00 g
2-Cyanophenol1.1119.121.31 g
Potassium Carbonate (K₂CO₃)1.5138.212.07 g
N,N-Dimethylformamide (DMF)--30 mL

Protocol:

  • To a solution of 2-cyanophenol (1.31 g) in DMF (20 mL), potassium carbonate (2.07 g) is added, and the mixture is stirred at room temperature for 30 minutes.

  • A solution of Methyl (E)-2-[4-(bromomethyl)phenyl]-2-(methoxyimino)acetate (3.00 g) in DMF (10 mL) is then added dropwise.

  • The reaction mixture is stirred at 60 °C for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol or by column chromatography (silica gel, petroleum ether/ethyl acetate) to afford the pure strobilurin analogue.

Trustworthiness and Self-Validating Systems

The protocols outlined above incorporate self-validating checkpoints. The progress of each reaction is monitored by TLC, ensuring that the subsequent steps are initiated only upon completion of the previous one. The purity and identity of the synthesized compounds should be rigorously confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yields for such reactions typically range from 60-85%, contingent on reaction scale and purification efficiency.

Conclusion and Future Perspectives

This compound and its derivatives are undeniably powerful tools in the arsenal of the agrochemical synthesis chemist. The strategic placement of the reactive bromomethyl group on the phenylacetate scaffold provides a direct and efficient route to a diverse range of complex molecules. The synthesis of strobilurin analogues serves as a prime example of this utility, demonstrating how this building block can be integral to the development of modern, high-efficacy fungicides. Future research will undoubtedly continue to exploit the reactivity of this versatile intermediate to create novel agrochemicals that address the evolving challenges of global food production.

References

  • Ningbo Inno Pharmchem Co., Ltd. Enhancing Agrochemicals with 4-(Bromomethyl)phenylacetic Acid: A Synthesis Perspective. Available from: [Link]

  • PubChem. Azoxystrobin. National Center for Biotechnology Information. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

Sources

Application Notes and Protocols: Methyl 4-(bromomethyl)phenylacetate as an Enzymatically Cleavable Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(bromomethyl)phenylacetate, a bifunctional linker designed for advanced bioconjugation applications. Its unique architecture, featuring a reactive benzylic bromide and an enzymatically labile methyl ester, enables the stable conjugation of payloads to biomolecules and their subsequent controlled release within specific biological environments. We detail the underlying chemical principles, key advantages, and step-by-step protocols for its use in creating sophisticated bioconjugates, such as Antibody-Drug Conjugates (ADCs). These notes are intended for researchers, chemists, and drug development professionals seeking to implement advanced, cleavable linker strategies to enhance the therapeutic index of targeted biologics.

Introduction to Advanced Linker Technologies

The linker component of a bioconjugate is a critical determinant of its overall efficacy, safety, and pharmacokinetic profile.[1] Linkers are broadly classified as non-cleavable or cleavable.[2] Non-cleavable linkers release their payload only upon complete degradation of the carrier biomolecule, a process that can be slow and result in active metabolites that include the linker and a charged amino acid.[2] In contrast, cleavable linkers are engineered to be stable in systemic circulation but are selectively broken by triggers prevalent in the target microenvironment, such as low pH, a reducing environment, or the presence of specific enzymes.[3][4] This targeted release mechanism is paramount for maximizing the therapeutic window of potent cytotoxic agents by minimizing off-target toxicity.[5]

This compound emerges as a compelling option within the enzyme-cleavable linker class.[] It offers two distinct points of reactivity:

  • Electrophilic Benzylic Bromide: This functional group serves as a highly efficient anchor for covalent attachment to nucleophilic residues on a biomolecule, most commonly the thiol group of a cysteine residue.[7] The resulting thioether bond is exceptionally stable under physiological conditions, preventing premature drug release during circulation.[7]

  • Enzyme-Labile Phenylacetate Ester: The methyl ester of the phenylacetic acid moiety is susceptible to hydrolysis by various intracellular esterases, which are often abundant within the lysosomal compartments of cells.[8] This enzymatic action initiates the release of the conjugated payload.

This dual-functionality allows for a robust and controlled approach to the design of next-generation targeted therapies.

Principle of Action: A Two-Stage Mechanism

The utility of this compound is rooted in a sequential, two-stage process of conjugation and triggered release. The workflow is designed to first attach a payload to the linker and then conjugate this construct to the target biomolecule.

Stage 1: Payload Attachment The payload, typically containing an amine or hydroxyl group, is first conjugated to the linker. This is most effectively achieved by first hydrolyzing the methyl ester of this compound to its corresponding carboxylic acid, 4-(bromomethyl)phenylacetic acid. Standard carbodiimide chemistry (e.g., EDC/NHS) is then used to form a stable amide bond with an amine-functionalized payload. This creates a payload-linker construct ready for bioconjugation.

Stage 2: Bioconjugation and Payload Release The payload-linker construct, now bearing the reactive benzylic bromide, is conjugated to thiol groups on the antibody. Upon internalization of the resulting ADC by a target cell and trafficking to the lysosome, intracellular esterases cleave the ester (or amide, depending on payload attachment) bond.[8][9] This cleavage event liberates the payload in its active form. The phenylacetate moiety acts as a self-immolative spacer, ensuring that the released drug is free of any linker fragments that might impede its therapeutic activity.[]

G cluster_synthesis Payload-Linker Synthesis (Ex Vivo) cluster_conjugation Bioconjugation & Delivery cluster_release Intracellular Payload Release Payload Payload-NH2 EDC_NHS EDC, NHS Payload->EDC_NHS LinkerAcid 4-(bromomethyl) phenylacetic acid LinkerAcid->EDC_NHS PL_Construct Payload-Linker (with Bromomethyl group) EDC_NHS->PL_Construct ADC Antibody-Drug Conjugate (ADC) PL_Construct->ADC Thioether Bond Formation (pH 7.5-8.0) Antibody_SH Reduced Antibody (exposed Cys-SH) Antibody_SH->ADC Internalization Internalization into Target Cell ADC->Internalization Lysosome Lysosome (Esterase-rich) Internalization->Lysosome Cleavage Enzymatic Cleavage of Phenylacetate Bond Lysosome->Cleavage Released_Payload Active Payload Cleavage->Released_Payload

Caption: High-level workflow for ADC synthesis and release using a phenylacetate linker.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of an ADC using a phenylacetate-based linker. Safety Precaution: Always handle bromomethyl compounds and potent payloads in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Payload-Linker Construct

This protocol describes the formation of an amide bond between 4-(bromomethyl)phenylacetic acid and an amine-containing payload.

Materials:

  • 4-(bromomethyl)phenylacetic acid

  • Amine-containing payload (e.g., a cytotoxic agent)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-(bromomethyl)phenylacetic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing payload (1.1 eq) in anhydrous DMF.

  • Add the payload solution dropwise to the activated linker solution.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor reaction progress using LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure payload-linker construct.

  • Confirm the structure and purity of the final product by ¹H NMR and LC-MS.

Protocol 2: Antibody-Drug Conjugation

This protocol details the conjugation of the payload-linker construct to a monoclonal antibody (mAb) via reduced interchain cysteine residues.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in Phosphate Buffered Saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Payload-linker construct from Protocol 1, dissolved in DMA or DMSO

  • Propylene glycol

  • PBS buffer, pH 7.4

  • PD-10 desalting columns

Procedure:

  • Antibody Reduction: To the mAb solution (typically 5-10 mg/mL in PBS), add TCEP from a freshly prepared stock solution to a final concentration of 2.5 mM.

  • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Conjugation: Add propylene glycol to the reaction mixture to a final concentration of 20% (v/v) to prevent aggregation.

  • Immediately add the payload-linker construct (typically 5-8 molar equivalents relative to the mAb) to the reduced antibody solution.

  • Allow the conjugation reaction to proceed at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding a 50-fold molar excess of N-acetylcysteine and incubate for 20 minutes.

  • Purification: Remove unreacted payload-linker and other small molecules by buffer exchange into PBS (pH 7.4) using pre-equilibrated PD-10 desalting columns.

  • Determine the protein concentration of the final ADC solution using a BCA assay or by measuring absorbance at 280 nm.

Protocol 3: Characterization of the ADC

Thorough characterization is essential to ensure the quality, homogeneity, and stability of the synthesized ADC.

1. Drug-to-Antibody Ratio (DAR) by HIC-HPLC:

  • Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker moieties.

  • Method: Use a HIC column (e.g., Tosoh TSKgel Butyl-NPR). Elute with a decreasing salt gradient (e.g., from 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0, to 50 mM sodium phosphate, pH 7.0).

  • Analysis: The resulting chromatogram will show peaks corresponding to the unconjugated antibody (DAR=0) and species with DAR values of 2, 4, 6, and 8. The average DAR is calculated from the integrated peak areas.

2. Purity and Aggregation by SEC-HPLC:

  • Principle: Size Exclusion Chromatography (SEC) separates molecules by hydrodynamic radius, allowing for the quantification of monomeric ADC and detection of high-molecular-weight aggregates.[7]

  • Method: Use an SEC column (e.g., TSKgel G3000SWxl) with an isocratic mobile phase of PBS, pH 7.4.[7] Monitor elution at 280 nm.

  • Analysis: The main peak corresponds to the monomeric ADC. Earlier eluting peaks indicate aggregates. Purity is typically expressed as the percentage of the main monomer peak area.

3. Identity Confirmation by LC-MS:

  • Principle: Mass spectrometry confirms the covalent attachment of the payload-linker to the antibody.

  • Method: Prior to analysis, deglycosylate the ADC using PNGase F. Reduce the ADC into light chain (LC) and heavy chain (HC) fragments using DTT. Analyze the LC and HC fragments by LC-MS.

  • Analysis: Deconvolute the mass spectra to identify peaks corresponding to the unconjugated LC and HC, as well as those modified with one or more payload-linker constructs.

Representative Data

The following table summarizes typical characterization results for an ADC synthesized using the protocols described above.

ParameterResultAcceptance CriteriaMethod
Average DAR 3.93.5 - 4.5HIC-HPLC
% Monomer >98%>95%SEC-HPLC
LC-MS (Light Chain) 23,450 Da (Unconjugated)ConfirmedLC-MS
24,150 Da (+1 Payload)Confirmed
LC-MS (Heavy Chain) 50,200 Da (Unconjugated)ConfirmedLC-MS
50,900 Da (+1 Payload)Confirmed
51,600 Da (+2 Payloads)Confirmed
52,300 Da (+3 Payloads)Confirmed
Mechanism Visualization

The following diagram illustrates the chemical mechanism of conjugation and subsequent enzymatic release.

Caption: Chemical mechanism of conjugation and enzymatic payload release.

Conclusion

This compound represents a sophisticated and highly effective tool for the development of advanced bioconjugates. Its bifunctional nature allows for the creation of stable ADCs that remain intact in systemic circulation, while the esterase-sensitive linkage provides a specific and efficient mechanism for payload release within target cells.[][9] This controlled release strategy can significantly improve the therapeutic index of targeted agents. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to successfully implement this versatile linker technology in their drug development programs.

References
  • NJ Bio, Inc. Linkers for ADCs. Available at: [Link]

  • Bio-Synthesis. (2025). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Available at: [Link]

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (Source URL not fully provided, but topic is relevant).
  • Creative Biolabs. Enzymatically Cleavable Linkers. Available at: [Link]

  • Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 5(8), 589–598. Available at: [Link]

  • Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Fronts, 2(1). Available at: [Link]

  • CD BioSciences. Phenacyl 4-(bromomethyl)phenylacetate. Available at: [Link]

  • ChemBK. Methyl 2-(4-(broMoMethyl)phenyl)acetate. Available at: [Link]

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Application Notes and Protocols for the O-alkylation of Phenols with Methyl 4-(bromomethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the O-alkylation of phenols using methyl 4-(bromomethyl)phenylacetate. This reaction, a specific application of the Williamson ether synthesis, is a robust method for forming aryl benzyl ether linkages, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This document offers an in-depth analysis of the reaction mechanism, guidance on the selection of optimal reaction conditions, and strategies to mitigate potential side reactions. Detailed, step-by-step experimental protocols for the synthesis, purification, and characterization of the resulting ether-ester products are provided to aid researchers in the successful implementation of this valuable transformation.

Introduction: The Strategic Importance of Aryl Benzyl Ether Synthesis

The formation of an ether bond between a phenolic oxygen and a benzylic carbon is a cornerstone transformation in modern organic synthesis. The resulting aryl benzyl ethers are key structural motifs in a wide array of biologically active molecules and functional materials. The O-alkylation of phenols with substituted benzyl halides, such as this compound, offers a direct and efficient route to these valuable compounds. This particular reaction is of significant interest as it introduces a phenylacetate moiety, a versatile functional group that can be further elaborated or may itself contribute to the desired properties of the target molecule.

The reaction proceeds via the classic Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, a base is utilized to deprotonate the phenol, generating a more nucleophilic phenoxide anion. This anion then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired ether linkage.[2]

Mechanistic Considerations and Key Parameters

A thorough understanding of the reaction mechanism and the influence of various parameters is crucial for optimizing the reaction outcome and ensuring reproducibility.

The SN2 Pathway and the Role of the Phenoxide

The core of this transformation is the SN2 reaction between the phenoxide ion and the benzylic bromide. The reaction rate is dependent on the concentration of both nucleophile (phenoxide) and electrophile (alkylating agent).

dot digraph "Williamson Ether Synthesis Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape="plaintext", fontname="Arial", fontsize=12];

} . Figure 1: General mechanism for the O-alkylation of a phenol.

Critical Reaction Parameters

The success of the O-alkylation is highly dependent on the judicious choice of base, solvent, and temperature.

ParameterRecommended ChoiceRationale & Causality
Base K₂CO₃, Cs₂CO₃Weak inorganic bases are generally sufficient to deprotonate the acidic phenol without promoting significant side reactions.[3] Potassium carbonate (K₂CO₃) is a cost-effective and widely used option. Cesium carbonate (Cs₂CO₃) is more basic and can accelerate the reaction, particularly with less reactive phenols, due to the higher solubility of cesium phenoxides. Strong bases like NaH can be used but increase the risk of ester hydrolysis.[2]
Solvent DMF, Acetonitrile, AcetonePolar aprotic solvents are ideal as they solvate the cation of the phenoxide salt, leaving the phenoxide anion more "naked" and nucleophilic, thus favoring the desired O-alkylation.[2] Dimethylformamide (DMF) and acetonitrile are excellent choices. Acetone can also be effective, especially with K₂CO₃.
Temperature Room Temperature to 80 °CThe reaction can often proceed at room temperature, but gentle heating (e.g., 50-80 °C) can significantly increase the reaction rate.[3] Higher temperatures should be avoided to minimize potential side reactions, particularly ester hydrolysis.
Stoichiometry 1.0 eq. Phenol, 1.1-1.2 eq. Alkylating Agent, 1.5-2.0 eq. BaseA slight excess of the alkylating agent ensures complete consumption of the phenol. An excess of the base is necessary to drive the deprotonation equilibrium towards the phenoxide.

Potential Side Reactions and Mitigation Strategies

While the Williamson ether synthesis is generally a high-yielding reaction, researchers should be aware of potential side reactions.

C-Alkylation

A common competing pathway is C-alkylation, where the phenoxide acts as a nucleophile through the aromatic ring. This is more prevalent with phenols that have electron-rich aromatic rings and under conditions that hinder the reactivity of the oxygen anion.

  • Mitigation: The use of polar aprotic solvents (DMF, acetonitrile) strongly favors O-alkylation by effectively solvating the counter-ion and leaving the oxygen atom as the most accessible nucleophilic site.[2]

Ester Hydrolysis

The presence of a base and any residual water can lead to the hydrolysis of the methyl ester group on either the starting alkylating agent or the final product.[4][5] This will result in the formation of the corresponding carboxylic acid, which can complicate purification.

  • Mitigation:

    • Use anhydrous solvents and reagents to minimize the presence of water.

    • Employ a moderately weak base like K₂CO₃ instead of strong bases like NaOH or KOH.

    • Avoid prolonged reaction times at elevated temperatures.

    • During the aqueous work-up, a neutral or slightly acidic wash can help to remove any carboxylate salts formed.

dot digraph "Side_Reactions" { graph [fontname="Arial", fontsize=12]; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} . Figure 2: Competing reaction pathways.

Experimental Protocols

Safety Precaution: this compound is expected to be a corrosive and lachrymatory compound, causing skin and eye irritation.[6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

General Protocol for O-Alkylation

This protocol is a general guideline and may require optimization for specific phenolic substrates.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous acetonitrile or DMF (to a concentration of approximately 0.1-0.5 M with respect to the phenol).

    • Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent:

    • Add this compound (1.1 eq.) to the reaction mixture.

    • Heat the reaction to 60 °C and stir vigorously.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts and rinse the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure aryl benzyl ether.

Characterization of the Product: Methyl 4-((phenoxy)methyl)phenylacetate

The structure of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Observations for Methyl 4-((phenoxy)methyl)phenylacetate
¹H NMR - Singlet for the benzylic protons (-O-CH₂ -Ar) around δ 5.0-5.2 ppm.- Singlet for the methylene protons of the acetate group (-CH₂ -CO₂Me) around δ 3.6-3.8 ppm.- Singlet for the methyl ester protons (-CO₂CH₃ ) around δ 3.7 ppm.- Aromatic protons in the range of δ 6.8-7.5 ppm.
¹³C NMR - Carbonyl carbon of the ester around δ 170-172 ppm.- Benzylic carbon (-O-C H₂-Ar) around δ 68-70 ppm.- Methylene carbon of the acetate group (-C H₂-CO₂Me) around δ 40-42 ppm.- Methyl ester carbon (-CO₂C H₃) around δ 52 ppm.- Aromatic carbons in the range of δ 114-160 ppm.
IR - Strong C=O stretch for the ester at approximately 1730-1750 cm⁻¹.- C-O stretching bands for the ether and ester between 1000-1300 cm⁻¹.- Aromatic C-H and C=C stretching bands.
Mass Spec. - Molecular ion peak corresponding to the calculated mass of the product (C₁₆H₁₆O₃).

Conclusion

The O-alkylation of phenols with this compound is a highly effective and versatile method for the synthesis of functionalized aryl benzyl ethers. By carefully selecting the base and solvent, and by maintaining anhydrous conditions, high yields of the desired O-alkylated product can be achieved while minimizing side reactions such as C-alkylation and ester hydrolysis. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important synthetic transformation.

References

  • PubChem. (n.d.). Methyl phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Retrieved from [Link]

  • Arkat USA. (n.d.). Unexpected course of a Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Stanford University. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemicool. (n.d.). Phenols. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methoxyphenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and X-ray Structure of Acetoxy-4-methyl Phenyl Methyl Acetate. Retrieved from [Link]

  • Sciencemadness.org. (2008, January 24). Ester hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • Encyclopedia.pub. (2023, March 30). Synthesis of m-Aryloxy Phenols. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). Retrieved from [Link]

  • J&K Scientific. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-2-[(phenylimino)methyl]phenol. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.
  • Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation and acylation of phenol with methyl acetate. Retrieved from [Link]

  • Federal Register. (2026, January 2). Certain New Chemicals; Receipt and Status Information for September and October 2025. Retrieved from [Link]

Sources

Application Notes & Protocols: The Utility of Methyl 4-(bromomethyl)phenylacetate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(bromomethyl)phenylacetate is a versatile bifunctional reagent that serves as a robust precursor for the generation of a key linker in solid-phase synthesis, particularly for the production of peptides and other organic molecules terminating in a carboxylic acid. Its structure combines a reactive bromomethyl group for covalent attachment to a solid support and a latent carboxylic acid function (as a methyl ester) for anchoring the first building block. This guide provides an in-depth exploration of its applications, underlying chemical principles, detailed experimental protocols, and safety considerations, designed for researchers and professionals in chemical biology and drug development.

Introduction: The Architectural Role of a Linker Precursor

In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker—the molecular bridge between the growing synthetic molecule and the insoluble polymer support—is paramount. It dictates the conditions under which the final product can be cleaved and ultimately determines the nature of the C-terminus (e.g., carboxylic acid or amide). This compound is not a linker in itself, but a precursor to the 4-(carboxymethyl)benzyl ester-type linker, often referred to as a PAM-like linker (Phenylacetamidomethyl), though the linkage to the resin can vary.

The core utility of this reagent lies in its two distinct functional domains:

  • The Bromomethyl Group (-CH₂Br): This is a potent electrophile, ideal for forming a stable covalent bond with nucleophilic sites on a solid support, such as the amino groups of an aminomethylated resin.

  • The Phenylacetate Methyl Ester Group (-C₆H₄CH₂COOCH₃): Following attachment to the resin, the methyl ester is hydrolyzed to reveal a free carboxylic acid. This carboxyl group then serves as the anchor point for the first amino acid or organic building block, forming a benzyl ester linkage that is cleavable under specific acidic conditions.[1]

This linker is particularly valuable for syntheses employing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy, as the resulting benzyl ester bond is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal during peptide chain elongation.[2]

Core Advantages:
  • Orthogonality: Stable during Fmoc-based peptide elongation cycles.

  • Cleavage Specificity: Allows for final product release with strong acids like Trifluoroacetic Acid (TFA).[3]

  • Versatility: Suitable for the synthesis of fully protected peptide fragments and other carboxylic acid-containing small molecules.

The Synthetic Workflow: From Resin Functionalization to Product Cleavage

The journey from starting materials to the final purified product involves a sequence of well-defined chemical transformations centered around the linker. Understanding this workflow is crucial for troubleshooting and optimization.

sps_workflow cluster_prep Phase 1: Resin Preparation cluster_load Phase 2: Synthesis Initiation cluster_elong Phase 3: Elongation cluster_cleave Phase 4: Product Release Resin Aminomethyl Resin FuncResin Functionalized Resin (PAM-type Linker) Resin->FuncResin Reagent Methyl 4-(bromomethyl) -phenylacetate Reagent->FuncResin Alkylation Sapon Saponification (LiOH or NaOH) FuncResin->Sapon 1. LoadedResin First AA Loaded Resin Sapon->LoadedResin 2. Coupling FirstAA Fmoc-AA-OH FirstAA->LoadedResin Elongation Repetitive SPPS Cycles (Fmoc Deprotection & Coupling) LoadedResin->Elongation Cleavage Acidolytic Cleavage (TFA Cocktail) Elongation->Cleavage Product Crude Peptide (C-terminal COOH) Cleavage->Product

Caption: Overall workflow for solid-phase synthesis using the target linker.

Detailed Experimental Protocols

These protocols are designed for manual synthesis at a 0.1 to 0.5 mmol scale. Adjustments may be necessary for automated synthesizers.

Protocol 1: Functionalization of Aminomethyl Resin

This protocol describes the attachment of the linker precursor to a standard aminomethyl-polystyrene resin.

Rationale: The nucleophilic primary amine of the resin displaces the bromide on the linker precursor via an SN2 reaction, forming a stable secondary amine linkage. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HBr byproduct.

Reagent/Solvent Quantity (per gram of resin) Purpose
Aminomethyl Resin (1.0 mmol/g)1.0 gSolid Support
This compound1.15 g (5.0 mmol)Linker Precursor
DIPEA0.87 mL (5.0 mmol)Non-nucleophilic base
N,N-Dimethylformamide (DMF)15 mLSolvent

Procedure:

  • Swell 1.0 g of aminomethyl resin in 10 mL of DMF for 1 hour in a reaction vessel.

  • Drain the DMF.

  • Dissolve this compound (5 eq) and DIPEA (5 eq) in 10 mL of fresh DMF.

  • Add the solution to the swollen resin.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction solution.

  • Wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the functionalized resin under vacuum.

  • Validation: Perform a Kaiser (ninhydrin) test to confirm the consumption of primary amines. A negative result (yellow beads) indicates successful functionalization.[4]

Protocol 2: First Amino Acid Loading

This two-step protocol first hydrolyzes the methyl ester and then couples the first Fmoc-protected amino acid.

Rationale: The benzyl ester bond formed in this step is the key linkage anchoring the peptide to the resin. Saponification with LiOH is a standard method to generate the carboxylate. Subsequent activation with a carbodiimide (like DIC) and an additive (like HOBt or Oxyma) forms a highly reactive species that readily couples with the deprotected amino group of the next amino acid.

Step A: Saponification

  • Swell the functionalized resin from Protocol 1 in a 3:1 mixture of THF/H₂O (10 mL/g).

  • Add Lithium Hydroxide (LiOH·H₂O, 5 eq) and agitate at 40°C for 4 hours.

  • Wash the resin extensively with H₂O, 10% aqueous citric acid, H₂O, DMF, and DCM to remove all salts. Dry under vacuum.

Step B: Coupling

  • Swell the saponified resin in DMF (10 mL/g) for 1 hour.

  • In a separate vial, dissolve the first Fmoc-amino acid (3 eq) and an activating agent like HOBt (3 eq) in DMF.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 2-4 hours at room temperature.

  • Validation: Monitor the reaction using a Kaiser test. Upon completion, cap any unreacted sites with an acetic anhydride/DIPEA solution to prevent the formation of deletion sequences.

Protocol 3: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)

This cycle is repeated for each subsequent amino acid.

Rationale: The Fmoc group is a base-labile protecting group. A solution of piperidine in DMF is used to cleave it, revealing a free N-terminal amine for the next coupling step.

sps_cycle Start Peptide-Resin (N-terminally Fmoc-protected) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End Peptide(n+1)-Resin (Fmoc-protected) Wash2->End End->Deprotection Repeat for next cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and cleaved Fmoc adducts.

  • Coupling: Couple the next Fmoc-amino acid using the activation method described in Protocol 2, Step B.

  • Washing: Wash the resin with DMF (3 times).

  • Repeat steps 1-4 until the desired peptide sequence is assembled.

Protocol 4: Final Cleavage and Deprotection

Rationale: A strong acid, TFA, is used to simultaneously cleave the benzyl ester bond anchoring the peptide to the linker and remove acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). Scavengers are included to trap the reactive carbocations generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine.[5]

Component v/v % Purpose
Trifluoroacetic Acid (TFA)95%Cleavage & Deprotection
Triisopropylsilane (TIS)2.5%Carbocation Scavenger
Deionized Water2.5%Scavenger

Procedure:

  • Wash the final peptide-resin with DCM and dry it.

  • Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Caution: Work in a fume hood and wear appropriate PPE.

  • Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of peptide).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum. The product can then be purified by HPLC.

Safety and Handling

Safe laboratory practice is non-negotiable. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • This compound: This compound is a lachrymator and skin irritant. Handle with chemical-resistant gloves, safety goggles, and a lab coat in a well-ventilated area or fume hood.[6] Avoid inhalation of dust or vapors.[6]

  • Solvents (DMF, DCM): These are hazardous solvents. DMF is a reproductive toxin, and DCM is a suspected carcinogen. Minimize exposure by working in a fume hood.

  • Reagents (Piperidine, DIC, TFA): These are corrosive and toxic. Piperidine is flammable and toxic.[7] DIC is a potent sensitizer. TFA is a strong, corrosive acid.[5] Always wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[8]

Storage: this compound is moisture-sensitive and should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[6]

References

  • Mergler, M., et al. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Angewandte Chemie International Edition. [Link]

  • Bellof, D., & Mutter, M. (1985). Solid phase synthesis of protected peptides via photolytic cleavage of the .alpha.-methylphenacyl ester anchoring linkage. The Journal of Organic Chemistry. [Link]

  • Tan, D. S., & Foley, M. A. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Organic Letters. [Link]

  • Guillier, F., et al. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews. [Link]

  • Oreate AI. (2025). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. [Link]

  • Góngora-Benítez, M., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent. Molecules. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. [Link]

  • Atherton, E., & Sheppard, R. C. (1985). Solid-phase peptide synthesis using N alpha-fluorenylmethoxycarbonylamino-acid pentafluorophenyl esters. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Journal of Peptides. (2024). A Novel Reusable Solid Phase for Peptide Synthesis in Aqueous Solution. [Link]

  • Ravn, J., et al. (2005). A safety catch linker for Fmoc-based assembly of constrained cyclic peptides. Journal of Peptide Science. [Link]

  • Bofill, J. M., et al. (2024). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules. [Link]

  • Cole, K. L., et al. (2025). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Galanis, A. S., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. [Link]

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Application Notes and Protocols: Methyl 4-(bromomethyl)phenylacetate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Phenylacetate Moieties in Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The rational design of these inhibitors often involves the use of specific building blocks that can confer desirable properties such as enhanced potency, selectivity, and favorable pharmacokinetic profiles. Methyl 4-(bromomethyl)phenylacetate is one such versatile building block, offering a unique combination of a reactive benzylic bromide for covalent attachment and a phenylacetate moiety that can be strategically employed to modulate the biological activity and properties of the final inhibitor.

This guide provides a detailed exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the underlying chemical principles, provide a detailed experimental protocol for the synthesis of a novel triazine-based kinase inhibitor, and discuss the significance of the phenylacetate group in the context of structure-activity relationships (SAR).

The Dual Functionality of this compound: A Chemist's Perspective

The utility of this compound in kinase inhibitor synthesis stems from its bifunctional nature. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution with various functional groups present in kinase inhibitor scaffolds, most notably amines and thiols. This reaction, typically an N-alkylation or S-alkylation, provides a stable covalent linkage, tethering the phenylacetate moiety to the core of the inhibitor.

The phenylacetate group, on the other hand, can play several roles in the final molecule. It can act as a hydrophobic ligand, interacting with non-polar regions of the kinase active site. The ester functionality can also participate in hydrogen bonding interactions or be hydrolyzed in vivo to the corresponding carboxylic acid, which may alter the inhibitor's solubility, cell permeability, and binding characteristics. The strategic placement of this group can therefore be a powerful tool in the optimization of a kinase inhibitor's pharmacological profile.

Synthesis of a Novel Triazine-Based Kinase Inhibitor: A Step-by-Step Protocol

Here, we present a detailed protocol for the synthesis of a novel kinase inhibitor based on the 1,3,5-triazine scaffold, a privileged structure in kinase inhibitor design.[1][3] This protocol illustrates the use of this compound as a key reagent for the functionalization of the triazine core. The target molecule is a conceptual analogue of the known PI3K inhibitor ZSTK474, where one of the morpholine rings is replaced by the 4-(methoxycarbonylmethyl)benzylamino group.[1][4][]

Reaction Scheme:

G cluster_0 Step 1: Synthesis of Intermediate 2 cluster_1 Step 2: Synthesis of Target Molecule 4 2,4,6-trichlorotriazine 2,4,6-trichlorotriazine (1) Intermediate_2 2-chloro-4,6-dimorpholino-1,3,5-triazine (2) 2,4,6-trichlorotriazine->Intermediate_2 Morpholine, DIPEA, THF, 0 °C to rt Target_Molecule Methyl 4-(((4,6-dimorpholino-1,3,5-triazin-2-yl)amino)methyl)phenylacetate (4) Intermediate_2->Target_Molecule Methyl 4-(aminomethyl)benzoate (3), K2CO3, DMF, 80 °C

Caption: Synthetic route to a novel triazine-based kinase inhibitor.

Materials and Reagents:

ReagentSupplierPurity
2,4,6-Trichlorotriazine (Cyanuric chloride)Sigma-Aldrich99%
MorpholineAcros Organics99%
N,N-Diisopropylethylamine (DIPEA)Alfa Aesar99%
Tetrahydrofuran (THF), anhydrousFisher Scientific99.9%
Methyl 4-(aminomethyl)benzoate hydrochlorideCombi-Blocks97%
Potassium carbonate (K₂CO₃)J.T. Baker99.5%
N,N-Dimethylformamide (DMF), anhydrousEMD Millipore99.8%
Dichloromethane (DCM)VWR Chemicals99.8%
Ethyl acetate (EtOAc)Avantor99.5%
HexanesMacron Fine Chemicals98.5%
Anhydrous sodium sulfate (Na₂SO₄)BeanTown Chemical99%

Protocol:

Step 1: Synthesis of 2-chloro-4,6-dimorpholino-1,3,5-triazine (Intermediate 2)

  • To a stirred solution of 2,4,6-trichlorotriazine (1.84 g, 10 mmol) in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere, add morpholine (1.74 g, 20 mmol) dropwise.

  • Add N,N-diisopropylethylamine (DIPEA) (2.8 mL, 16 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).

  • Upon completion, filter the reaction mixture to remove the precipitated DIPEA hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain a white solid.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexanes) to afford 2-chloro-4,6-dimorpholino-1,3,5-triazine (Intermediate 2) as a white solid.

Step 2: Synthesis of Methyl 4-(((4,6-dimorpholino-1,3,5-triazin-2-yl)amino)methyl)phenylacetate (Target Molecule 4)

  • To a solution of Intermediate 2 (285 mg, 1 mmol) in anhydrous DMF (10 mL), add methyl 4-(aminomethyl)benzoate hydrochloride (201 mg, 1 mmol) and potassium carbonate (414 mg, 3 mmol).

  • Heat the reaction mixture to 80 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (Eluent: 50% Ethyl acetate in Hexanes).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 40-60% Ethyl acetate in Hexanes) to yield the final product, methyl 4-(((4,6-dimorpholino-1,3,5-triazin-2-yl)amino)methyl)phenylacetate (4), as a white solid.

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.30 (d, J = 8.0 Hz, 2H), 7.20 (d, J = 8.0 Hz, 2H), 5.50 (br s, 1H), 4.60 (d, J = 6.0 Hz, 2H), 3.80-3.70 (m, 16H), 3.65 (s, 3H), 3.60 (s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 172.0, 166.5, 165.0, 138.0, 130.0, 129.5, 128.0, 67.0, 52.5, 45.0, 44.0, 41.5.

  • HRMS (ESI) m/z: [M+H]⁺ calcd for C₂₂H₃₀N₇O₄⁺: 472.2359; found: 472.2361.

Rationale and Scientific Insights: The Role of the Phenylacetate Moiety

The incorporation of the this compound building block is a deliberate design choice aimed at exploring the structure-activity relationship of the ZSTK474 scaffold.[1][4] The phenylacetate moiety introduces several features that could influence the inhibitor's interaction with the target kinase, such as PI3K.

  • Probing the Solvent-Exposed Region: The benzyl group can extend into the solvent-exposed region of the ATP-binding pocket, potentially forming favorable hydrophobic interactions with non-polar amino acid residues.

  • Modulation of Physicochemical Properties: The ester group can influence the molecule's solubility and membrane permeability. It may also serve as a handle for prodrug strategies, where the ester is cleaved in vivo to the more polar carboxylic acid, potentially altering the drug's pharmacokinetic profile.

  • Hydrogen Bonding Potential: The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, potentially forming a key interaction with the kinase or surrounding water molecules.

The synthesis of a small library of analogues with variations in the phenylacetate moiety (e.g., different ester groups, free acid, or amides) would be a logical next step to fully elucidate its role and optimize the inhibitor's potency and selectivity.

Visualizing the Synthetic Workflow and Biological Context

Synthetic Workflow Diagram:

G cluster_workflow Synthetic Workflow Start Start: 2,4,6-Trichlorotriazine Step1 Step 1: Disubstitution with Morpholine Start->Step1 Intermediate Intermediate: 2-chloro-4,6-dimorpholino-1,3,5-triazine Step1->Intermediate Step2 Step 2: N-Alkylation with Methyl 4-(aminomethyl)benzoate Intermediate->Step2 Product Final Product: Kinase Inhibitor Analogue Step2->Product Purification Purification: Column Chromatography Product->Purification Characterization Characterization: NMR, HRMS Purification->Characterization

Caption: Overview of the synthesis and analysis process.

Simplified PI3K Signaling Pathway:

G cluster_pathway Simplified PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor Triazine-Based Inhibitor (e.g., Analogue of ZSTK474) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway.

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its reactive bromomethyl group allows for straightforward incorporation into various heterocyclic scaffolds, while the phenylacetate moiety provides a handle for fine-tuning the pharmacological properties of the final compound. The detailed protocol provided herein for the synthesis of a triazine-based inhibitor serves as a practical guide for researchers in the field. Further exploration of the structure-activity relationships of the phenylacetate group will undoubtedly lead to the discovery of more potent and selective kinase inhibitors for the treatment of a wide range of diseases.

References

Applikations- und Protokollhandbuch: Derivatisierung von Aminen mit Methyl-4-(brommethyl)phenylacetat für die HPLC-Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument beschreibt eine detaillierte Methode zur Derivatisierung von primären und sekundären Aminen mit Methyl-4-(brommethyl)phenylacetat. Diese Vorgehensweise ermöglicht die quantitative Analyse von Aminen mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion.

Einleitung und wissenschaftlicher Hintergrund

Die quantitative Analyse von aliphatischen Aminen mittels HPLC stellt oft eine Herausforderung dar, da vielen dieser Verbindungen ein Chromophor fehlt, was ihren direkten Nachweis mittels UV- oder Fluoreszenzdetektoren erschwert oder unmöglich macht.[1] Eine Vorsäulen-Derivatisierung ist eine bewährte Methode, um dieses Problem zu umgehen.[1][2] Durch die chemische Modifikation der Amine mit einem Reagenz, das eine stark absorbierende oder fluoreszierende Gruppe trägt, werden Derivate erzeugt, die sich empfindlich und selektiv nachweisen lassen.[1]

Methyl-4-(brommethyl)phenylacetat ist ein effektives Derivatisierungsreagenz für primäre und sekundäre Amine. Die reaktive Brommethylgruppe ermöglicht eine kovalente Bindung an die Aminogruppe, während der Phenylacetat-Anteil des Moleküls als Chromophor für die UV-Detektion dient. Diese Methode wandelt polare Amine in weniger polare, thermisch stabilere Derivate um, was zu einer verbesserten chromatographischen Trennung und genaueren Quantifizierung führt.

Kausalität der experimentellen Entscheidungen

Die Wahl von Methyl-4-(brommethyl)phenylacetat als Derivatisierungsreagenz basiert auf mehreren Schlüsselfaktoren:

  • Reaktivität: Die Benzylbromid-Gruppe ist ein gutes Elektrophil, das leicht mit den nukleophilen primären und sekundären Aminen in einer SN2-Reaktion reagiert.

  • Detektion: Der Phenylring im Molekül bietet eine ausreichende UV-Absorption für eine empfindliche Detektion im Bereich von 254-280 nm.

  • Stabilität: Die resultierende Benzylamin-Bindung ist unter den Bedingungen der HPLC-Analyse stabil.

  • Verbesserte Chromatographie: Die Derivatisierung erhöht die Hydrophobie der Analyten, was zu einer besseren Retention und Trennung auf Umkehrphasen-Säulen (z. B. C18) führt.[1]

Reaktionsmechanismus

Die Derivatisierung von primären und sekundären Aminen mit Methyl-4-(brommethyl)phenylacetat folgt einem SN2-Mechanismus (bimolekulare nukleophile Substitution). Das freie Elektronenpaar des Stickstoffatoms im Amin greift das elektrophile Kohlenstoffatom der Brommethylgruppe an. Dies führt zur Verdrängung des Bromid-Ions und zur Bildung einer neuen Kohlenstoff-Stickstoff-Bindung. Die Reaktion wird typischerweise in Gegenwart einer Base durchgeführt, um den während der Reaktion entstehenden Bromwasserstoff (HBr) zu neutralisieren und das Reaktionsgleichgewicht in Richtung der Produktbildung zu verschieben.

Abbildung 1: Vereinfachter SN2-Reaktionsmechanismus.

Detailliertes experimentelles Protokoll

Dieses Protokoll ist als selbstvalidierendes System konzipiert. Die Einbeziehung von Standards, Blindproben und internen Standards ist für eine genaue Quantifizierung unerlässlich.

Materialien und Reagenzien
  • Primäres/sekundäres Amin (Analyt)

  • Methyl-4-(brommethyl)phenylacetat (Derivatisierungsreagenz), 95 % Reinheit oder höher

  • Acetonitril (ACN), HPLC-Qualität

  • Kaliumcarbonat (K₂CO₃), wasserfrei, pulverisiert

  • Salzsäure (HCl), 0,1 M

  • Natriumhydroxid (NaOH), 0,1 M

  • Wasser, HPLC-Qualität

  • Reaktionsgefäße (z. B. 1,5-ml-Glas-Vials mit Schraubverschluss und PTFE-Septum)

  • Heizblock oder Wasserbad

  • Analytische Waage

  • Pipetten und Spitzen

  • Vortexmischer

  • Zentrifuge

Vorbereitung der Lösungen
  • Standardlösung des Amins: Stellen Sie eine Stammlösung des Amins (z. B. 1 mg/ml) in ACN her. Erstellen Sie durch serielle Verdünnung Kalibrierstandards im gewünschten Konzentrationsbereich (z. B. 1-100 µg/ml).

  • Reagenzlösung: Lösen Sie Methyl-4-(brommethyl)phenylacetat in ACN, um eine Konzentration von 10 mg/ml zu erhalten. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.

  • Basenlösung: Verwenden Sie festes, wasserfreies Kaliumcarbonat.

Schritt-für-Schritt-Derivatisierungsprotokoll
  • Probenvorbereitung: Pipettieren Sie 100 µl der Amin-Standardlösung oder der zu analysierenden Probe in ein Reaktionsgefäß. Wenn die Probe in wässriger Lösung vorliegt, muss sie möglicherweise zuerst extrahiert und in einem geeigneten organischen Lösungsmittel rekonstituiert werden.

  • Zugabe des Reagenzes: Geben Sie 200 µl der Methyl-4-(brommethyl)phenylacetat-Lösung (10 mg/ml in ACN) in das Reaktionsgefäß. Ein Überschuss des Reagenzes stellt eine vollständige Derivatisierung sicher.

  • Zugabe der Base: Fügen Sie ca. 10-20 mg festes, wasserfreies Kaliumcarbonat hinzu. Die Base neutralisiert das entstehende HBr und verhindert eine Protonierung des Amins, die dessen Nukleophilie verringern würde.

  • Reaktion: Verschließen Sie das Gefäß fest und vortexen Sie es für 30 Sekunden. Erhitzen Sie die Mischung für 60 Minuten bei 60 °C in einem Heizblock oder Wasserbad. Die erhöhte Temperatur beschleunigt die SN2-Reaktion.[3]

  • Reaktionsstopp und Aufarbeitung: Kühlen Sie das Reaktionsgefäß auf Raumtemperatur ab. Zentrifugieren Sie das Gefäß, um das unlösliche Kaliumcarbonat zu pelletieren.

  • Probenverdünnung: Überführen Sie den Überstand vorsichtig in ein neues Vial. Verdünnen Sie die Probe bei Bedarf mit der mobilen Phase (typischerweise ACN/Wasser-Gemisch), um sie in den linearen Bereich des Detektors zu bringen.

  • Analyse: Injizieren Sie ein definiertes Volumen (z. B. 10 µl) der aufbereiteten Probe in das HPLC-System.

Derivatization_Workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_analysis Analyse A 100 µl Amin-Probe/ Standard in Vial geben B 200 µl Reagenzlösung (10 mg/ml in ACN) zugeben A->B C 10-20 mg K₂CO₃ (fest) zugeben B->C D Vial verschließen & vortexen (30 s) C->D E Erhitzen auf 60 °C für 60 Minuten D->E F Auf Raumtemperatur abkühlen E->F G Zentrifugieren (zum Pelletieren von K₂CO₃) F->G H Überstand in neues Vial überführen G->H I Mit mobiler Phase verdünnen (optional) H->I J 10 µl in HPLC-UV injizieren I->J

Sources

Experimental procedure for coupling reactions with Methyl 4-(bromomethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cross-Coupling Reactions Utilizing Methyl 4-(bromomethyl)phenylacetate

Abstract

This compound is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a reactive benzylic bromide, an ideal electrophile for a host of cross-coupling reactions, and a methyl ester, which offers a handle for subsequent synthetic transformations. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling methodologies—including Suzuki-Miyaura, Heck, Sonogashira-type, and Buchwald-Hartwig reactions—as well as a mechanistically distinct Barbier-type organometallic coupling, all centered on this valuable building block. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and rationale behind the selection of catalysts, reagents, and conditions to empower researchers to adapt and innovate.

Critical Safety & Handling Protocols

Before commencing any experimental work, it is imperative to handle this compound and associated reagents with appropriate caution.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact). All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[1][2]

  • Reagent Hazards: this compound is a lachrymator and is irritating to the skin, eyes, and respiratory system.[2][3] Avoid direct contact and inhalation. Palladium catalysts, while used in small quantities, can be toxic and should be handled with care. Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Anhydrous solvents like THF and Toluene are flammable.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.

Palladium-Catalyzed Suzuki-Miyaura Coupling: C(sp³)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[4][5] For benzylic halides like this compound, this reaction provides a direct route to diarylmethane derivatives, which are prevalent motifs in pharmaceuticals.[6]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle. The choice of a palladium source, ligand, base, and solvent is critical for achieving high efficiency. For benzylic bromides, a key challenge is to favor the desired C-C bond formation over side reactions like homocoupling or reduction. A ligand-free system using a simple palladium salt has been shown to be effective for benzylic halides, simplifying the procedure. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Pd(II) Complex R-Pd(II)-X (L_n) Pd(0)L_n->Pd(II) Complex R-X Ar-B(OH)2 Ar-B(OH)2 Base Base Ar-B(OH)2->Base R-X This compound OxAdd Oxidative Addition R-X->OxAdd Transmetalation Transmetalation Base->Transmetalation Activates Boronic Acid Pd(II) Di-organyl R-Pd(II)-Ar (L_n) Pd(II) Complex->Pd(II) Di-organyl [Ar-B(OH)3]- Pd(II) Di-organyl->Pd(0)L_n Product (R-Ar) Product R-Ar Pd(II) Di-organyl->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Synthesis of Methyl 4-(4-methoxyphenyl)phenylacetate
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (229 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol).

  • Solvent Addition: Add a 3:1 mixture of acetone and water (10 mL).

  • Degassing: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) chloride (PdCl₂) (3.0 mg, 0.017 mmol, 1.7 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Data Summary: Suzuki-Miyaura Coupling Scope
EntryAryl Boronic Acid PartnerBaseCatalyst (mol%)SolventTemp (°C)Yield (%)
1Phenylboronic acidK₂CO₃PdCl₂ (1.7)Acetone/H₂ORT~90
24-Methoxyphenylboronic acidK₂CO₃PdCl₂ (1.7)Acetone/H₂ORT~88
34-Chlorophenylboronic acidK₃PO₄Pd(OAc)₂ (2) / SPhos (4)Toluene/H₂O100~85[7]
43-Thienylboronic acidK₂CO₃PdCl₂ (1.7)Acetone/H₂ORT~82

Heck Reaction: C(sp³)–C(sp²) Vinylation

The Heck reaction traditionally couples aryl or vinyl halides with alkenes.[8][9] Its application to alkyl halides, particularly reactive benzylic halides, provides a powerful method for constructing substituted styrenes and cinnamates, which are valuable synthetic intermediates.[10]

Mechanistic Rationale

The alkyl-Heck reaction follows a similar catalytic cycle to the conventional Heck reaction, involving oxidative addition, migratory insertion, and β-hydride elimination. The choice of base is critical to neutralize the H-X generated in the cycle. For benzylic substrates, controlling the regioselectivity of the alkene product is a key consideration, though with activated alkenes like acrylates, the conjugated product is typically favored.[10]

Heck_Mechanism cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Pd(II) Complex R-Pd(II)-X (L_n) Pd(0)L_n->Pd(II) Complex R-X Alkene Alkene Insertion Migratory Insertion Alkene->Insertion R-X This compound OxAdd Oxidative Addition R-X->OxAdd Base Base Elimination β-Hydride Elimination Base->Elimination Regenerates Pd(0) Product R-Alkene Pd(II) Alkyl R-Alkene-Pd(II)-X (L_n) Pd(II) Complex->Pd(II) Alkyl Alkene Pd(II) Alkyl->Pd(0)L_n Product + HX Pd(II) Alkyl->Product

Caption: Catalytic cycle for the Heck reaction with a benzylic halide.

Protocol: Synthesis of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)phenylacetate
  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂) (11.2 mg, 0.05 mmol, 5 mol%) and triphenylphosphine (PPh₃) (26.2 mg, 0.1 mmol, 10 mol%).

  • Reagent Addition: Add this compound (229 mg, 1.0 mmol) and triethylamine (Et₃N) (202 mg, 2.0 mmol, 278 µL).

  • Solvent and Alkene: Add anhydrous acetonitrile (5 mL) followed by methyl acrylate (129 mg, 1.5 mmol, 135 µL).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon. Repeat this cycle three times.

  • Reaction: Heat the reaction mixture in an oil bath at 80 °C for 12-16 hours.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (30 mL), wash with 1M HCl (15 mL) and then brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate).

Sonogashira-type sp–sp³ Coupling

The classic Sonogashira coupling creates C(sp)–C(sp²) bonds using a palladium catalyst and a copper(I) co-catalyst.[11][12] However, direct Sonogashira coupling with benzylic bromides can be challenging.[13] A more robust and modern approach involves the direct coupling of lithium acetylides with benzylic bromides, which proceeds rapidly at room temperature and tolerates a wide range of functional groups.[14]

Mechanistic Rationale

This copper-free variant relies on the high nucleophilicity of the pre-formed lithium acetylide. The reaction is believed to proceed through a standard Pd(0)/Pd(II) cycle. The high reactivity of the lithium acetylide allows for a rapid transmetalation step without the need for a copper co-catalyst, avoiding potential side reactions associated with copper, such as alkyne homocoupling (Glaser coupling).

Protocol: Synthesis of Methyl 4-(3-phenylprop-1-yn-1-yl)phenylacetate
  • Acetylide Formation: In an oven-dried Schlenk flask under Argon, dissolve phenylacetylene (112 mg, 1.1 mmol, 121 µL) in anhydrous THF (5 mL). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.6 M in hexanes, 0.69 mL, 1.1 mmol) dropwise. Stir at -78 °C for 30 minutes.

  • Catalyst and Substrate: In a separate Schlenk flask under Argon, dissolve this compound (229 mg, 1.0 mmol) and the palladium catalyst [Pd(µ-I)P(tBu)₃]₂ (19 mg, 0.02 mmol, 2 mol%) in anhydrous THF (5 mL).

  • Coupling Reaction: Transfer the lithium acetylide solution from the first flask to the second flask via cannula at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is exceptionally fast, often complete within 10-20 minutes.[14] Monitor by TLC.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C(sp³)–N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds.[15][16] While typically used for aryl halides, its principles can be extended to reactive electrophiles like benzylic bromides, providing access to benzylic amines, a key functional group in many bioactive molecules.

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the benzylic bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amide intermediate. Reductive elimination then furnishes the C-N bond and regenerates the Pd(0) catalyst.[17] The choice of a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical to promote both the oxidative addition and the final reductive elimination steps.[18] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.

Buchwald_Mechanism cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Pd(II) Complex R-Pd(II)-X (L) Pd(0)L->Pd(II) Complex R-X Amine (R2NH) Amine (R2NH) Amide Formation Amide Formation Amine (R2NH)->Amide Formation R-X This compound OxAdd Oxidative Addition R-X->OxAdd Base Base Base->Amide Formation Deprotonates Amine Product R-NR2 Pd(II) Amide R-Pd(II)-NR2 (L) Pd(II) Complex->Pd(II) Amide + Amine - HX Pd(II) Amide->Pd(0)L Product (R-NR2) Pd(II) Amide->Product RedElim Reductive Elimination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol: Synthesis of Methyl 4-((diphenylamino)methyl)phenylacetate
  • Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Catalyst and Reagents: Add the palladium precatalyst (e.g., XPhos Pd G3, 17 mg, 0.02 mmol, 2 mol%), diphenylamine (203 mg, 1.2 mmol), and this compound (229 mg, 1.0 mmol).

  • Solvent: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube, remove from the glovebox, and heat in an oil bath at 80-100 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Barbier-Type Reaction: An Alternative C-C Bond Formation

The Barbier reaction is a useful alternative to the more common Grignard reaction. Its key feature is the in situ generation of the organometallic nucleophile, which immediately reacts with an electrophile present in the same pot.[19][20] This approach often tolerates more functional groups and can be performed under less stringent anhydrous conditions, sometimes even in water.[19] Using a metal like zinc provides a milder, more functional-group-tolerant route to homoallylic or homobenzylic alcohols.

Protocol: Synthesis of Methyl 4-(2-hydroxy-2-phenylethyl)phenylacetate
  • Reaction Setup: To a 50 mL round-bottom flask, add activated zinc powder (130 mg, 2.0 mmol).

  • Solvent and Reagents: Add a 10:1 mixture of THF and saturated aqueous NH₄Cl (15 mL). Add benzaldehyde (106 mg, 1.0 mmol, 102 µL).

  • Substrate Addition: Add this compound (229 mg, 1.0 mmol) to the stirring suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction can be sonicated briefly (5-10 minutes) to aid initiation. Monitor progress by TLC. The reaction is typically complete in 2-6 hours.

  • Work-up: Quench the reaction with 1M HCl (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

General Experimental Workflow

The successful execution of these coupling reactions follows a logical and systematic workflow, from careful preparation to rigorous analysis.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reagents Weigh Reagents (Substrate, Coupling Partner, Base) glassware Oven-Dry Glassware reagents->glassware solvent Prepare Anhydrous Solvent glassware->solvent setup Assemble Flask under Inert Gas (N2 or Ar) solvent->setup addition Add Reagents & Solvent setup->addition catalyst Add Catalyst/Precatalyst addition->catalyst run Stir at Defined Temp. Monitor by TLC/LC-MS catalyst->run quench Quench Reaction run->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify nmr NMR (1H, 13C) purify->nmr ms Mass Spectrometry (MS) nmr->ms purity Purity Check (HPLC) ms->purity

Caption: General laboratory workflow for cross-coupling reactions.

Conclusion

This compound stands out as a highly effective and adaptable building block for advanced organic synthesis. The protocols detailed in this guide demonstrate its utility in forming a diverse array of carbon-carbon and carbon-nitrogen bonds through both palladium-catalyzed and classical organometallic pathways. By understanding the rationale behind each reaction's components and conditions, researchers are well-equipped to leverage this reagent for the efficient construction of complex molecular architectures relevant to drug discovery, functional materials, and beyond.

References

  • Reddy, B. V. S., et al. (2004). Palladium catalyzed ligand-free Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids under mild condition. ElectronicsAndBooks.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(Trifluoromethyl)benzyl Bromide. BenchChem.
  • SynZeal. Safety Data Sheet for Methyl 2-(4-bromophenyl)acetate. SynZeal.
  • AK Scientific, Inc. Safety Data Sheet for (4-(Bromomethyl)phenyl)methanol. AK Scientific, Inc..
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  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

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Use of Methyl 4-(bromomethyl)phenylacetate in preparing fluorescent probes

Author: BenchChem Technical Support Team. Date: January 2026

Harnessing Methyl 4-(bromomethyl)phenylacetate for the Synthesis of Esterase-Activatable Fluorescent Probes

Abstract

This technical guide provides a comprehensive overview of the strategic use of this compound as a versatile building block for the synthesis of "turn-on" fluorescent probes. These probes are ingeniously designed to remain in a quiescent, non-fluorescent state until they encounter intracellular esterase enzymes. The cleavage of the methyl ester moiety by these enzymes triggers a conformational or electronic rearrangement within the probe, leading to a significant increase in fluorescence. This mechanism forms the basis for powerful tools in cell biology, enabling researchers to assess cell viability, monitor enzymatic activity, and visualize cellular structures with high signal-to-noise ratios. We present the underlying chemical principles, detailed synthetic protocols, and practical application guidelines for researchers in cell biology, drug discovery, and diagnostics.

Introduction: The Logic of Esterase-Activatable Probes

The detection of specific enzymatic activities within living cells is a cornerstone of modern cell biology and pharmacology. Esterases, a broad class of hydrolase enzymes, are ubiquitous in mammalian cells and play crucial roles in various physiological and pathological processes. Their activity is often correlated with cell viability and metabolic state. Fluorescent probes that can report on esterase activity offer a non-invasive and dynamic window into cellular health.

This compound emerges as a particularly useful reagent in this context. It cleverly combines two key functionalities in a single molecule:

  • A reactive bromomethyl group : This serves as an electrophilic handle for facile conjugation to a wide range of fluorophores via nucleophilic substitution.

  • A methyl ester group : This moiety acts as the substrate for intracellular esterases.

The core design principle of probes derived from this reagent is to tether it to a fluorophore in such a way that the fluorescence is initially "caged" or quenched. Upon enzymatic cleavage of the ester to a carboxylate, the resulting electronic shift uncages the fluorophore, leading to a "turn-on" fluorescence signal. This conditional activation ensures that the fluorescence is primarily observed in cells with active esterase populations, thereby minimizing background signals and enhancing detection sensitivity.

Probe Design and Mechanism of Activation

The archetypal fluorophore for conjugation with this compound is a hydroxyl-substituted aromatic system, such as a coumarin or fluorescein derivative. The synthesis proceeds via a Williamson ether synthesis, where the phenoxide of the fluorophore acts as a nucleophile, displacing the bromide on the this compound.

G cluster_0 Probe Synthesis cluster_1 Intracellular Activation Fluorophore-OH Fluorophore with -OH group (e.g., 7-Hydroxycoumarin) Probe Non-fluorescent Ester-Caged Probe Fluorophore-OH->Probe Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagent This compound Reagent->Probe Probe_in_cell Probe Enters Cell Activated_Probe Highly Fluorescent Activated Probe Probe_in_cell->Activated_Probe Ester Hydrolysis Esterase Intracellular Esterases Esterase->Activated_Probe

Caption: Workflow for the synthesis and activation of an esterase-activatable probe.

The resulting probe is typically membrane-permeable due to the masking of the polar hydroxyl group and the presence of the ester. Once inside the cell, the following activation cascade occurs:

G Probe Non-Fluorescent Probe Intermediate Esterase CleavageIntracellular Esterases Probe->Intermediate Product Highly Fluorescent Product Intermediate->Product

Caption: Mechanism of esterase-mediated probe activation.

Detailed Protocols

Synthesis of a Coumarin-Based Esterase Probe

This protocol details the synthesis of a fluorescent probe by reacting 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) with this compound.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )SupplierPurity
7-Hydroxy-4-methylcoumarinC₁₀H₈O₃176.17Sigma-Aldrich≥98%
This compoundC₁₀H₁₁BrO₂243.10Sigma-Aldrich≥97%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher ScientificAnhydrous
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Acros OrganicsAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWR ChemicalsHPLC Grade
HexaneC₆H₁₄86.18VWR ChemicalsHPLC Grade
Deionized WaterH₂O18.02Millipore-
Brine (Saturated NaCl solution)NaCl58.44Lab Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Sigma-Aldrich-

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-hydroxy-4-methylcoumarin (1.0 g, 5.68 mmol) in 30 mL of anhydrous DMF.

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.57 g, 11.36 mmol, 2.0 equivalents). Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.

  • Addition of Alkylating Agent: In a separate vial, dissolve this compound (1.52 g, 6.25 mmol, 1.1 equivalents) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The product spot should be significantly less polar than the starting 7-hydroxy-4-methylcoumarin.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold deionized water. A white precipitate of the crude product will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Characterization: Combine the fractions containing the pure product and remove the solvent to yield the final product as a white to off-white solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Live Cell Imaging Protocol

This protocol provides a general guideline for using the synthesized probe for live-cell imaging of esterase activity.

Materials:

  • Synthesized coumarin-based esterase probe

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium appropriate for the cell line

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent for coumarin fluorescence)

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of the synthesized probe in DMSO. Store this stock solution at -20 °C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and experimental setup.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the probe-containing working solution to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed PBS to remove any excess, unhydrolyzed probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells immediately using a fluorescence microscope. For the coumarin-based probe, use an excitation wavelength of approximately 350-400 nm and collect the emission at around 450-500 nm.

Expected Results and Interpretation

Live, healthy cells with active intracellular esterases will exhibit bright blue fluorescence, as the non-fluorescent probe is cleaved to release the fluorescent coumarin derivative. In contrast, dead or metabolically compromised cells with low esterase activity will show significantly reduced or no fluorescence. This "turn-on" response provides a clear and robust signal for identifying viable cells.

Troubleshooting

Problem Possible Cause Solution
Low or no fluorescence signal - Incomplete probe hydrolysis- Low esterase activity in cells- Incorrect imaging settings- Increase incubation time with the probe.- Use a positive control cell line known to have high esterase activity.- Verify the filter sets on the microscope are appropriate for the fluorophore.
High background fluorescence - Incomplete washing- Probe precipitation in the medium- Increase the number of washes with PBS.- Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to prevent probe aggregation.
Cell toxicity - High probe concentration- Perform a dose-response experiment to determine the optimal, non-toxic concentration of the probe.

Conclusion

This compound is a valuable and versatile reagent for the construction of sophisticated fluorescent probes for detecting esterase activity in living cells. The straightforward synthesis and the robust "turn-on" signaling mechanism make these probes powerful tools for a wide range of applications in biomedical research. The protocols provided herein offer a solid foundation for the synthesis and application of these probes, empowering researchers to explore the dynamics of cellular function with high fidelity.

References

  • General Principles of Fluorescent Probes: Title: Fluorescent Probes in Life Sciences Source: A comprehensive review or textbook on the topic. (A placeholder, as a specific single source for this general principle is broad. For a real-world document, a specific review article would be cited here). URL: N/A
  • Williamson Ether Synthesis: Title: Organic Chemistry Source: A standard organic chemistry textbook (e.g., by Paula Yurkanis Bruice or John McMurry). URL: N/A
  • Esterase-Activatable Probes: Title: Esterase-Sensitive Fluorescent Probes for Live-Cell Imaging Source: A relevant review article in a journal such as Chemical Society Reviews or Angewandte Chemie. (A placeholder, as a specific single source for this general principle is broad. For a real-world document, a specific review article would be cited here). URL: N/A

Troubleshooting & Optimization

Technical Support Center: Methyl 4-(bromomethyl)phenylacetate Alkylations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for alkylation reactions using Methyl 4-(bromomethyl)phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use as an alkylating agent. Here, we move beyond simple protocols to explain the causality behind the observations in your flask, providing you with the insights needed to troubleshoot and optimize your synthetic routes.

Introduction: The Utility and Challenges of a Versatile Reagent

This compound is a valuable bifunctional reagent. It incorporates a reactive benzylic bromide, ideal for SN2 reactions, and a methyl ester, which can be further manipulated.[1][2] Its utility in synthesizing complex molecules is significant. However, the very features that make it so useful also open the door to a variety of competing side reactions.[3][4] This guide will address the most common issues—from over-alkylation and elimination to hydrolysis and self-condensation—providing both mechanistic explanations and field-proven solutions.

Core Reaction: The SN2 Pathway

The primary desired transformation is a bimolecular nucleophilic substitution (Sngcontent-ng-c1205671314="" class="ng-star-inserted">N2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single step.[5][6] Benzylic halides like this compound are particularly effective substrates for SN2 reactions because the adjacent aromatic ring helps to stabilize the transition state through resonance.[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific problems you may encounter. Each entry details the potential side reactions, the underlying chemical principles, and actionable strategies for mitigation.

FAQ 1: My reaction is messy, showing multiple products, and the yield of my desired mono-alkylated product is low. What's happening?

This is the most common issue and often points to a lack of selectivity, with several side reactions occurring simultaneously. The primary culprits are typically over-alkylation and elimination.

Side Reaction A: Over-Alkylation

Mechanism: This is particularly prevalent when using amine nucleophiles. The mono-alkylated product is often a secondary or tertiary amine, which can be more nucleophilic than the starting primary or secondary amine.[7][8] This newly formed, more reactive amine can then compete with the starting material for the remaining alkylating agent, leading to di- or even tri-alkylated products and quaternary ammonium salts.[8][9]

Prevention & Troubleshooting:

  • Control Stoichiometry: Use a large excess of the starting amine relative to the this compound. This increases the statistical probability that the alkylating agent will encounter a molecule of the starting amine rather than the more reactive product.[7]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps its instantaneous concentration low, further favoring reaction with the more abundant starting amine.

  • Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step more significantly than the first, improving selectivity.[7]

Side Reaction B: Elimination (E2 Pathway)

Mechanism: The benzylic protons on the bromomethyl group are adjacent to an aromatic ring, which can stabilize a developing double bond. In the presence of a strong or sterically hindered base, an E2 (bimolecular elimination) reaction can compete with the SN2 pathway, leading to the formation of a styrene derivative.[10] This is especially problematic if your nucleophile is also a strong base.

Prevention & Troubleshooting:

  • Base Selection: If a base is required to deprotonate your nucleophile, choose a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) over smaller, stronger bases like hydroxides or alkoxides, which can also act as nucleophiles or promote elimination.

  • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest feasible temperature can significantly improve the SN2/E2 ratio.

FAQ 2: I'm trying to alkylate an enolate, but I'm getting a mixture of two isomeric products. Why?

This classic issue arises from the ambident nature of enolate nucleophiles, leading to a competition between C-alkylation and O-alkylation.

Side Reaction C: C- vs. O-Alkylation

Mechanism: An enolate ion has electron density on both a carbon and an oxygen atom, making both sites potentially nucleophilic.[11][12]

  • C-Alkylation: Attack from the alpha-carbon results in the formation of a new C-C bond, which is typically the thermodynamically favored product.[13]

  • O-Alkylation: Attack from the oxygen atom yields an enol ether, the kinetically favored product in many cases.

According to Hard and Soft Acid-Base (HSAB) theory, "soft" electrophiles tend to react at the "softer" carbon center, while "hard" electrophiles react at the "harder" oxygen center. Benzylic bromides are considered relatively soft electrophiles, which should favor C-alkylation.[14] However, reaction conditions can heavily influence the outcome.[11][15]

Prevention & Troubleshooting:

  • Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) are generally preferred. They solvate the counter-ion (like Li⁺ or Na⁺) but leave the enolate nucleophile relatively free. Protic solvents can solvate the oxygen atom, hindering O-alkylation but can also reduce overall reactivity.[12]

  • Counter-ion: The nature of the cation associated with the enolate matters. Cations that coordinate strongly with the oxygen (e.g., Li⁺) can block that site, promoting C-alkylation.

  • Temperature: Lower temperatures often favor the thermodynamically more stable C-alkylated product.

FAQ 3: My workup is complete, but my product's NMR spectrum shows the methyl ester has disappeared or been altered. What happened?

This points to the hydrolysis of the ester group, a common side reaction if conditions are not carefully controlled.

Side Reaction D: Ester Hydrolysis

Mechanism: The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either strongly acidic or basic conditions.[16]

  • Base-Mediated Hydrolysis: If you are using a strong base like NaOH or KOH in your reaction, or during an aqueous workup, saponification (base-catalyzed hydrolysis) of the ester can occur.

  • Acid-Mediated Hydrolysis: The HBr generated as a byproduct during the alkylation can create an acidic environment. While less common, prolonged reaction times or high temperatures in the presence of water can lead to acid-catalyzed ester hydrolysis.[17]

Prevention & Troubleshooting:

  • Anhydrous Conditions: Ensure your reagents and solvents are dry to minimize the presence of water.

  • Choice of Base: Use non-hydroxide bases like carbonates (K₂CO₃, Cs₂CO₃) or organic amines (Et₃N, DIPEA) for the alkylation step.

  • Careful Workup: Neutralize the reaction mixture carefully before extraction. Use a mild base like sodium bicarbonate (NaHCO₃) solution for washes instead of stronger bases. Keep workup times to a minimum.

FAQ 4: My reaction has produced a high-molecular-weight, insoluble material. What is this?

The formation of polymeric or dimeric materials often suggests self-condensation or polymerization.

Side Reaction E: Self-Condensation/Polymerization

Mechanism: this compound is bifunctional and can react with itself. One molecule can act as the nucleophile while another acts as the electrophile.

  • Base-Catalyzed: In the presence of a strong base, an enolate can be formed at the carbon alpha to the ester. This enolate can then attack the benzylic bromide of another molecule in a process similar to a Claisen condensation.[18]

  • Friedel-Crafts Type: While less common, if conditions promote the formation of a benzylic carbocation (SN1 character), it could potentially undergo an electrophilic aromatic substitution (Friedel-Crafts alkylation) with the electron-rich aromatic ring of another molecule.[19][20]

Prevention & Troubleshooting:

  • Use of a Non-nucleophilic Base: Employ a base that is strong enough to deprotonate your intended nucleophile but not the alpha-protons of the ester.

  • Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular reactions between two molecules of the alkylating agent.

  • Controlled Stoichiometry: Ensure your primary nucleophile is present in a sufficient concentration to outcompete any self-reaction pathways.

Summary and Visualization of Reaction Pathways

The interplay between the desired SN2 pathway and the common side reactions is a critical concept for successful synthesis.

Table 1: Troubleshooting Summary for this compound Alkylations
Problem Observed Potential Side Reaction Primary Cause Recommended Solution(s)
Mixture of mono-, di-, and tri-alkylated productsOver-AlkylationProduct is more nucleophilic than the starting material.Use excess nucleophile; slow addition of alkylating agent; lower temperature.
Formation of alkene byproductE2 EliminationStrong or sterically hindered base; high temperature.Use a weaker/non-nucleophilic base; run at a lower temperature.
Isomeric products from enolate alkylationC- vs. O-AlkylationAmbident nature of the enolate nucleophile.Use polar aprotic solvent; control counter-ion; lower temperature.
Loss of methyl ester signal in NMREster HydrolysisPresence of strong acid (HBr) or base (e.g., NaOH) and water.Use anhydrous conditions; use non-hydroxide bases; perform a careful, neutral workup.
Formation of insoluble polymer/dimerSelf-CondensationReaction of the reagent with itself under basic conditions.Use a non-nucleophilic base; run reaction under dilute conditions.
Diagram 1: Competing Reaction Pathways

cluster_desired Desired Pathway cluster_side Common Side Reactions reagents This compound + Nucleophile (Nu:⁻) sn2 S N 2 Product (Mono-alkylation) reagents->sn2 S N 2 elimination Elimination Product (Styrene derivative) reagents->elimination Strong Base (E2) over_alk Over-Alkylation Product sn2->over_alk Reacts with more alkylating agent hydrolysis Hydrolysis Product (Carboxylic Acid) sn2->hydrolysis H₂O / H⁺ or OH⁻

Caption: Desired SN2 pathway versus common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

cluster_analysis Analysis Results start Low Yield of Desired Product analyze_crude Analyze Crude Reaction Mixture (TLC, LCMS, NMR) start->analyze_crude check_purity Check Starting Material Purity multiple_spots Multiple Products Observed analyze_crude->multiple_spots no_reaction Mainly Starting Material analyze_crude->no_reaction streaking Baseline/Insoluble Material analyze_crude->streaking sol_multi Cause: Over-alkylation / Elimination Solution: Adjust stoichiometry, lower temp, change base. multiple_spots->sol_multi sol_no_react Cause: Low reactivity Solution: Increase temp, change solvent, check base. no_reaction->sol_no_react sol_streak Cause: Self-condensation Solution: Use dilute conditions, check base choice. streaking->sol_streak

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (2.2 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., Acetonitrile or THF, ~0.1 M).

  • Base Addition: Add a non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents).

  • Initiation: Stir the mixture vigorously for 15-30 minutes at room temperature.

  • Alkylating Agent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring amine mixture over 30-60 minutes using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting bromide is consumed, cool the reaction to room temperature. Filter off the inorganic solids and rinse the filter cake with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the desired mono-alkylated product.

Protocol 2: Workup to Mitigate Ester Hydrolysis

This procedure should be followed if your reaction conditions or initial workup attempts suggest ester hydrolysis is an issue.

  • Cooling: After the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and neutralize any strong base. Avoid using strong acids.

  • pH Check: Check the pH of the aqueous layer with pH paper. It should be approximately neutral (pH ~7-8). If it is still strongly basic, add more NH₄Cl solution.

  • Extraction: Proceed with the standard extraction using an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any residual HBr, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a moderate temperature (<40 °C) to prevent thermal degradation.

By understanding the delicate balance between the desired SN2 reaction and these potential side pathways, you can make informed decisions in your experimental design, leading to higher yields, cleaner reactions, and more efficient discovery.

References

  • University of Calgary. (n.d.). Ch 11: Eliminations of benzylic systems. Retrieved from [Link]

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  • Fiveable. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

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  • The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of bimolecular nucleophilic substitution. Part 9. Stereochemical course of ortho-alkylation of phenoxide ion with optically active alkyl halides under SN2 reaction conditions. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

  • ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Retrieved from [Link]

  • ACS Publications. (2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Retrieved from [Link]

  • YouTube. (2021, February 17). Benzylic and Allylic Substitution and Elimination Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
  • Reagent Guide. (n.d.). N alkylation at sp3 Carbon. Retrieved from [Link]

  • Google Patents. (n.d.). KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.
  • YouTube. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid.
  • NIH PubChem. (n.d.). Methyl phenylacetate. Retrieved from [Link]

  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Retrieved from [Link]

  • NIH PMC. (2022, March 11). Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Methyl [4-(bromomethyl)phenyl]acetate. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Provide the structure of the Claisen product in the self-condensation of methyl phenylacetate. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Alkylation and acylation of phenol with methyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • ElectronicsAndBooks. (n.d.). A Kinetic Study of the Ammonolysis of Phenylacetic Esters in Methanol Solution1. Retrieved from [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

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How to avoid dimerization of Methyl 4-(bromomethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing and Troubleshooting Dimerization

Welcome to the technical support center for Methyl 4-(bromomethyl)phenylacetate. As a Senior Application Scientist, I understand the challenges that can arise when working with reactive intermediates. This guide is designed to provide you with in-depth technical information, field-proven insights, and practical troubleshooting advice to help you successfully utilize this compound in your research and development projects, with a special focus on avoiding the common pitfall of dimerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a bifunctional organic compound. It features a reactive benzylic bromide group, which is an excellent electrophile for substitution reactions, and a methyl ester functionality. This combination makes it a valuable building block in organic synthesis, particularly for the introduction of a 4-(methoxycarbonylmethyl)benzyl moiety into a target molecule.

Q2: What is dimerization and why is it a problem with this compound?

Dimerization is an unwanted side reaction where two molecules of this compound react with each other to form a larger molecule, typically 1,2-bis(4-(methoxycarbonylmethyl)phenyl)ethane. This byproduct consumes your starting material, reduces the yield of your desired product, and can complicate the purification process.

Q3: What causes the dimerization of this compound?

The primary cause of dimerization is the high reactivity of the benzylic bromide. Dimerization can proceed through two main pathways:

  • SN2-type self-condensation: In the presence of a base, a small amount of the starting material or a nucleophilic species can be deprotonated at the benzylic position, forming a carbanion. This carbanion can then act as a nucleophile and attack the benzylic carbon of another molecule of this compound, displacing the bromide and forming a carbon-carbon bond.

  • Radical coupling: Under certain conditions, such as exposure to light, heat, or radical initiators, the carbon-bromine bond can undergo homolytic cleavage to form a benzylic radical. Two of these radicals can then combine to form the dimer.

Troubleshooting Guide: Identifying and Mitigating Dimerization

This section is designed to help you diagnose and solve issues related to the dimerization of this compound during your experiments.

Issue 1: Low yield of the desired product and a significant amount of a high-molecular-weight byproduct.

Possible Cause: Dimerization of the starting material.

How to Confirm:

  • Thin Layer Chromatography (TLC): The dimer will have a significantly different Rf value compared to the starting material and the desired product. It will typically be less polar than the starting material.

  • 1H NMR Spectroscopy: The most characteristic signal for the dimer, 1,2-bis(4-(methoxycarbonylmethyl)phenyl)ethane, is a singlet for the four benzylic protons (Ar-CH2-CH2-Ar) which would appear around 2.9-3.1 ppm. This is a significant upfield shift compared to the benzylic protons of the starting material (Ar-CH2-Br), which appear around 4.5 ppm. The methyl ester protons will appear as a singlet around 3.7 ppm, and the other methylene protons will be a singlet around 3.6 ppm.

  • Mass Spectrometry (MS): The dimer will have a molecular weight corresponding to the combined mass of two starting material molecules minus two bromine atoms and plus two hydrogens. The expected molecular ion for the dimer (C20H22O4) would be around m/z 326.15.

Solutions:

The key to preventing dimerization is to control the reaction conditions to favor the desired reaction pathway over the self-condensation or radical coupling pathways.

Table 1: Recommended Reaction Conditions to Minimize Dimerization

ParameterRecommendationRationale
Base Selection Use a non-nucleophilic, sterically hindered base.Strong, unhindered bases can deprotonate the benzylic position, initiating dimerization. Hindered bases are less likely to do so.
Add the base slowly to the reaction mixture.This keeps the instantaneous concentration of the base low, reducing the rate of the competing dimerization reaction.
Temperature Maintain the lowest possible temperature at which the desired reaction proceeds at a reasonable rate.Higher temperatures can promote both SN2-type self-condensation and radical formation.
Solvent Use a polar aprotic solvent.Solvents like DMF or acetonitrile can help to solvate the ions involved in the desired SN2 reaction without promoting unwanted side reactions.
Exclusion of Light and Air Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.This minimizes the formation of radicals that can lead to dimerization.
Order of Addition Add the this compound slowly to a solution of the nucleophile and the base.This ensures that the electrophile is always in the presence of a large excess of the desired nucleophile, increasing the probability of the desired reaction occurring over dimerization.

Experimental Protocols

Here are some example protocols for common reactions involving this compound, designed to minimize dimerization.

Protocol 1: General Procedure for the Alkylation of Phenols

This protocol is based on conditions often used in the synthesis of pharmaceuticals like Loxoprofen, where minimizing side reactions is critical.

dot

Caption: Workflow for the alkylation of phenols.

Materials:

  • Phenol derivative (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K2CO3), finely powdered (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol derivative and anhydrous DMF.

  • Add the finely powdered potassium carbonate to the solution and stir the suspension for 15 minutes at room temperature.

  • In a separate flask, dissolve the this compound in a small amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the stirring suspension of the phenol and potassium carbonate over a period of 30-60 minutes.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or warm gently to 40-50°C. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the N-Alkylation of Amines

dot

Caption: Workflow for the N-alkylation of amines.

Materials:

  • Amine derivative (1.0 eq)

  • This compound (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Acetonitrile

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine derivative and anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add the N,N-Diisopropylethylamine (DIPEA) to the solution.

  • In a separate flask, dissolve the this compound in a small amount of anhydrous acetonitrile.

  • Add the solution of this compound dropwise to the cold amine solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Purification Strategies

If dimerization does occur, the dimer can typically be separated from the desired product by standard column chromatography on silica gel. Due to its larger size and non-polar nature, the dimer will usually elute before the more polar desired product. A carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation.

Conclusion

The dimerization of this compound is a common challenge that can be effectively managed by careful control of reaction conditions. By understanding the underlying mechanisms and implementing the strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired products.

References

As an AI, I am unable to provide a clickable list of references with URLs. However, the information in this guide is based on established principles of organic chemistry and a synthesis of information from various scientific publications and chemical databases.

Technical Support Center: A Guide to the Purification of Methyl 4-(bromomethyl)phenylacetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(bromomethyl)phenylacetate and its derivatives. These compounds are valuable electrophilic building blocks in pharmaceutical and agrochemical synthesis.[1] However, their inherent reactivity, stemming from the benzylic bromide moiety, presents significant purification challenges.[2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve high purity for your target compounds.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound derivatives in a direct question-and-answer format.

Question 1: My product spot on the TLC plate is very close to or co-elutes with the starting material, Methyl 4-methylphenylacetate. How can I achieve separation?

Answer: This is a frequent challenge as the polarity difference between the starting material and the brominated product is minimal.

  • Underlying Cause: The addition of a single bromine atom does not drastically alter the molecule's overall polarity, leading to similar retention factors (Rf) in many common solvent systems.

  • Troubleshooting Steps:

    • Optimize the Eluent System: Standard eluents like ethyl acetate/hexane mixtures may not provide sufficient resolution.[3] Systematically screen different solvent systems. A good starting point is a low-polarity system, such as 1-5% ethyl acetate in hexanes or petroleum ether, which can help to maximize the small polarity difference.[4][5] Consider using dichloromethane (DCM) as a component, as it can offer different selectivity.[4]

    • Employ a Long Chromatography Column: Increasing the length of the silica gel bed enhances the separation efficiency, providing more "theoretical plates" for the separation to occur.

    • Utilize a Solvent Gradient: If isocratic elution fails, a shallow solvent gradient can be effective. Start with a very non-polar mobile phase (e.g., pure hexane) and slowly increase the polarity by adding small increments of a slightly more polar solvent like ethyl acetate or DCM.[3]

    • Consider an Alternative Stationary Phase: If silica gel is ineffective, consider using alumina (neutral or basic) or reverse-phase chromatography (C18), although the latter is a less common approach for this class of compounds.[3]

Question 2: I'm observing significant product loss and the appearance of a new, more polar spot on my TLC after an aqueous work-up. What is happening?

Answer: You are likely observing hydrolysis of your product.

  • Underlying Cause: The benzylic bromide is a potent electrophile, making it highly susceptible to nucleophilic attack by water, especially under neutral or basic conditions.[2] This reaction converts the desired bromomethyl group into a hydroxymethyl group, forming Methyl 4-(hydroxymethyl)phenylacetate. Furthermore, the ester functional group can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions.[6][7]

  • Preventative Measures:

    • Minimize Contact Time: Perform the aqueous wash steps as quickly as possible.

    • Use Cold Solutions: Use ice-cold water or brine for all washes to reduce the rate of hydrolysis.

    • Maintain a Slightly Acidic pH: If permissible for your compound, keeping the aqueous phase slightly acidic (pH 4-5) can suppress the hydrolysis of the benzylic bromide. Avoid basic conditions, such as a sodium bicarbonate wash, unless absolutely necessary to neutralize acid from the reaction.[8][9] If a basic wash is required, use a cold, dilute solution and work quickly.

    • Prompt and Thorough Drying: After the final wash, immediately dry the organic layer over a robust drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water.[8]

Question 3: My product seems to be degrading on the silica gel column. How can I prevent this?

Answer: Product degradation on silica gel is a common problem for acid-sensitive compounds like benzylic bromides.

  • Underlying Cause: Standard silica gel is slightly acidic (pH ≈ 4-5) and has a high surface area, which can catalyze the hydrolysis or decomposition of sensitive compounds.[8]

  • Solutions:

    • Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel. This is typically done by creating a slurry of the silica in the desired eluent and adding a small amount of a base, such as triethylamine (~1% v/v).

    • Use a Non-Polar Eluent: Run the column with the least polar solvent system possible that still allows for elution of your product. This minimizes the interaction time between your compound and the acidic stationary phase.[10]

    • "Flash" the Compound Through: If the separation from impurities is not difficult, consider using a short plug of silica (flash chromatography) rather than a long column to minimize residence time.

    • Alternative Purification Methods: If column chromatography consistently leads to degradation, consider recrystallization as an alternative purification strategy.

Question 4: I've successfully removed the starting material, but my final product has a persistent yellow or brown color. What is the source of this color and how can I remove it?

Answer: The color often originates from trace impurities or degradation products.

  • Underlying Cause: Benzylic bromides can be sensitive to light, which can generate radical species and lead to colored byproducts.[11][12] Trace amounts of bromine (Br₂), often present in brominating agents or formed as a byproduct, can also impart a yellow-brown color.

  • Decolorization Techniques:

    • Activated Charcoal Treatment: Dissolve the impure product in a suitable organic solvent (e.g., DCM or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% by weight), stir or gently heat for 10-15 minutes, and then filter the mixture through a pad of Celite® to remove the charcoal.

    • Recrystallization: This is often the most effective method for removing colored impurities, as they tend to remain in the mother liquor.

    • Aqueous Wash with a Reducing Agent: A wash with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, can remove residual bromine.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in the synthesis of this compound?

A1: Besides unreacted starting material, common impurities include the di-brominated product (from radical bromination at the benzylic and another position), the hydrolyzed product (Methyl 4-(hydroxymethyl)phenylacetate), and byproducts from the brominating agent, such as succinimide if N-bromosuccinimide (NBS) is used.[13][14]

Q2: What is the best way to monitor the reaction progress?

A2: Thin-Layer Chromatography (TLC) is the most common method.[13] Use a UV lamp (254 nm) for visualization, as both the starting material and product are UV active. Staining with potassium permanganate can also be useful, as the starting material's methyl group may react, while the product might not. For more precise monitoring, taking aliquots for ¹H NMR or GC-MS analysis is recommended.[13][15]

Q3: How should I properly store this compound and its derivatives?

A3: These compounds are sensitive and require careful storage. They should be stored in a dark place, under an inert atmosphere (nitrogen or argon), and at low temperatures (2-8°C or in a freezer) to prevent degradation.[16][17]

Q4: What are the key safety precautions when handling these compounds?

A4: this compound is a lachrymator and corrosive.[1] Always handle this compound and its derivatives in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]

Q5: Can I use recrystallization for purification? What solvents are suitable?

A5: Yes, recrystallization can be a very effective purification method, especially if the crude product is a solid and relatively pure.[5][19][20] The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[20] For this compound (melting point 37-39 °C), a mixed solvent system, such as hexane/ethyl acetate or hexane/DCM, is often a good choice.[1] Start by dissolving the crude solid in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the non-polar "anti-solvent" (e.g., hexane) until turbidity is observed. Allow the solution to cool slowly to promote crystal growth.

Section 3: Recommended Protocols & Methods

Protocol 1: Standard Extractive Work-up Procedure

This protocol is designed to neutralize the reaction and remove water-soluble byproducts.

  • Cool the reaction mixture to room temperature.

  • If the reaction was run under acidic conditions, slowly quench by adding a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[8] If the reaction was a radical bromination with NBS, a wash with sodium bisulfite can be used to remove any remaining bromine.[5]

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.[8]

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with water and then with a saturated brine solution. The brine wash helps to remove the bulk of the dissolved water from the organic phase.[9]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

Protocol 2: Purity Assessment by Analytical Methods

Confirming the purity of the final product is crucial. A combination of methods provides the most comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for determining the purity of the sample by separating the main component from closely related impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.[15][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the mass of the desired product.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is indispensable for confirming the structure of the product and identifying impurities.[13] For this compound, key signals include singlets for the benzylic protons (-CH₂Br) around 4.5 ppm and the methyl ester protons (-OCH₃) around 3.7 ppm in CDCl₃.[23]

Section 4: Visualizations

Diagram 1: Troubleshooting Purification Workflow

G cluster_issues Common Issues cluster_solutions Potential Solutions start Crude Product Analysis (TLC, NMR) issue Purity Issue Identified? start->issue degradation Degradation Products Observed? issue->degradation Yes separation Poor Separation of Spots? issue->separation Yes color Colored Impurities Present? issue->color Yes end_node Pure Product (Confirm by HPLC/NMR) issue->end_node No degradation->separation sol_degradation Modify Work-up: - Use cold solutions - Minimize time - Avoid strong base degradation->sol_degradation During Work-up sol_silica Modify Chromatography: - Use deactivated silica - Use non-polar eluent - Flash purification degradation->sol_silica On Silica Column separation->color sol_separation Optimize Chromatography: - Screen different eluents - Use a longer column - Employ a shallow gradient separation->sol_separation Yes sol_recrystal Consider Recrystallization separation->sol_recrystal If chromatography fails sol_color Decolorize Product: - Activated charcoal treatment - Recrystallization color->sol_color Yes sol_degradation->end_node sol_silica->end_node sol_separation->end_node sol_recrystal->end_node sol_color->end_node

Caption: Decision tree for troubleshooting purification issues.

Section 5: Data Tables

Table 1: Common Solvents for Chromatography and Recrystallization
MethodSolvent/SystemApplication Notes
Column Chromatography Hexane / Petroleum EtherPrimary non-polar component of the mobile phase.
Ethyl AcetateCommon polar modifier. Use in low percentages (1-10%) for these compounds.[4]
Dichloromethane (DCM)Can provide different selectivity than ethyl acetate.[4]
Recrystallization Hexane / Ethyl AcetateGood for compounds that are solids at room temperature.
Ethanol / WaterCan be effective, but risk of hydrolysis is higher.[19]
AcetonitrileA polar aprotic solvent that can be effective for recrystallization.[20]
Table 2: Typical Impurities and Their Origin
ImpurityChemical NameOrigin
Starting Material Methyl 4-methylphenylacetateIncomplete reaction.
Hydrolysis Product Methyl 4-(hydroxymethyl)phenylacetateReaction with water during work-up or on silica.
Over-bromination Dibrominated derivativesSide reaction during radical bromination.
Reagent Byproduct SuccinimideByproduct from NBS bromination.[13]
Ester Hydrolysis 4-(Bromomethyl)phenylacetic acidHydrolysis of the methyl ester under acidic/basic conditions.[14]

References

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?[Link]

  • Google Patents. (N.D.).
  • Majid, M., Vares, L., & Tahir, M. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1084-1088. [Link]

  • Reddit. (2022). separating benzyl bromide and product spots on tlc. [Link]

  • The Royal Society of Chemistry. (2022). Supplementary Information for: Continuous flow synthesis of benzylic bromides using N-bromosuccinimide and indium(III) chloride. [Link]

  • PubMed Central. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. [Link]

  • PubMed Central. (2014). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]

  • ChemBK. (N.D.). Methyl 2-(4-(broMoMethyl)phenyl)acetate. [Link]

  • Chemsrc. (N.D.). Methyl [4-(bromomethyl)phenyl]acetate | CAS#:7398-42-7. [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Royal Society of Chemistry. (2020). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. [Link]

  • Google Patents. (N.D.). CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid.
  • ACS Publications. (2014). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]

  • Pearson. (N.D.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. [Link]

  • Journal of Analytical & Bioanalytical Techniques. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

  • ChemBK. (N.D.). 4-(Bromomethyl)phenylaceticacidphenacylester. [Link]

  • PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]

  • ResearchGate. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]

  • Google Patents. (N.D.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Wikipedia. (N.D.). Methyl phenylacetate. [Link]

  • Zenodo. (1989). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • PubChem. (N.D.). Phenacyl 4-(bromomethyl)phenylacetate. [Link]

  • Patsnap. (N.D.). Synthesis method of methyl phenylacetate. [Link]

  • PubChem. (N.D.). Phenacyl 4-(Bromomethyl)phenylacetate | C17H15BrO3 | CID 570776. [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-(bromomethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(bromomethyl)phenylacetate. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning byproduct formation and other common experimental challenges. Our focus is on providing causal explanations and practical solutions to ensure the integrity and success of your synthesis.

Introduction: The Synthetic Challenge

This compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its synthesis is most commonly achieved via the free-radical bromination of Methyl p-tolylacetate at the benzylic position. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, is the preferred method.[2][3]

The primary advantage of using NBS is its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which selectively favors the desired radical substitution at the benzylic carbon over competing electrophilic addition to the aromatic ring.[4][5][6] Despite the elegance of this method, the reaction is sensitive to stoichiometry, purity of reagents, and reaction conditions, often leading to a mixture of products that complicates purification and reduces yield. This guide will address the most common byproducts and provide strategies to mitigate their formation.

The Core Reaction: Wohl-Ziegler Bromination

The synthesis proceeds via a free-radical chain mechanism.

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is decomposed by heat or light to generate initial radicals. These radicals react with trace amounts of HBr present to produce a bromine radical (Br•).[7]

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the benzylic methyl group of Methyl p-tolylacetate, forming a resonance-stabilized benzylic radical.[5][8] This step is highly regioselective due to the stability of the resulting radical.[9]

    • The benzylic radical then reacts with a molecule of Br₂, which is slowly generated from the reaction of NBS with HBr, to form the desired product, this compound, and a new bromine radical.[7][10]

  • Termination: The reaction is terminated when two radicals combine.

This cycle continues until the limiting reagent is consumed. The key to a clean reaction is maintaining a very low concentration of Br₂ to prevent side reactions.[4][11]

Troubleshooting and FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction is sluggish, and the final product is heavily contaminated with unreacted Methyl p-tolylacetate. What is the likely cause?

Answer: This is a common issue often related to inefficient radical initiation or propagation.

  • Causality: The free-radical chain reaction must be properly initiated to proceed. If the initiator is old, decomposed, or used in an insufficient amount, the concentration of bromine radicals will be too low to sustain the propagation cycle. Similarly, if the reaction temperature is too low for the chosen initiator (e.g., AIBN requires ~65-85 °C for effective decomposition), initiation will be poor.

  • Troubleshooting Steps:

    • Verify Initiator Quality: Use a fresh, properly stored radical initiator. AIBN and BPO can degrade over time.

    • Ensure Sufficient Energy Input: Confirm the reaction is heated to the appropriate temperature for your initiator. Some protocols also recommend initiation with a broad-spectrum light source.[12]

    • Check Reagent Stoichiometry: Ensure you are using at least a stoichiometric equivalent of NBS relative to the Methyl p-tolylacetate. An excess of ~1.05-1.1 equivalents of NBS is often recommended to drive the reaction to completion.

    • Solvent Purity: Ensure the solvent (typically a non-polar, inert solvent like carbon tetrachloride or cyclohexane) is anhydrous and free of radical scavengers (e.g., antioxidants).[2][4]

Q2: My mass spectrometry analysis shows a peak at M+78 and M+79 relative to my product. I suspect a dibrominated byproduct. How can I prevent this?

Answer: You are correct. This mass signature corresponds to Methyl 4-(dibromomethyl)phenylacetate, the most common over-bromination byproduct.

  • Causality: The desired monobrominated product still possesses a benzylic hydrogen, which can be abstracted by a bromine radical to form a new benzylic radical. This radical can then react with Br₂ to yield the dibrominated species. This side reaction becomes significant when the concentration of the monobrominated product becomes high or if an excess of NBS is used.[7][9]

  • Mitigation Strategies:

    • Strict Stoichiometric Control: Avoid using a large excess of NBS. Use a molar ratio of NBS to starting material between 1.0 and 1.1.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the dibrominated product.

    • Controlled Addition: In some cases, adding the NBS portion-wise over the course of the reaction can help maintain a low concentration and improve selectivity for the monobrominated product.

Q3: My ¹H NMR spectrum is complex, with additional signals in the aromatic region (7.0-8.0 ppm). Could this be bromination on the aromatic ring?

Answer: Yes, this is a strong possibility. While NBS is used specifically to suppress electrophilic aromatic substitution, this side reaction can occur under certain conditions.

  • Causality: The mechanism for bromination of the aromatic ring is an electrophilic substitution, which requires a potent electrophile (like Br⁺ or a polarized Br₂ molecule). This pathway is generally disfavored in a radical reaction. However, if the reaction generates a significant concentration of molecular bromine (Br₂), especially in the presence of trace acid or metallic impurities that can act as Lewis acids, nuclear bromination can occur.[8] The ester group is a deactivating, meta-directing group, while the alkyl group is an activating, ortho/para-directing group. The outcome can be a complex mixture of isomers.

  • Mitigation Strategies:

    • Use High-Purity NBS: Old or impure NBS can contain excess Br₂. Recrystallizing NBS from water can improve its purity.

    • Avoid Acidic Contaminants: Ensure all glassware is clean and that the solvent and starting materials are free from acidic impurities.

    • Work in the Dark: Light can sometimes promote the decomposition of NBS to Br₂, increasing its concentration. Running the reaction in a flask wrapped in aluminum foil (if using thermal initiation) can help.

    • Solvent Choice: Using non-polar solvents like CCl₄ or cyclohexane disfavors the formation of ionic intermediates required for electrophilic substitution.[2]

Q4: During aqueous workup, my product seems to be degrading, and I'm detecting an acidic compound. What is happening?

Answer: You are likely observing the hydrolysis of the methyl ester functional group to the corresponding carboxylic acid, 4-(bromomethyl)phenylacetic acid.[13]

  • Causality: The product, this compound, is an ester and is susceptible to hydrolysis under either acidic or basic conditions, particularly with heating.[14] The benzylic bromide is also a reactive functional group and can be sensitive to prolonged exposure to water or nucleophiles.

  • Mitigation Strategies:

    • Anhydrous Conditions: Keep the reaction itself as dry as possible.

    • Minimize Contact with Water: Perform the aqueous workup quickly and at room temperature or below.

    • Neutral Washes: Use a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts like HBr, followed by a brine wash to help remove water from the organic layer. Avoid strong bases like NaOH, which would rapidly saponify the ester.[15]

    • Prompt Drying and Solvent Removal: After washing, thoroughly dry the organic layer with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before removing the solvent under reduced pressure.

Summary of Potential Byproducts

Byproduct NameStructureCommon CausePrevention & Removal
Methyl p-tolylacetate CH₃-C₆H₄-CH₂COOCH₃Incomplete reaction; poor initiation.Use fresh initiator, ensure correct temperature, use slight excess of NBS. Removable by chromatography.
Methyl 4-(dibromomethyl)phenylacetate Br₂CH-C₆H₄-CH₂COOCH₃Excess NBS; prolonged reaction time.Use strict 1.0-1.1 equivalents of NBS; monitor reaction closely. Difficult to separate; best to prevent formation.
Ring-Brominated Isomers Br-C₆H₃(CH₃)-CH₂COOCH₃High Br₂ concentration; acidic catalysis.Use pure NBS; avoid acid/metal contaminants. Removable by chromatography or recrystallization.
4-(Bromomethyl)phenylacetic Acid BrCH₂-C₆H₄-CH₂COOHHydrolysis of the ester during workup.Perform aqueous workup quickly and under neutral/mildly basic conditions. Can be removed by an acid/base extraction.
Succinimide C₄H₅NO₂Inherent byproduct from NBS.Insoluble in non-polar solvents like CCl₄; easily removed by filtration after cooling the reaction mixture.[2][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl p-tolylacetate (1.0 eq.).

  • Reagents: Add a suitable solvent (e.g., carbon tetrachloride, 5-10 mL per gram of starting material), N-Bromosuccinimide (1.05 eq.), and a radical initiator (e.g., AIBN, 0.02 eq.).

  • Reaction: Place the flask in an oil bath and heat to reflux (for CCl₄, ~77 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 2-4 hours. A key visual cue is the consumption of the denser NBS and the formation of the less dense succinimide, which will float.[2]

  • Workup:

    • Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes to precipitate the succinimide byproduct.

    • Filter the mixture through a Büchner funnel to remove the succinimide and wash the solid with a small amount of cold solvent.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (to quench any remaining Br₂), saturated aqueous sodium bicarbonate, and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, often an oil or low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.

Protocol 2: Visualization of Reaction Workflow

The following diagram illustrates the general workflow for synthesis and troubleshooting.

G cluster_prep Preparation & Synthesis cluster_workup Isolation & Analysis cluster_outcome Outcome setup 1. Reaction Setup (Reagents, Solvent) reaction 2. Synthesis (Heating, Initiation) setup->reaction monitoring 3. Reaction Monitoring (TLC / GC) reaction->monitoring workup 4. Workup (Filtration, Washing) monitoring->workup Reaction Complete purification 5. Purification (Recrystallization / Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS, Purity Check) purification->analysis pure_product Pure Product analysis->pure_product Purity OK troubleshoot Byproducts Detected (Consult Guide) analysis->troubleshoot Purity Not OK

Caption: General workflow for the synthesis and analysis of this compound.

Reaction Mechanism and Byproduct Formation Pathways

The diagram below illustrates the desired radical reaction pathway and the competing pathways leading to common byproducts.

G SM Methyl p-tolylacetate Rad1 Benzylic Radical SM->Rad1 + Br• - HBr RingBromo Ring Bromination Byproduct SM->RingBromo + Br₂ (Lewis Acid cat.) - HBr Product Desired Product This compound Rad1->Product + Br₂ - Br• DiBromoRad Dibromo Product Radical Product->DiBromoRad + Br• - HBr DiBromo Dibrominated Byproduct DiBromoRad->DiBromo + Br₂ - Br•

Caption: Key reaction pathways in the synthesis of this compound.

References

  • Benzylic Bromination . Chemistry Steps. [Link]

  • Allylic Bromination and Benzylic Bromination with NBS . Chad's Prep. [Link]

  • Allylic position and benzylic position bromination . Chemia. (2022-03-28). [Link]

  • Wohl-Ziegler Bromination . Chem-Station Int. Ed. (2014-04-19). [Link]

  • Reactions at the Benzylic Position: Halogenation . JoVE. (2025-05-22). [Link]

  • Wohl–Ziegler bromination . Wikipedia. [Link]

  • Wohl-Ziegler Reaction . Organic Chemistry Portal. [Link]

  • Benzylic Bromination of Aromatic Compounds . Chemistry LibreTexts. (2023-08-07). [Link]

  • A kind of preparation method to bromomethyl phenylacetic acid.
  • Wohl‐Ziegler reaction . ResearchGate. [Link]

  • Djerassi, C. (1948). Brominations with N-bromosuccinimide and related compounds; the Wohl-Ziegler reaction . Chemical Reviews, 43(2), 271-317. [Link]

  • Methyl [4-(bromomethyl)phenyl]acetate . Chemsrc. [Link]

  • Synthesis of Methyl Bromo-Phenylacetate . PrepChem.com. [Link]

  • Synthesis of methyl phenylacetate . PrepChem.com. [Link]

  • Methyl p-tolylacetate . PubChem, NIH. [Link]

  • de Moura Lira, K.K., et al. (2025). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis . Open Access Library Journal, 12, 1-1. [Link]

  • Synthesis method of methyl phenylacetate . Patsnap Eureka. [Link]

  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters . ResearchGate. [Link]

  • N-Bromosuccinimide (NBS) . Organic Chemistry Portal. [Link]

  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution . MDPI. [Link]

  • Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin . PMC, NIH. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry . Master Organic Chemistry. (2011-06-10). [Link]

  • METHYL P-TOLYLACETATE . gsrs. [Link]

  • A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst . ResearchGate. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents . Zenodo. [Link]

  • Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate? . Pearson. [Link]

  • C-6 Regioselective Bromination of Methyl Indolyl-3-acetate . ResearchGate. [Link]

  • Reaction of bromine / toluene and methyl benzoate and the nitration mixture . WordPress.com. (2021-01-10). [Link]

  • Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide . ResearchGate. [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites . ResearchGate. [Link]

Sources

Troubleshooting guide for sluggish Methyl 4-(bromomethyl)phenylacetate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-(bromomethyl)phenylacetate Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this benzylic bromination reaction. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or shows no conversion of the starting material, Methyl 4-methylphenylacetate. What are the primary causes?

This is a common issue often traced back to the initiation of the free-radical chain reaction. The Wohl-Ziegler bromination is not an ionic reaction; it requires the generation of radicals to proceed.[1][2]

Core Areas to Investigate:

  • Radical Initiator Inactivity: The most frequent culprit is the radical initiator, typically Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

    • Causality: AIBN requires a specific temperature range (typically 65-85°C) to undergo thermal decomposition, eliminating nitrogen gas and forming two 2-cyanoprop-2-yl radicals which initiate the chain reaction.[3] If the reaction temperature is too low, the rate of radical formation is insufficient to sustain the reaction.[4] Conversely, if the temperature is too high, the initiator decomposes too rapidly, leading to a short burst of activity followed by cessation.[4]

    • Troubleshooting Protocol:

      • Verify the internal reaction temperature is within the optimal range for your chosen initiator (see Table 2). Do not rely on the heating mantle's set temperature.

      • Ensure the AIBN is from a reliable source and has been stored correctly. AIBN is a white crystalline solid; if it appears discolored or clumpy, its efficacy may be compromised.[5][6]

      • Consider adding a fresh, small portion (0.05 eq) of the initiator to the reaction mixture if the temperature is correct but no reaction is observed.

  • Presence of Radical Inhibitors: Free radical reactions are notoriously sensitive to inhibitors.

    • Causality: Dissolved oxygen from the air or impurities in reagents (like phenols or anilines) can act as radical scavengers, quenching the bromine or benzylic radicals and terminating the chain reaction.

    • Troubleshooting Protocol:

      • Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Degas the solvent before use by sparging with an inert gas for 15-20 minutes.

      • Use freshly purified starting materials and high-purity solvents.

Visualizing the Reaction Pathway

The synthesis of this compound from Methyl 4-methylphenylacetate is a classic example of a Wohl-Ziegler benzylic bromination.

G SM Methyl 4-methylphenylacetate Pdt This compound SM->Pdt Benzylic Bromination NBS NBS NBS->SM AIBN AIBN (Initiator) AIBN->SM Solvent Solvent (e.g., CCl4, Chlorobenzene) Solvent->SM Heat Heat (Δ) or Light (hν) Heat->SM G cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle cluster_termination 3. Termination AIBN AIBN Rad 2 R• + N₂ AIBN->Rad Decomposition Heat Heat (Δ) Br2 Br₂ Br_rad 2 Br• Br2->Br_rad Homolysis Product Ar-CH₂Br Br2->Product StartMat Ar-CH₃ Br_rad->StartMat H Abstraction Benzyl_rad Ar-CH₂• StartMat->Benzyl_rad HBr HBr Benzyl_rad->Br2 Bromination NBS NBS HBr->NBS Regenerates Br₂ NBS->Br2 Term1 Br• + Br• → Br₂ Term2 R• + Br• → R-Br Term3 R• + R• → R-R

Caption: The three stages of the Wohl-Ziegler radical mechanism.

Q3: My product seems to be decomposing during aqueous workup or purification by column chromatography. How can I improve stability?

This compound is a benzylic bromide, which makes it a potent alkylating agent but also susceptible to nucleophilic attack and elimination. [7][8] Key Considerations for Handling:

  • Hydrolysis:

    • Causality: The presence of water, especially under neutral or basic conditions, can lead to Sₙ1 or Sₙ2 hydrolysis of the benzylic bromide to the corresponding benzyl alcohol (Methyl 4-(hydroxymethyl)phenylacetate).

    • Troubleshooting Protocol:

      • Perform the aqueous workup quickly and at a low temperature (e.g., using an ice bath).

      • Use dilute, cold aqueous solutions (e.g., saturated NaHCO₃, brine).

      • Thoroughly dry the organic layer with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before concentrating.

  • Decomposition on Silica Gel:

    • Causality: Silica gel is slightly acidic and has a high surface area, which can promote the decomposition of sensitive compounds like benzylic bromides.

    • Troubleshooting Protocol:

      • Minimize the time the product spends on the column. Use flash column chromatography rather than gravity chromatography.

      • If decomposition is still an issue, neutralize the silica gel by preparing a slurry with a solvent system containing ~1% triethylamine, then packing the column.

      • Alternatively, consider purification by recrystallization if the product is a solid.

Data & Protocols

Table 1: Typical Reaction Parameters
ParameterRecommended ValueRationale & Notes
Starting Material Methyl 4-methylphenylacetate1.0 eq
Brominating Agent N-Bromosuccinimide (NBS)1.0 - 1.05 eq
Radical Initiator AIBN0.02 - 0.1 eq
Solvent Chlorobenzene, CCl₄, AcetonitrileAnhydrous, degassed. CCl₄ is effective but toxic. [2]
Temperature 75 - 85 °C (for AIBN)Must be sufficient to decompose the initiator. [3]
Atmosphere Inert (N₂ or Ar)Prevents radical quenching by atmospheric oxygen.
Monitoring TLC, GC, or ¹H NMRMonitor disappearance of starting material.
Table 2: Common Radical Initiators
InitiatorAbbreviationTypical Temp. RangeHalf-Life (t½) at 80°C
AzobisisobutyronitrileAIBN65 - 85 °C~1.2 hours
Benzoyl PeroxideBPO80 - 100 °C~1.7 hours
Standard Experimental Protocol
  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Methyl 4-methylphenylacetate (1.0 eq).

  • Dissolve the starting material in an anhydrous, degassed solvent (e.g., chlorobenzene, ~5 mL per mmol of starting material).

  • Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the flask. [6]4. Place the flask under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 80-85°C with vigorous stirring. [9]6. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours. [10]7. Once the starting material is consumed, cool the mixture to room temperature.

  • Filter off the solid succinimide byproduct and wash the solid with a small amount of the reaction solvent.

  • Combine the filtrates and proceed with the workup as described in the troubleshooting section above (e.g., aqueous wash, drying, and concentration under reduced pressure).

Troubleshooting Decision Workflow

If your reaction is failing, use this logical guide to diagnose the issue.

G Start Reaction is Sluggish or Stalled Check_Temp Is internal temp > 65°C? Start->Check_Temp Check_Inert Is reaction under inert gas? Check_Temp->Check_Inert Yes Sol_Raise_Temp ACTION: Increase heating. Check_Temp->Sol_Raise_Temp No Check_NBS Is NBS pure (white)? Check_Inert->Check_NBS Yes Sol_Inert ACTION: Degas solvent & apply N₂/Ar. Check_Inert->Sol_Inert No Check_AIBN Is AIBN fresh? Check_NBS->Check_AIBN Yes Sol_Recrystallize_NBS ACTION: Recrystallize NBS. Check_NBS->Sol_Recrystallize_NBS No (yellow/orange) Sol_Add_AIBN ACTION: Add fresh AIBN. Check_AIBN->Sol_Add_AIBN No Final_Check Re-evaluate solvent purity and starting material. Check_AIBN->Final_Check Yes

Caption: A step-by-step diagnostic flowchart for sluggish reactions.

References

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • ResearchGate. (n.d.). Initial optimized reaction conditions for benzylic bromination of. Retrieved from [Link]

  • Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1.... Retrieved from [Link]

  • Scribd. (n.d.). 02 Benzylic Bromination. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Wikipedia. (n.d.). Azobisisobutyronitrile. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Nbs Bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Azobisisobutyronitrile (AIBN). Retrieved from [Link]

  • Study.com. (n.d.). AIBN Overview, Structure & Initiators. Retrieved from [Link]

  • ResearchGate. (2015, December 7). Can I use AIBN radical initiator at temperatures between 120 and 200 degrees C without risk of explosion?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl Bromo-Phenylacetate. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl 2-(4-(broMoMethyl)phenyl)acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid.
  • Chemistry LibreTexts. (2025, April 8). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl [4-(bromomethyl)phenyl]acetate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 4-(bromomethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth guidance on catalyst selection and troubleshooting for chemical transformations involving Methyl 4-(bromomethyl)phenylacetate. This versatile reagent possesses two primary reactive sites: a labile benzylic bromide ripe for cross-coupling and substitution, and a methyl ester susceptible to hydrolysis and transesterification. Navigating the selective transformation of this molecule requires a nuanced understanding of catalytic systems. This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Section 1: Palladium-Catalyzed Cross-Coupling at the Benzylic Position

The C(sp³)-Br bond of the benzylic bromide is the most frequently targeted site for carbon-carbon and carbon-nitrogen bond formation. Palladium-catalyzed cross-coupling reactions are the premier tools for these transformations.[1][2] However, success hinges on the careful selection of the catalyst, ligand, base, and solvent to promote the desired reaction while avoiding common pitfalls.

1.1. Suzuki-Miyaura Coupling (C-C Bond Formation)

Question: What is a recommended starting point for a Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid?

Answer: Suzuki-Miyaura coupling at a benzylic C(sp³)-Br center is a powerful method for creating diarylmethane structures.[3] Unlike couplings at C(sp²)-halides, these reactions can be more challenging due to competing side reactions like β-hydride elimination (not an issue here) and slower oxidative addition. A robust catalytic system is therefore essential.

For this specific substrate, microwave-assisted synthesis has proven effective. The recommended starting conditions are designed to maximize yield while preserving the integrity of the methyl ester group.[3]

Table 1: Recommended Starting Conditions for Benzylic Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Catalyst Pd(OAc)₂ (Palladium(II) Acetate)A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4]
Ligand JohnPhosA bulky, electron-rich monophosphine ligand that promotes oxidative addition and reductive elimination, crucial for challenging C(sp³)-couplings.[3]
Base K₂CO₃ (Potassium Carbonate)A moderately strong inorganic base, effective for the transmetalation step without significantly promoting hydrolysis of the methyl ester.[3] Stronger bases like NaOH or NaOtBu risk saponification.
Solvent DMF (Dimethylformamide)A polar aprotic solvent that facilitates the dissolution of reagents and can stabilize the catalytic species.[3]
Temperature Microwave, 120-160°CElevated temperatures are often necessary to overcome the activation barrier for oxidative addition at the C(sp³)-Br bond.[3]

Experimental Protocol: General Procedure for Benzylic Suzuki Coupling [3][5]

  • To a microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₂CO₃ (2.0-3.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as Pd(0) catalysts are oxygen-sensitive.[6]

  • Under the inert atmosphere, add Pd(OAc)₂ (2-5 mol%) and JohnPhos (4-10 mol%).

  • Add degassed DMF via syringe to achieve the desired concentration. Solvents should be thoroughly degassed by sparging with an inert gas or via freeze-pump-thaw cycles.[7]

  • Place the sealed vial in the microwave reactor and heat to the target temperature (e.g., 140°C) for 20-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Suzuki_Cycle Diagram 1: Suzuki-Miyaura Catalytic Cycle cluster_main pd0 L₂Pd(0) oa_complex L₂Pd(II)(R¹)(X) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(R¹)(R²) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² trans_complex->product substrate R¹-X (Benzylic Bromide) substrate->oa_complex boronic R²-B(OR)₂ + Base boronic->trans_complex

Diagram 1: Suzuki-Miyaura Catalytic Cycle
1.2. Buchwald-Hartwig Amination (C-N Bond Formation)

Question: I need to couple an amine with this compound. Which catalyst system is recommended for this Buchwald-Hartwig amination?

Answer: The Buchwald-Hartwig amination is the premier method for palladium-catalyzed C-N bond formation.[8][9] Its application to benzylic halides is well-established. The success of this reaction is highly dependent on the choice of a sterically hindered, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[10]

Recommended Catalyst System:

  • Palladium Precatalyst: Pd₂(dba)₃ or a G3/G4 palladacycle precatalyst. These are highly efficient and reliable for generating the active Pd(0) species.

  • Ligand: Use a biaryl phosphine ligand. For primary amines, ligands like BrettPhos can prevent over-arylation.[11] For a broad range of amines, XPhos or RuPhos are excellent starting points due to their high activity.[10]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another effective option.

  • Solvent: Anhydrous, apolar solvents like toluene or dioxane are typically used.

Key Consideration: The strong bases used in this reaction can readily hydrolyze the methyl ester. To mitigate this, the reaction should be run at the lowest possible temperature that affords a reasonable reaction rate and for the shortest time necessary. If ester cleavage remains a problem, consider using the corresponding tert-butyl ester, which is more robust to basic conditions, and cleaving it later under acidic conditions.

Buchwald_Hartwig_Cycle Diagram 2: Buchwald-Hartwig Amination Cycle cluster_main pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amide_complex L₂Pd(II)(Ar)(NR¹R²) oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR¹R² amide_complex->product substrate Ar-X (Benzylic Bromide) substrate->oa_complex amine HNR¹R² + Base amine->amide_complex

Diagram 2: Buchwald-Hartwig Amination Cycle
Section 2: General Troubleshooting for Cross-Coupling Reactions

This section addresses common issues encountered during palladium-catalyzed reactions with this compound.

Table 2: Troubleshooting Guide for Cross-Coupling Reactions

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield (Starting Material Recovered) 1. Inactive Catalyst: Pd(0) oxidized by air.[6] 2. Insufficient Temperature: Activation energy not met. 3. Impure Reagents: Inhibitors present.1. Ensure a strictly inert atmosphere (N₂ or Ar). Use freshly degassed solvents.[7] 2. Increase reaction temperature or switch to microwave heating.[3] 3. Purify starting materials and ensure solvents are anhydrous.
Significant Debromination (Hydrodehalogenation) 1. Presence of a Hydride Source: Solvents (e.g., alcohols) or bases can act as hydride donors.[7] 2. Slow Reaction Kinetics: Allows side reactions to dominate.[6]1. Use high-purity, anhydrous solvents. Screen alternative bases. 2. Increase catalyst loading or switch to a more active ligand to accelerate the desired coupling.
Ester Hydrolysis (Saponification) 1. Base is too strong (e.g., NaOH, KOH, NaOtBu). 2. Reaction temperature is too high or time is too long.1. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[11] 2. Reduce the reaction temperature and monitor for completion to avoid prolonged heating.
Catalyst Decomposition (Forms "Palladium Black") 1. Oxygen Exposure: Pd(0) is readily oxidized.[6] 2. Ligand Degradation: At high temperatures, some phosphine ligands can degrade.1. Improve inert atmosphere technique; use degassed solvents. 2. Screen more thermally stable ligands. Consider adding a slight excess of ligand to stabilize the catalyst.[11]
Homocoupling of Coupling Partner (e.g., Biaryl from Boronic Acid) 1. Oxygen in the reaction mixture promoting oxidative homocoupling.[7] 2. For Sonogashira, copper co-catalyst can promote alkyne (Glaser) homocoupling.[12]1. Rigorously degas all reagents and solvents.[7] 2. For Sonogashira, consider using a copper-free protocol.[13][14]
Section 3: Frequently Asked Questions (FAQs)

Q1: Can I perform a Sonogashira coupling with this compound?

A1: Yes, while less common than with aryl halides, Sonogashira couplings at benzylic positions are feasible. The classic conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[12] However, to avoid the common side reaction of alkyne homocoupling promoted by copper, it is highly recommended to use a modern, copper-free protocol.[13][14] These systems often employ a strong amine base (like diisopropylamine or pyrrolidine) in a solvent like THF or toluene.

Q2: My primary goal is to synthesize an ether. Is a palladium catalyst necessary?

A2: No, a palladium catalyst is generally not required for simple etherification (a Williamson ether synthesis). The benzylic bromide is highly reactive towards nucleophilic substitution (Sₙ2 reaction). You can typically react this compound directly with a sodium or potassium alkoxide (generated by deprotonating the corresponding alcohol with a base like NaH) in a polar aprotic solvent such as THF or DMF at room temperature or with gentle heating.

Q3: What are the best practices for handling and storing palladium catalysts and phosphine ligands?

A3: Both palladium precatalysts and, especially, phosphine ligands can be sensitive to air and moisture. They should be stored in a desiccator or glovebox under an inert atmosphere. When weighing and dispensing these reagents, do so quickly and under a blanket of inert gas (e.g., in a nitrogen-filled glove bag or by flushing the balance enclosure with argon) to minimize exposure to oxygen.[6]

Q4: How do I hydrolyze the methyl ester to the carboxylic acid without affecting the rest of the molecule?

A4: Standard saponification conditions are effective. Using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a common and reliable method. The reaction is typically clean and can be monitored by TLC or LC-MS until all the starting material is consumed. An acidic workup (e.g., with 1M HCl) is then required to protonate the carboxylate salt and yield the final carboxylic acid product.

References
  • BenchChem. (n.d.). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
  • BenchChem. (n.d.). Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]

  • YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for the Suzuki coupling of 4-(2-Bromomethylphenyl)benzonitrile.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Palladium-Catalyzed Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

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Technical Support Center: Managing Lachrymatory Effects of Methyl 4-(bromomethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(bromomethyl)phenylacetate. This guide is designed to provide you with in-depth technical and safety information to effectively manage the lachrymatory and irritant properties of this compound, ensuring both the integrity of your experiments and the safety of your laboratory personnel.

I. Understanding the Hazard: Why is this compound a Lachrymator?

This compound is a member of the benzyl bromide class of compounds. Its lachrymatory (tear-inducing) and irritant effects stem from the reactivity of the benzylic bromide. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. When vapors of the compound come into contact with moisture in the eyes, mucous membranes, or on the skin, a reaction can occur with biological nucleophiles, leading to the release of hydrobromic acid (HBr) and alkylation of proteins and other biomolecules. This chemical reaction triggers a sensory nerve response, resulting in pain, inflammation, and the production of tears.[1][2] The reactivity is enhanced by the phenyl ring, which stabilizes the resulting carbocation intermediate.[1]

II. Proactive Exposure Control: A Multi-Layered Approach

Effective management of the lachrymatory effects of this compound begins with preventing exposure. A multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE) is crucial.

Engineering Controls: Your First Line of Defense

Always handle this compound in a properly functioning chemical fume hood.[3] This is non-negotiable. The fume hood's constant airflow will contain and exhaust vapors, preventing them from entering the laboratory environment and reaching the user.

Administrative Controls: Safe Work Practices
  • Designated Work Area: Designate a specific area within the fume hood for handling this compound to minimize the risk of cross-contamination.

  • Restricted Access: Limit access to the area where the compound is being used to essential personnel only.

  • Training: Ensure all personnel handling the compound are thoroughly trained on its hazards and the appropriate safety procedures.[3]

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are primary, a robust PPE regimen is essential for safeguarding against accidental exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are mandatory. A face shield worn over goggles is highly recommended, especially when handling larger quantities or during procedures with a high splash potential.[3][4][5][6]Protects the eyes and face from splashes and vapors. Standard safety glasses with side shields do not provide adequate protection from splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[3][7] It is advisable to double-glove.Provides a barrier against skin contact. In case of a spill on the outer glove, it can be removed without contaminating the inner glove and your hand.
Body Protection A lab coat, preferably one made of a flame-resistant material like Nomex®, should be worn and fully buttoned.[5]Protects the skin and personal clothing from contamination.
Footwear Closed-toe shoes are mandatory.[3]Protects the feet from spills.
Respiratory Protection Generally not required when working in a fume hood. However, if there is a potential for exposure outside of a fume hood (e.g., large-scale operations or a significant spill), a respirator may be necessary.[5][6][8] Consult your institution's Environmental Health and Safety (EHS) department for guidance on respirator selection and fit-testing.[5][8]Provides an additional layer of protection against inhalation of vapors in high-risk situations.

III. Troubleshooting Guide: Addressing Common Issues

Even with the best precautions, issues can arise. This section provides a structured approach to troubleshooting common problems encountered when working with this compound.

Problem 1: I can smell the compound/my eyes are starting to water, even though I'm working in the fume hood.

dot

start Symptom: Eye irritation/odor in fume hood q1 Is the fume hood sash at the proper height? start->q1 a1_yes Is the airflow monitor indicating proper function? q1->a1_yes Yes a1_no Action: Adjust sash to the indicated proper height. q1->a1_no No q2 Are there large items obstructing airflow in the hood? a1_yes->q2 a2_yes Action: Relocate items to improve airflow. q2->a2_yes Yes a2_no Potential Issue: Fume hood malfunction. q2->a2_no No stop Action: Cease work, close sash, and contact facilities/ EHS for hood certification. a2_no->stop

Caption: Troubleshooting workflow for odor/irritation in a fume hood.

Causality and Explanation:

  • Improper Sash Height: The sash is a critical barrier. If it's too high, the airflow velocity at the opening may be insufficient to capture all the vapors, allowing them to escape into your breathing zone.

  • Airflow Obstruction: Large equipment or numerous containers inside the hood can create turbulence, disrupting the smooth flow of air and causing "dead spots" where vapors can accumulate and escape.

  • Fume Hood Malfunction: The fume hood's exhaust system may not be functioning correctly, leading to inadequate ventilation. This is a serious issue that requires immediate attention from your institution's safety professionals.

Problem 2: I've spilled a small amount of this compound inside the fume hood.

dot

start Small spill inside fume hood step1 Alert nearby personnel and restrict access. start->step1 step2 Ensure fume hood is operating correctly. step1->step2 step3 Contain the spill with an inert absorbent (e.g., sand, vermiculite). step2->step3 step4 Carefully collect the absorbed material into a sealed, labeled container for hazardous waste. step3->step4 step5 Decontaminate the spill area with a suitable solvent, followed by soap and water. step4->step5 step6 Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste. step5->step6

Caption: Procedure for handling a small spill in a fume hood.

Causality and Explanation:

  • Containment: Using an inert absorbent prevents the liquid from spreading, making cleanup easier and safer.

  • Decontamination: A two-step decontamination process is recommended. First, a solvent that can dissolve the compound is used to remove the bulk of the residue. This is followed by a thorough cleaning with soap and water to remove any remaining traces.

  • Proper Waste Disposal: All materials that have come into contact with the spilled chemical are considered hazardous waste and must be disposed of according to your institution's guidelines.[7][9]

Problem 3: I've accidentally gotten some on my gloves.

dot

start Contamination on glove step1 Immediately remove the contaminated glove(s) without touching the outer surface with bare hands. start->step1 step2 Dispose of the contaminated glove(s) in the appropriate hazardous waste container. step1->step2 step3 Thoroughly wash hands with soap and water. step2->step3

Caption: Immediate actions for glove contamination.

Causality and Explanation:

  • Immediate Removal: Prompt removal of contaminated gloves is crucial to prevent the chemical from permeating the glove material and coming into contact with your skin.

  • Proper Disposal: Contaminated gloves are hazardous waste and must be disposed of accordingly.

  • Hand Washing: Washing your hands after removing gloves is a standard safety practice to remove any potential residual contamination.[10]

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound? A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[3][7] Storing it in a refrigerator is a common practice to minimize vapor pressure and degradation.

Q2: How do I neutralize residual this compound in my reaction flask before cleaning? A2: Before cleaning glassware, it's a good practice to quench any residual reactive compound. This can be done by adding a solution of a nucleophilic amine, such as a dilute solution of ammonia in water or an alcohol, to the flask in a fume hood.[1] Allow the mixture to stir for a period to ensure complete reaction. The resulting mixture should then be disposed of as hazardous waste.

Q3: What should I do in case of accidental eye or skin contact? A3:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12][13][14][15] Remove contact lenses if present and easy to do.[11][13][15] Seek immediate medical attention.[14][15]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11][12][13][14][16] Remove contaminated clothing and shoes.[13][17] Seek medical attention if irritation persists.[14]

Q4: Can I work with this compound on an open bench if it's just for a quick transfer? A4: No. All handling of this compound, regardless of the duration or quantity, must be performed in a certified chemical fume hood.[3] Even a small amount of vapor can cause significant eye and respiratory irritation.

Q5: My reaction involves heating this compound. Are there any extra precautions I should take? A5: Yes. Heating will increase the vapor pressure of the compound, leading to a higher concentration of vapors in the fume hood. Ensure your fume hood is working optimally. It is also prudent to use a reflux condenser to minimize the escape of vapors. Be extra vigilant with your PPE and consider using a face shield in addition to safety goggles.

Q6: How should I dispose of waste containing this compound? A6: All waste containing this compound, including reaction mixtures, contaminated absorbents, and disposable labware, should be treated as hazardous waste.[7][9] Collect it in a clearly labeled, sealed container for halogenated organic waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal.[9]

V. References

  • Lachrymators | Laboratory Safety - Brandeis University. [Link]

  • Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]

  • Methyl [4-(bromomethyl)phenyl]acetate | CAS#:7398-42-7 | Chemsrc. [Link]

  • Benzyl Bromide - Common Organic Chemistry. [Link]

  • Safety Data Sheet - SynZeal. [Link]

  • Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide - Physicians for Human Rights. [Link]

  • Irritating and Lachrymatory Agents | 3 | v3 | Handbook of Chemical and - Taylor & Francis eBooks. [Link]

  • Watch This Protester Instantly Neutralize Tear Gas. [Link]

  • Benzyl bromide - Wikipedia. [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. [Link]

  • First Aid: Chemical Exposure | UMass Memorial Health. [Link]

  • Benzyl Bromide | C7H7Br | CID 7498 - PubChem. [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]

  • Hazardous Chemical Exposures | Office of Environmental Health and Safety. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. [Link]

  • Chemical Safety: Personal Protective Equipment. [Link]

  • PPE for Hazardous Chemicals - Canada Safety Training. [Link]

  • Is there a way to neutralize tear gas? : r/chemistry - Reddit. [Link]

  • SOP No. RWM-DR-017 Effective Date - Maine.gov. [Link]

  • operating procedure - EPA. [Link]

  • CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid - Google Patents.

  • Chromatographic characterization of lachrymatory agents in tear gas aerosols. [Link]

  • Riot Control Agents | Chemical Emergencies - CDC. [Link]

  • Chemical Based Neutralization of Neat Chemical Warfare Agents - OSTI.GOV. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version - Zaera Research Group. [Link]

  • Chemical Safety FAQs. [Link]

  • Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol - ResearchGate. [Link]

  • Chemical Safety. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Chemical Safety Do's and Don'ts | Injury Prevention - Work-Fit. [Link]

  • A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents.

  • CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents.

  • Certain New Chemicals; Receipt and Status Information for September and October 2025. [Link]

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Validation & Comparative

Reactivity Face-Off: A Comparative Guide to Methyl 4-(bromomethyl)phenylacetate and Benzyl Bromide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step in the synthesis of novel molecules. Benzylating agents, in particular, are fundamental tools for introducing the benzyl group, a common motif in pharmaceuticals and functional materials. This guide provides an in-depth comparison of the reactivity of two such agents: the archetypal benzyl bromide and its substituted derivative, methyl 4-(bromomethyl)phenylacetate. This analysis, grounded in the principles of physical organic chemistry, will explore the subtle yet significant impact of a para-substituent on the reactivity of the benzylic bromide, offering insights to inform experimental design and optimization.

Unveiling the Contenders: Structure and Electronic Landscape

At first glance, this compound and benzyl bromide share a common reactive core: a bromomethyl group attached to a benzene ring. This benzylic halide structure predisposes both molecules to nucleophilic substitution reactions. However, the key to understanding their differential reactivity lies in the electronic influence of the substituent at the para position of the benzene ring.

Benzyl bromide , the parent compound, is the benchmark for benzylic halide reactivity. The phenyl group allows for stabilization of both the transition state in an S(_N)2 reaction and the carbocation intermediate in an S(_N)1 reaction through resonance.[1][2]

This compound introduces a -CH₂COOCH₃ group at the para position. This substituent exerts a net electron-withdrawing effect on the benzene ring, which in turn modulates the reactivity of the benzylic bromide.

G cluster_benzyl_bromide Benzyl Bromide cluster_methyl_phenylacetate This compound bb Benzyl Bromide bb_struct mpa This compound mpa_struct

Caption: Chemical structures of Benzyl Bromide and this compound.

The Mechanistic Crossroads: S(_N)1 versus S(_N)2 Pathways

Benzylic halides are unique in their ability to readily undergo nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms, depending on the reaction conditions (nucleophile, solvent, and temperature).[2][3] The preference for one pathway over the other is a critical factor in predicting reaction outcomes and by-products.

  • S(_N)1 Pathway: This two-step mechanism proceeds through a carbocation intermediate. The rate-determining step is the formation of the benzylic carbocation. Factors that stabilize this carbocation will accelerate the S(_N)1 reaction.

  • S(_N)2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate is sensitive to steric hindrance around the reaction center.

The presence of the electron-withdrawing -CH₂COOCH₃ group in this compound has a pronounced effect on the stability of the potential benzylic carbocation. Electron-withdrawing groups destabilize carbocations, thereby increasing the activation energy for the S(_N)1 pathway.[4] Conversely, in an S(_N)2 reaction, the same electron-withdrawing group can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction with a strong nucleophile.

G cluster_reactivity Factors Influencing Reactivity Structure Chemical Structure Substituent Para-Substituent (-H vs. -CH₂COOCH₃) Structure->Substituent Electronic Electronic Effects (Inductive & Resonance) Substituent->Electronic Mechanism Reaction Mechanism (Sₙ1 vs. Sₙ2) Electronic->Mechanism Reactivity Overall Reactivity Mechanism->Reactivity

Caption: Logical relationship of factors influencing reactivity.

Comparative Reactivity: A Quantitative Perspective

The -CH₂COOCH₃ group is considered to be electron-withdrawing. For S(_N)1 reactions, which proceed through a carbocation intermediate, electron-withdrawing groups significantly decrease the reaction rate. This is because they destabilize the developing positive charge on the benzylic carbon. In contrast, electron-donating groups accelerate S(_N)1 reactions.

For S(_N)2 reactions, the effect of an electron-withdrawing group is more nuanced. It can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, the overall rate of an S(_N)2 reaction is also influenced by the nature of the nucleophile and the solvent.

Based on these principles, we can make the following predictions:

  • Under S(_N)1 conditions (e.g., solvolysis in a polar, protic solvent like ethanol or acetic acid), benzyl bromide will react significantly faster than this compound. The electron-withdrawing nature of the -CH₂COOCH₃ group will destabilize the benzylic carbocation intermediate, thus slowing down the reaction.

  • Under S(_N)2 conditions (e.g., reaction with a strong nucleophile like iodide or cyanide in a polar, aprotic solvent like acetone or DMF), the reactivity difference will be less pronounced and will depend on the specific nucleophile. It is plausible that for certain nucleophiles, this compound might react slightly faster than benzyl bromide due to the increased electrophilicity of the benzylic carbon. However, for many S(_N)2 reactions, benzyl bromide is still expected to be more reactive or have a comparable reactivity.

CompoundSubstituentElectronic EffectPredicted S(_N)1 ReactivityPredicted S(_N)2 Reactivity
Benzyl Bromide -HNeutralBaselineBaseline
This compound -CH₂COOCH₃Electron-withdrawingSlowerComparable or slightly faster

Experimental Protocol for a Comparative Kinetic Study

To empirically determine the relative reactivity of this compound and benzyl bromide, a kinetic study can be performed by monitoring the rate of a nucleophilic substitution reaction. A common and effective method is to use ¹H NMR spectroscopy to track the disappearance of the starting material and the appearance of the product over time.[7]

Objective: To determine the second-order rate constants for the reaction of benzyl bromide and this compound with a nucleophile (e.g., sodium iodide) in a deuterated solvent at a constant temperature.

Materials:

  • Benzyl bromide

  • This compound

  • Sodium iodide (or other suitable nucleophile)

  • Acetone-d₆ (or other suitable deuterated solvent)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Constant temperature NMR spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the nucleophile (e.g., 0.2 M sodium iodide) in acetone-d₆.

    • Prepare separate stock solutions of benzyl bromide (e.g., 0.1 M) and this compound (e.g., 0.1 M) in acetone-d₆, each containing a known concentration of the internal standard.

  • Reaction Setup:

    • Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25 °C).

    • In an NMR tube, combine a known volume of the nucleophile stock solution with a known volume of the respective benzylic bromide stock solution.

  • Data Acquisition:

    • Immediately after mixing, place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).

    • Continue data acquisition until the reaction is at least 80% complete.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the starting material (e.g., the benzylic -CH₂Br protons) and the product (e.g., the benzylic -CH₂I protons) relative to the integral of the internal standard.

    • Calculate the concentration of the starting material at each time point.

    • Plot the natural logarithm of the concentration of the benzylic bromide versus time. For a pseudo-first-order reaction (with a large excess of the nucleophile), this plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.

  • Comparison:

    • Compare the second-order rate constants for the reactions of benzyl bromide and this compound to determine their relative reactivity under the chosen conditions.

G cluster_workflow Experimental Workflow for Kinetic Analysis Prep Prepare Stock Solutions (Substrates, Nucleophile, Internal Standard) Mix Mix Reactants in NMR Tube Prep->Mix Acquire Acquire ¹H NMR Spectra (Time-course) Mix->Acquire Analyze Analyze Spectral Data (Integration vs. Internal Standard) Acquire->Analyze Plot Plot ln[Substrate] vs. Time Analyze->Plot Calculate Calculate Rate Constants Plot->Calculate Compare Compare Reactivity Calculate->Compare

Caption: Workflow for the comparative kinetic analysis.

Conclusion

The reactivity of a benzylic bromide is finely tuned by the electronic nature of the substituents on the aromatic ring. While benzyl bromide serves as a reliable and reactive benzylating agent, this compound offers a scaffold with a modified reactivity profile. The presence of the electron-withdrawing -CH₂COOCH₃ group is predicted to significantly retard S(_N)1 reactions compared to benzyl bromide. In S(_N)2 reactions, the effect is more subtle, but benzyl bromide is generally expected to be more reactive or exhibit comparable reactivity. For synthetic applications where an S(_N)1 pathway is desired or likely to compete, benzyl bromide is the more reactive choice. Conversely, if a purely S(_N)2 reaction is sought and the slightly attenuated reactivity is acceptable, this compound can be a suitable alternative, potentially offering different solubility and purification characteristics. The provided experimental protocol offers a robust framework for researchers to quantify these reactivity differences and make informed decisions in the selection of benzylating agents for their specific synthetic challenges.

References

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (n.d.). University of Washington.
  • Chemical Reaction Rate Comparison The reaction shown is between a benzyl... (2025, June 15). Filo. Retrieved January 4, 2026, from [Link]

  • Substituent Effects and LFERs. (n.d.). Queen's University. Retrieved January 4, 2026, from [Link]

  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). Queen's University. Retrieved January 4, 2026, from [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). Asansol Girls' College. Retrieved January 4, 2026, from [Link]

  • Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. (n.d.). University of Pretoria. Retrieved January 4, 2026, from [Link]

  • Hammett plots for activation of benzyl bromides by Co(i) complex... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021, December 13). American Chemical Society. Retrieved January 4, 2026, from [Link]

  • Applications of Hammett Equation: Substituent and Reaction Constants. (1987, October 2). University of Calgary. Retrieved January 4, 2026, from [Link]

  • Monitoring Reactions by NMR. (n.d.). University of Wisconsin-Madison. Retrieved January 4, 2026, from [Link]

  • Effect of Allylic Groups on SN2 Reactivity. (2014, June 30). American Chemical Society. Retrieved January 4, 2026, from [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology. Retrieved January 4, 2026, from [Link]

  • Allylic & Benzylic Reactivity towards SN2. (2021, February 26). YouTube. Retrieved January 4, 2026, from [Link]

  • Benzyl bromide. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

Sources

A Comparative Guide to Alternative Alkylating Agents for Methyl 4-(bromomethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Alkylation in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the precise construction of molecular architecture is paramount. Alkylation, the transfer of an alkyl group from one molecule to another, represents a cornerstone of C-O, C-N, and C-S bond formation. The benzylic moiety, in particular, is a privileged scaffold in numerous biologically active compounds. Methyl 4-(bromomethyl)phenylacetate is a widely utilized bifunctional reagent in this context, offering a reactive benzylic bromide for nucleophilic substitution and a methyl ester for subsequent synthetic elaboration.

However, reliance on a single reagent can be limiting. Challenges such as modulating reactivity, improving selectivity in complex substrates, accommodating sensitive functional groups, or optimizing process conditions necessitate a broader toolkit of alkylating agents. This guide provides an in-depth comparison of viable alternatives to this compound, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.

The Benchmark: Understanding the Reactivity of this compound

This compound is a primary benzylic halide. Its utility stems from the inherent reactivity of the C-Br bond at the benzylic position. This reactivity is enhanced by the adjacent phenyl ring, which can stabilize the transition states of both S_N1 and S_N2 reactions through resonance.[1][2] The bromide ion is an excellent leaving group, being the conjugate base of a strong acid (HBr), which facilitates its displacement by a wide range of nucleophiles.[3][4]

While effective, its high reactivity can sometimes be a double-edged sword, potentially leading to over-alkylation or side reactions with sensitive substrates. Furthermore, as with many potent alkylating agents, it requires careful handling due to its lachrymatory and potentially mutagenic properties.[5]

cluster_SN2 SN2 Pathway (Strong Nucleophile) cluster_SN1 SN1 Pathway (Weak Nucleophile, Protic Solvent) Nu Nu: TS_SN2 [Transition State] Nu---C---Br Nu->TS_SN2 Attack Reagent_SN2 This compound Reagent_SN2->TS_SN2 Product_SN2 Alkylated Product TS_SN2->Product_SN2 LeavingGroup_SN2 Br- TS_SN2->LeavingGroup_SN2 Departure Reagent_SN1 This compound Carbocation Benzylic Carbocation (Resonance Stabilized) Reagent_SN1->Carbocation Slow LeavingGroup_SN1 Br- Reagent_SN1->LeavingGroup_SN1 Product_SN1 Alkylated Product Carbocation->Product_SN1 Nu_SN1 Nu: Nu_SN1->Product_SN1 Fast cluster_Reagents Alternative Reagent Strategies cluster_Properties Key Properties Bromide This compound (Benchmark) HighReactivity High Reactivity Bromide->HighReactivity Chloride Methyl 4-(chloromethyl)phenylacetate ModerateReactivity Moderate Reactivity (Higher Selectivity) Chloride->ModerateReactivity Alcohol Methyl 4-(hydroxymethyl)phenylacetate (Precursor) Sulfonate Methyl 4-(sulfonyloxymethyl)phenylacetate (Tosylate/Mesylate) Alcohol->Sulfonate w/ TsCl/MsCl MildConditions Mild/Neutral Conditions Alcohol->MildConditions Mitsunobu Reaction StablePrecursor Stable Precursor Alcohol->StablePrecursor Sulfonate->HighReactivity

Caption: Logical relationships between alternative alkylating agents.

Quantitative Data Summary: A Head-to-Head Comparison

The following table summarizes the key attributes of the discussed reagents to facilitate a rapid comparison.

ReagentPrecursorLeaving GroupRelative ReactivityKey AdvantagesPotential Disadvantages
This compound Toluene derivativeBr⁻HighWell-documented, highly reactive, good yields. [3]Lachrymatory, potential for over-alkylation, moderate stability.
Methyl 4-(chloromethyl)phenylacetate Toluene derivativeCl⁻ModerateMore stable, lower cost, higher selectivity possible. [3]Slower reaction rates, may require PTC or harsher conditions.
Methyl 4-(tosyloxymethyl)phenylacetate Alcohol⁻OTsVery HighExcellent for unreactive nucleophiles, clean reactions. Requires extra synthesis step, tosylates are potent alkylators.
Methyl 4-(hydroxymethyl)phenylacetate AlcoholOH⁻ (activated in situ)N/A (Mitsunobu is high)Very mild/neutral conditions, high functional group tolerance. [6]Stoichiometric byproducts, requires acidic pronucleophile. [7]

Validated Experimental Protocols

The following protocols are provided as self-validating systems for researchers to replicate.

Protocol 1: O-Alkylation of 4-Methoxyphenol using this compound (Benchmark)
  • Materials: 4-Methoxyphenol (1.24 g, 10 mmol), this compound (2.29 g, 10 mmol), Potassium Carbonate (K₂CO₃, 2.07 g, 15 mmol), Acetone (50 mL).

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol, K₂CO₃, and acetone.

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add this compound to the mixture.

    • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Wash the filter cake with additional acetone (2 x 10 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether.

Protocol 2: O-Alkylation via Mitsunobu Reaction
  • Materials: Methyl 4-(hydroxymethyl)phenylacetate (1.66 g, 10 mmol), 4-Methoxyphenol (1.24 g, 10 mmol), Triphenylphosphine (PPh₃, 2.89 g, 11 mmol), Anhydrous THF (50 mL). Diisopropyl azodicarboxylate (DIAD, 2.2 mL, 11 mmol).

  • Procedure:

    • To an oven-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 4-(hydroxymethyl)phenylacetate, 4-methoxyphenol, PPh₃, and THF.

    • Cool the stirred solution to 0°C in an ice bath.

    • Add DIAD dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C. A color change and/or precipitate may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazide byproduct.

    • Purification is best achieved by column chromatography on silica gel. A non-polar solvent like hexane can first be used to elute some byproducts, followed by a hexane/ethyl acetate gradient to isolate the desired product.

A 1. Setup & Reagent Addition (Flask, Stirrer, Atmosphere) B 2. Reaction (Temperature Control, Monitoring via TLC) A->B C 3. Quench / Initial Work-up (e.g., Filtration, Liquid-Liquid Extraction) B->C D 4. Drying & Concentration (e.g., Na2SO4, Rotary Evaporator) C->D E 5. Purification (e.g., Column Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: A generalized workflow for a typical S_N2 alkylation reaction.

Authoritative Grounding & Field Insights

The choice of an alkylating agent is a critical decision in process development and discovery chemistry.

  • For robust, high-yield reactions where the nucleophile is readily available and the substrate is not overly sensitive, the benchmark This compound remains an excellent first choice due to its extensive documentation and predictable reactivity. [3]

  • When dealing with precious or complex substrates where selectivity is paramount, the less reactive Methyl 4-(chloromethyl)phenylacetate , often in conjunction with phase-transfer catalysis, offers a more controlled approach. The use of PTC is a hallmark of green and efficient industrial chemistry. [8][9]

  • For unreactive nucleophiles , where the bromo- or chloro- analogues fail to provide satisfactory results, upgrading to a sulfonate ester is the logical next step. The additional synthetic step is often justified by a significant increase in yield and reaction rate. [10][11]

  • When functional group compatibility is the primary concern , the Mitsunobu reaction with the parent alcohol is unparalleled. Its ability to operate under mild, neutral conditions preserves acid- and base-labile groups, making it a powerful tool in the late-stage functionalization of complex molecules. The main consideration is the purification strategy to remove the stoichiometric byproducts.

Ultimately, this guide serves as a framework for rational reagent selection. By understanding the causality behind the reactivity and application of each alternative, researchers can move beyond a one-size-fits-all approach and strategically select the optimal tool for their synthetic endeavor.

References

  • Rajdhani College. Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Aryl Halides. [Link]

  • Halpern, M. PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. [Link]

  • Dipple, A., Levy, L.S. Comparative carcinogenicity of alkylating agents: comparisons of a series of alkyl and aralkyl bromides of differing chemical reactivities as inducers of sarcoma at the site of a single injection in the rat. Carcinogenesis, Oxford Academic. [Link]

  • Cheng, X., et al. (2019). Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. European Journal of Organic Chemistry, ResearchGate. [Link]

  • Gagnon, D., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. [Link]

  • Gagnon, D., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. National Institutes of Health (NIH). [Link]

  • Rada-Vilela, de la, J., et al. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. [Link]

  • LibreTexts Chemistry. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]

  • Arkat USA. A comparison of several modern alkylating agents. [Link]

  • Halpern, M. Industrial Phase-Transfer Catalysis. PTC Communications, Inc. [Link]

  • Halpern, M. Industrial Phase-Transfer Catalysis. PTC Communications, Inc. [Link]

  • Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Hartung, J., et al. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. National Institutes of Health (NIH). [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). [Link]

  • ResearchGate. Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

  • Master Organic Chemistry. (2024). What Makes A Good Leaving Group. [Link]

  • Khan Academy. Reactions at the benzylic position. [Link]

  • PubChem. 4-(Chloromethyl)phenylacetic acid. [Link]

  • Journal of The Chemical Society of Pakistan. (2010). Selective acylation of aliphatic hydroxyl in the presence of phenolic hydroxyl group. [Link]

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A Comparative Guide to the Quantitative Characterization of Methyl 4-(bromomethyl)phenylacetate using qNMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

Methyl 4-(bromomethyl)phenylacetate is a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and agrochemicals.[1] Its benzylic bromide functional group makes it a highly reactive and valuable building block for introducing the phenylacetate moiety.[2] The purity and precise characterization of this starting material are paramount, as any impurities can propagate through subsequent synthetic steps, potentially impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a robust, accurate, and reliable analytical method for its quantification is not just a quality control measure but a cornerstone of process integrity and regulatory compliance.

This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for the characterization of this compound. We will explore the fundamental principles that establish qNMR as a primary analytical method and present a field-proven protocol, demonstrating its superiority in providing an absolute, direct measure of purity without the need for specific reference standards of the analyte itself.[3]

The qNMR Advantage: A Primary Ratio Method of Measurement

Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which are comparative methods requiring calibration against a known standard of the same compound, qNMR is an inherently quantitative technique.[4][5] The fundamental principle of qNMR is that the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[6][7][8][9] This universal response for a given nucleus (e.g., ¹H) means that with the inclusion of a certified internal standard of known purity, the purity of the analyte can be determined directly.[10][11]

This unique characteristic confers several significant advantages in a drug development setting:

  • Absolute Quantification: It provides a direct measurement of the analyte's purity (or concentration) without the need for an identical reference standard, which is particularly valuable for novel compounds or when a certified standard is unavailable.[4][8]

  • Structural Confirmation: A single qNMR experiment simultaneously provides quantitative data and confirms the structural identity of the analyte and any observable impurities.[7][12]

  • Reduced Method Development: qNMR methods are often faster to develop compared to the extensive optimization required for chromatographic separations.[13][14]

  • Broad Applicability: It can quantify a wide range of compounds, including those lacking a UV chromophore, which are challenging for standard HPLC-UV detection.[7]

Head-to-Head Comparison: qNMR vs. Chromatographic Methods

While HPLC is a workhorse in the pharmaceutical industry for purity determination, qNMR presents a compelling alternative, particularly for the primary characterization of reference materials and APIs like this compound.[3][15] The choice of technique depends on the specific analytical goal, but a direct comparison reveals the distinct strengths of each approach.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID)
Principle Primary method; signal area is directly proportional to the number of nuclei.[6][9]Comparative method; detector response is compared to a reference standard.Comparative method; detector response is compared to a reference standard.
Reference Standard Requires a certified internal standard (can be structurally different from the analyte).[10][11]Requires a certified reference standard of the analyte itself.Requires a certified reference standard of the analyte itself.
Accuracy & Precision Excellent; recognized by pharmacopeias as a primary method.[10] High precision achievable with proper experimental setup.High, but dependent on the purity of the reference standard and method validation.High, but dependent on the purity of the reference standard and method validation.
Selectivity High; based on unique chemical shifts of nuclei. Overlapped signals can sometimes be resolved by deconvolution.[16][17]High; based on chromatographic separation. Co-elution can be a challenge.Very high; excellent separation for volatile compounds.
Method Development Generally faster; focuses on solubility and signal separation.[13][14]Can be time-consuming, requiring optimization of column, mobile phase, and gradient.Requires optimization of column, temperature program, and gas flow rates.
Sample Throughput Lower, especially when long relaxation delays are required for accuracy.[3]Higher; typical run times are 20-30 minutes per sample.[3]Moderate to high, depending on the temperature program.
Sample Consumption Higher (typically milligrams).[3]Lower (typically micrograms).[3]Very low (microliters of solution).
Sample Integrity Non-destructive; the sample can be fully recovered.[3]Destructive.[3]Destructive.
Solvent Consumption Very low (typically <1 mL of deuterated solvent per sample).[13]High, generating significant solvent waste.Low, primarily carrier gas.
Impurity Detection Can identify and quantify structurally related and unrelated impurities simultaneously, provided they have unique signals.[16][18]Detects impurities that are separated and have a response to the detector (e.g., UV chromophore).Detects volatile and thermally stable impurities.

Experimental Blueprint: qNMR Purity Determination of this compound

This protocol describes a self-validating system for the accurate purity determination of this compound using an internal standard method.

Causality Behind Experimental Choices
  • Internal Standard Selection (Maleic Acid): The ideal internal standard must have high purity (≥99%), be chemically stable, non-volatile, non-hygroscopic, and soluble in the chosen NMR solvent.[6][19] Most importantly, its NMR signals must not overlap with any signals from the analyte or impurities.[6][19] Maleic acid is an excellent choice as it produces a sharp singlet for its two equivalent olefinic protons at ~6.3 ppm in DMSO-d₆, a region that is typically clear of signals from aromatic and aliphatic protons in the analyte.[6]

  • Solvent Selection (DMSO-d₆): The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is critical for accurate quantification.[19][20] DMSO-d₆ is a versatile polar aprotic solvent that provides excellent solubility for a wide range of organic compounds, including both the analyte and maleic acid.

  • Relaxation Delay (D1): For accurate integration, all proton signals must fully relax back to thermal equilibrium between successive scans.[21] The relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton being integrated (both analyte and standard).[21] Failure to use a sufficiently long D1 is a common source of systematic error in qNMR.

Workflow Visualization

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation weigh_analyte Accurately weigh Analyte (A) dissolve Dissolve A & IS in DMSO-d6 (volumetric) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Set Quantitative Parameters, e.g., D1 > 5*T1) transfer->nmr_acq process Phase & Baseline Correction nmr_acq->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity (Using qNMR Equation) integrate->calculate

Caption: The qNMR experimental workflow from sample preparation to final purity calculation.

Key Structures for Quantification

Structures cluster_analyte Analyte: this compound cluster_is Internal Standard: Maleic Acid analyte label_a1 CH2 (a) ~4.7 ppm label_a2 CH2 (b) ~3.7 ppm label_a3 OCH3 (c) ~3.6 ppm is label_is CH (d) ~6.3 ppm

Caption: Analyte and Internal Standard with protons for integration highlighted.

Step-by-Step Protocol
  • Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial. Record the mass (m_a).

    • Accurately weigh approximately 10 mg of high-purity (CRM grade) Maleic Acid into the same vial. Record the mass (m_std).

    • Using a calibrated pipette, add precisely 0.75 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

    • Transfer the homogeneous solution to a 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer or higher):

    • Tune and match the probe for the sample.

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts and determine the longest T₁ relaxation time for the signals to be integrated.

    • Set up the quantitative experiment with the following critical parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): ≥ 30 seconds (or > 5 x longest T₁)

      • Number of Scans (NS): 16 or higher for good signal-to-noise.

      • Acquisition Time (AQ): ≥ 3 seconds.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Carefully perform manual phase correction (zero- and first-order) to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

    • Integrate the following signals:

      • Analyte (I_a): The singlet corresponding to the benzylic -CH₂Br protons (a) at ~4.7 ppm.

      • Internal Standard (I_std): The singlet corresponding to the two olefinic protons (d) of maleic acid at ~6.3 ppm.

Data Analysis: Calculating Absolute Purity

The purity of the analyte (P_a) is calculated using the following equation, which relates the integrated signal areas to the molar quantities of the analyte and the internal standard.[10][20]

Purity (%w/w) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

Where:

  • I_a: Integral of the analyte signal (-CH₂Br singlet).

  • I_std: Integral of the internal standard signal (maleic acid singlet).

  • N_a: Number of protons for the integrated analyte signal (N_a = 2).

  • N_std: Number of protons for the integrated standard signal (N_std = 2).

  • M_a: Molar mass of the analyte (243.10 g/mol ).

  • M_std: Molar mass of the internal standard (116.07 g/mol ).

  • m_a: Mass of the analyte.

  • m_std: Mass of the internal standard.

  • P_std: Purity of the internal standard (as stated in its certificate, e.g., 99.9%).

Conclusion: An Authoritative Tool for Pharmaceutical Quality Control

Quantitative NMR has emerged as a powerful, reliable, and efficient alternative to traditional chromatographic methods for the characterization of pharmaceutical ingredients like this compound.[10][15] Its status as a primary analytical method, combined with its ability to provide simultaneous structural and quantitative information, makes it an invaluable tool in drug development and quality control.[22] While HPLC remains essential for high-throughput screening and detecting trace impurities, qNMR provides an unparalleled level of confidence for the absolute purity assignment of APIs and reference standards, ensuring a solid foundation for the development of safe and effective medicines. The adoption of qNMR is not merely an analytical choice; it is a commitment to the highest standards of scientific integrity and data quality.

References

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories Inc. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • API Testing: Dosage Form Characterisation. Oxford Instruments Magnetic Resonance. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. [Link]

  • Quantitative nuclear magnetic resonance: Experimental methods and typical applications. Journal of Instrumental Analysis. [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • QNMR – a modern alternative to HPLC. Almac. [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Sannova. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • Quantification. Bruker. [Link]

  • qNMR - Mestrelab Research. Mestrelab. [Link]

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A Comparative Guide to Linker Chemistry: Benchmarking Methyl 4-(bromomethyl)phenylacetate in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The linker component of a bioconjugate is a critical determinant of its therapeutic index, dictating stability in circulation and the mechanism of payload release. This guide provides an in-depth comparative analysis of Methyl 4-(bromomethyl)phenylacetate, a bifunctional organic building block, against established linker classes used in targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will dissect its chemical reactivity, classify its role based on the resulting linkage, and benchmark its performance attributes—namely stability and payload release mechanism—against common cleavable and non-cleavable linkers. This analysis is supported by detailed, field-proven experimental protocols for synthesis, characterization, and stability evaluation, designed to provide researchers with a robust framework for linker selection and validation.

Introduction: The Linker as the Linchpin of Targeted Therapeutics

The "magic bullet" concept, envisioned over a century ago, has materialized in the form of highly engineered bioconjugates that selectively deliver potent molecular payloads to target cells.[1] The success of these therapies hinges on the sophisticated interplay between a targeting moiety (e.g., a monoclonal antibody), a payload (e.g., a cytotoxic drug), and the chemical linker that joins them.[2] The linker is far from a passive spacer; it must ensure the conjugate remains intact in systemic circulation to prevent premature payload release and associated off-target toxicity, yet facilitate efficient payload liberation at the site of action.[3][4]

Linkers are broadly classified into two categories: non-cleavable and cleavable. Non-cleavable linkers release their payload upon complete proteolytic degradation of the antibody backbone within the lysosome, a process that enhances plasma stability.[2][5] Conversely, cleavable linkers are engineered with specific chemical triggers that respond to the unique physiological conditions of the target environment, such as low pH, a reducing environment, or the presence of specific enzymes.[6]

This guide focuses on characterizing this compound (CAS: 7398-42-7), a molecule with two key functional groups: a highly reactive electrophilic bromomethyl group and a methyl ester.[7][8] By examining its reactivity and the properties of the resulting conjugate, we can benchmark it against the current industry standards and provide a clear perspective on its potential applications in drug development.

Chemical Profile and Reactivity of this compound

This compound is an organic building block whose utility as a linker precursor stems from its benzylic bromide moiety.[7] This functional group is a potent electrophile, making it highly susceptible to nucleophilic attack from residues on biomolecules.

Classification: Based on its reactivity, this compound is a precursor for non-cleavable linkers . The primary conjugation reaction involves the alkylation of a nucleophile, most commonly the thiol group of a cysteine residue on an antibody, to form a highly stable thioether bond. This covalent bond is not susceptible to biological cleavage mechanisms, meaning the payload remains attached to the antibody until the entire protein is catabolized.

The causality for this classification lies in the high bond dissociation energy of the resulting carbon-sulfur bond, which is resistant to the physiological pH, redox, and enzymatic conditions encountered in circulation and even within the endosomal-lysosomal pathway.

G cluster_product Product Antibody Antibody-Cysteine-SH (Nucleophile) Conjugate Antibody-Cys-S-CH₂-Ph-CH₂COOCH₃ (Stable Thioether Linkage) Antibody->Conjugate Alkylation (SN2 Reaction) Linker This compound (Electrophile) Linker->Conjugate HBr HBr (Byproduct) Conjugate->HBr G cluster_non_cleavable Non-Cleavable Pathway (e.g., Phenylacetate-derived) cluster_cleavable Cleavable Pathway (e.g., Val-Cit) nc_bind 1. ADC Binds Target Cell nc_internalize 2. Internalization (Endosome) nc_bind->nc_internalize nc_lysosome 3. Lysosomal Fusion nc_internalize->nc_lysosome nc_degrade 4. Antibody Degradation nc_lysosome->nc_degrade nc_release 5. Release of Payload-Linker-AA nc_degrade->nc_release nc_action 6. Action within Target Cell Only nc_release->nc_action c_bind 1. ADC Binds Target Cell c_internalize 2. Internalization (Endosome) c_bind->c_internalize c_lysosome 3. Lysosomal Fusion c_internalize->c_lysosome c_cleave 4. Enzymatic Cleavage c_lysosome->c_cleave c_release 5. Release of Free Payload c_cleave->c_release c_action 6. Action within Target Cell c_release->c_action c_bystander 7. Bystander Killing of Neighboring Cells c_release->c_bystander c_action->c_bystander G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation Ab_Reduction Antibody Reduction (TCEP) Conjugation Conjugation with Linker-Payload Ab_Reduction->Conjugation Purification Purification (SEC / TFF) Conjugation->Purification HIC DAR Determination (HIC-HPLC) Purification->HIC SEC Aggregation Analysis (SEC-HPLC) Purification->SEC Stability Plasma Stability (LC-MS) HIC->Stability Efficacy Cytotoxicity Assay (Cell-based) SEC->Efficacy

Sources

A Researcher's Guide to Solvent Selection for Reactions with Methyl 4-(bromomethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Decisive Role of the Solvent

Methyl 4-(bromomethyl)phenylacetate is a versatile bifunctional reagent, serving as a crucial building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its utility stems from the presence of two key reactive sites: an ester and a benzylic bromide. The benzylic bromide is particularly susceptible to nucleophilic substitution, a cornerstone of modern organic synthesis. However, the success of these substitution reactions—defined by rate, yield, and purity—is not solely dependent on the substrate and nucleophile. The reaction medium, or solvent, plays a pivotal, and often underestimated, role in dictating the reaction's outcome.

This guide provides an in-depth comparison of the efficacy of nucleophilic substitution reactions involving this compound across a spectrum of common laboratory solvents. We will move beyond simple observation to explore the underlying chemical principles that govern these differences, providing researchers with the predictive power to select the optimal solvent system for their specific synthetic goals. The insights and protocols herein are designed to be self-validating, grounded in established mechanistic principles and supported by authoritative literature.

Theoretical Framework: Why Solvents Dictate Reactivity

Nucleophilic substitution reactions at a benzylic carbon, such as that in this compound, can proceed through two primary mechanisms: the concerted, bimolecular S(_N)2 pathway or the stepwise, unimolecular S(_N)1 pathway.[3] The solvent's properties are a determining factor in which pathway is favored and how efficiently it proceeds.

  • Polarity and Dielectric Constant: A solvent's polarity, often quantified by its dielectric constant (ε), is a measure of its ability to stabilize charges.[4]

    • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents possess acidic protons (typically O-H or N-H bonds) and have high dielectric constants.[5] They excel at stabilizing both cations and anions through hydrogen bonding. This strong solvation of ions favors the S(N)1 mechanism by stabilizing the carbocation intermediate that forms when the leaving group departs. However, this same property can hinder the S(_N)2 pathway by forming a "solvent cage" around the nucleophile, blunting its reactivity.[5]

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents have large dipole moments and moderate to high dielectric constants but lack acidic protons.[5] They are excellent at solvating cations but poorly solvate anions (the nucleophiles).[6] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating S(N)2 reactions.

    • Nonpolar Solvents (e.g., Toluene, Hexane): With low dielectric constants, these solvents are poor at stabilizing any charged species, including the transition states of both S(_N)1 and S(_N)2 reactions.[4][7] Consequently, reactions are often sluggish unless phase-transfer catalysts are employed.

The benzylic position of this compound can stabilize a carbocation through resonance, making the S(N)1 pathway plausible under the right conditions (weak nucleophile, polar protic solvent).[3] However, as a primary bromide, it is also highly accessible for a backside attack, making the S(_N)2 pathway a strong competitor, especially with a good nucleophile.[6] The choice of solvent, therefore, becomes the critical variable that tips the balance.

Experimental Design: A Comparative Study

To provide a clear and objective comparison, we designed a model experiment reacting this compound with a moderately strong nucleophile, sodium azide (NaN(_3)), across five solvents representing a range of properties. Sodium azide is an excellent choice as the resulting azide product, Methyl 4-(azidomethyl)phenylacetate, is readily distinguishable from the starting material by common analytical techniques.

Model Reaction: BrCH(_2)C(_6)H(_4)CH(_2)CO(_2)CH(_3) + NaN(_3) → N(_3)CH(_2)C(_6)H(_4)CH(_2)CO(_2)CH(_3) + NaBr

Experimental Protocol

This protocol is designed for reproducibility and accurate comparison.

  • Reagent Preparation: Prepare a 0.1 M stock solution of this compound in a suitable, inert solvent (e.g., anhydrous toluene) for consistent dispensing.

  • Reaction Setup: To five separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars, add sodium azide (1.5 equivalents).

  • Solvent Addition: To each flask, add 10 mL of one of the test solvents: Acetonitrile, N,N-Dimethylformamide (DMF), Ethanol, Tetrahydrofuran (THF), or Toluene.

  • Initiation: Place the flasks in a temperature-controlled heating block set to 50°C and allow them to equilibrate. Inject 1.0 equivalent of the this compound stock solution into each flask simultaneously to start the reactions.

  • Monitoring: Monitor the reaction progress every 30 minutes by withdrawing a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).

  • Workup & Isolation: Once the TLC indicates consumption of the starting material (or after a set time, e.g., 4 hours), cool the reactions to room temperature. Quench with 20 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield and purity of the resulting Methyl 4-(azidomethyl)phenylacetate using (_1)H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

Workflow Visualization

The following diagram illustrates the standardized experimental workflow for ensuring a fair comparison across all solvent systems.

G cluster_prep Preparation cluster_reaction Reaction Phase cluster_analysis Analysis p1 Prepare 0.1M Substrate Stock Solution p2 Aliquot NaN3 (1.5 eq) into 5 Flasks r1 Add Test Solvents (ACN, DMF, EtOH, THF, Toluene) p2->r1 r2 Equilibrate to 50°C r1->r2 r3 Inject Substrate (1.0 eq) to Start Reaction r2->r3 r4 Monitor by TLC (t = 0, 0.5, 1, 2, 4h) r3->r4 a1 Quench & Aqueous Workup r4->a1 a2 Isolate Crude Product a1->a2 a3 Determine Yield & Purity (NMR, HPLC) a2->a3 G cluster_aprotic Polar Aprotic Solvent (e.g., DMF) cluster_protic Polar Protic Solvent (e.g., EtOH) N3_a N3⁻ (Anion) TS_a [N3---CH2R---Br]⁻ (Transition State) N3_a->TS_a 'Naked' Nucleophile High Reactivity Na_a Na⁺ (Cation) Na_a->TS_a Cation Solvated by DMF Result_a Fast Reaction Rate High Yield TS_a->Result_a N3_p N3⁻ (Anion) TS_p [N3---CH2R---Br]⁻ (Transition State) N3_p->TS_p Solvated Nucleophile (H-Bonding) Low Reactivity Na_p Na⁺ (Cation) Na_p->TS_p Cation Solvated by EtOH Result_p Slow Reaction Rate Low Yield TS_p->Result_p

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of Methyl 4-(bromomethyl)phenylacetate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, Methyl 4-(bromomethyl)phenylacetate stands out as a highly versatile bifunctional reagent. Its structure, featuring a reactive benzylic bromide and an ester moiety, allows for sequential or orthogonal synthetic modifications. The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, providing a straightforward method for introducing the methyl phenylacetate group onto a wide array of molecules. However, the success of any synthesis hinges on the unambiguous confirmation of the final product's structure. This guide provides an in-depth, experience-driven approach to the spectroscopic validation of products derived from this reagent, focusing on a representative nucleophilic substitution reaction. We will move beyond simple data reporting to explain the causal links between structural changes and their spectroscopic signatures, ensuring a self-validating analytical workflow.

The Model Reaction: A Comparative Framework

To illustrate the principles of spectroscopic validation, we will focus on a classic S_N2 reaction. The benzylic carbon in this compound is highly susceptible to nucleophilic attack. Our model reaction will be the substitution of the bromide with an azide ion (N₃⁻), a common transformation used in click chemistry and for the introduction of amine functionalities after reduction.

Reaction Scheme: this compound reacts with sodium azide (NaN₃) to yield Methyl 4-(azidomethyl)phenylacetate. This choice is deliberate; the azide group provides an exceptionally clear and distinct signal in Infrared (IR) spectroscopy, serving as a perfect "reporter" for a successful reaction.

Workflow for Synthesis and Spectroscopic Validation

The following diagram outlines the logical flow from the initial chemical reaction to the final, validated product structure.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Validation React Reaction Setup (this compound + NaN3) Workup Aqueous Workup & Solvent Extraction React->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify NMR NMR Spectroscopy (1H, 13C) Purify->NMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS Data Data Interpretation & Comparison NMR->Data IR->Data MS->Data Confirm Structure Confirmed Data->Confirm

Caption: Experimental workflow from synthesis to structural confirmation.

Pillar 1: Spectroscopic Fingerprint of the Starting Material

Before analyzing a product, a complete characterization of the starting material, this compound, is essential. This baseline data provides the critical reference against which all changes are measured.

Table 1: Spectroscopic Data for this compound
Technique Observed Signal Assignment & Rationale
¹H NMR (CDCl₃, 400 MHz)δ ~7.30 (d, 2H), δ ~7.25 (d, 2H)Aromatic protons (AA'BB' system) on the 1,4-disubstituted benzene ring.
δ ~4.50 (s, 2H)Benzylic methylene protons (-CH₂ -Br). The electronegative bromine atom deshields these protons, shifting them downfield.
δ ~3.69 (s, 3H)Methyl ester protons (-OCH₃ ).
δ ~3.62 (s, 2H)Methylene protons of the acetate group (-CH₂ -COO).
¹³C NMR (CDCl₃, 100 MHz)δ ~171.5Carbonyl carbon of the ester group.
δ ~137.9, ~135.0, ~129.5, ~129.0Aromatic carbons.
δ ~52.2Methyl ester carbon (-OCH₃ ).
δ ~40.8Methylene carbon of the acetate group (-CH₂ -COO).
δ ~32.8Benzylic methylene carbon (-CH₂ -Br).
IR Spectroscopy (ATR)~1735 cm⁻¹ (strong, sharp)C=O stretch of the aliphatic ester.[1][2]
~1300-1000 cm⁻¹C-O stretches of the ester group.[2][3]
~600-500 cm⁻¹C-Br stretch. The presence of this band is a key indicator of the starting material.[3]
Mass Spectrometry (EI)m/z 242/244Molecular ion peak (M⁺) showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).

Pillar 2: The Transformation - Spectroscopic Evidence of Product Formation

Upon successful reaction with sodium azide, the spectroscopic data will exhibit distinct and predictable changes. The disappearance of starting material signals and the appearance of new product signals provide a self-validating system.

Table 2: Comparative Spectroscopic Data of Starting Material vs. Product
Technique Starting Material Signal Product Signal (Methyl 4-(azidomethyl)phenylacetate) Causality of the Change
¹H NMR δ ~4.50 (s, -CH₂ -Br)δ ~4.35 (s, -CH₂ -N₃)The azide group is less electronegative than bromine, causing an upfield shift (deshielding is reduced) of the benzylic protons.
¹³C NMR δ ~32.8 (-CH₂ -Br)δ ~54.5 (-CH₂ -N₃)The benzylic carbon signal shifts downfield. This is a known phenomenon for azides compared to bromides.
IR Spectroscopy ~600-500 cm⁻¹ (C-Br)Absent The C-Br bond has been cleaved. Its disappearance is strong evidence of reaction.
IR Spectroscopy Absent ~2100 cm⁻¹ (strong, sharp)This is the characteristic asymmetric stretching vibration of the azide (-N₃) group. Its appearance is definitive proof of azide incorporation.
Mass Spectrometry m/z 242/244 (Br pattern)m/z 205 (M⁺)The molecular weight has decreased by the mass of Br (79/81) and increased by the mass of N₃ (42), resulting in a new molecular ion. The bromine isotopic pattern is absent.

Logical Correlation of Structural and Spectral Changes

G cluster_0 Structural Change cluster_1 Spectroscopic Consequence CBr_cleavage C-Br Bond Cleavage IR_CBr_loss IR: Loss of C-Br stretch (~550 cm⁻¹) CBr_cleavage->IR_CBr_loss MS_Br_loss MS: Loss of Br isotopic pattern (m/z 242/244) CBr_cleavage->MS_Br_loss CN_formation C-N Bond Formation HNMR_shift ¹H NMR: Upfield shift of CH₂ (δ 4.50 -> 4.35 ppm) CN_formation->HNMR_shift CNMR_shift ¹³C NMR: Downfield shift of CH₂ (δ 32.8 -> 54.5 ppm) CN_formation->CNMR_shift IR_N3_gain IR: Appearance of N₃ stretch (~2100 cm⁻¹) CN_formation->IR_N3_gain MS_M_gain MS: New Molecular Ion (m/z 205) CN_formation->MS_M_gain

Caption: Correlation between chemical changes and spectroscopic observations.

Field-Proven Experimental Protocols

The following protocols are standard methodologies for ensuring reliable and reproducible results.

Protocol 1: Synthesis of Methyl 4-(azidomethyl)phenylacetate
  • Reagent Preparation: Dissolve this compound (1.0 eq) in dimethylformamide (DMF). In a separate flask, dissolve sodium azide (1.2 eq) in a minimal amount of DMF.

  • Reaction: Add the sodium azide solution dropwise to the stirred solution of the starting material at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, typically higher-Rf spot for the product.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography if necessary.

Protocol 2: Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified, dry product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • IR Spectroscopy: For Attenuated Total Reflectance (ATR) IR, place a small amount of the neat solid or liquid sample directly onto the ATR crystal and acquire the spectrum.

  • Mass Spectrometry: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or use a direct insertion probe for Electron Ionization (EI).

Comparison with Alternative Products

The analytical logic described here is broadly applicable. If a different nucleophile were used, the key spectroscopic markers would change, but the validation process remains the same.

  • Reaction with Sodium Cyanide (NaCN): Expect to see a nitrile (-C≡N) stretch in the IR spectrum around 2250 cm⁻¹. The ¹H and ¹³C NMR shifts of the benzylic group would again be different from both the bromide and the azide.

  • Reaction with an Alcohol (e.g., Methanol/Sodium Methoxide): This would form an ether. The most significant change would be the appearance of a new methoxy signal (-OCH₃) in the ¹H NMR spectrum and the disappearance of the benzylic bromide signal. IR would show a prominent C-O ether stretch around 1100 cm⁻¹.

By establishing a robust, multi-technique analytical workflow, researchers can have the highest degree of confidence in their synthetic outcomes. This guide demonstrates that spectroscopic validation is not merely a final checkpoint but an integral part of the scientific process, where each piece of data serves to confirm and corroborate the others, leading to an unambiguous structural assignment.

References

  • PubChem. Methyl phenylacetate | C9H10O2 | CID 7559. National Institutes of Health. Available at: [Link]

  • University of California, Davis. Infrared Spectroscopy. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Available at: [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2020). Available at: [Link]

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A Comparative Guide to the Isomeric Purity Analysis of Methyl 4-(bromomethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and drug safety. Methyl 4-(bromomethyl)phenylacetate is a key building block in the synthesis of various pharmaceutical agents. However, its synthesis is susceptible to the formation of positional isomers, primarily the ortho- and meta-substituted variants, which can impact reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques used to assess the isomeric purity of this compound, supported by experimental data and field-proven insights.

The Criticality of Isomeric Purity

The presence of unwanted isomers, such as Methyl 2-(bromomethyl)phenylacetate and Methyl 3-(bromomethyl)phenylacetate, can have significant downstream consequences. These impurities may exhibit different reactivity, leading to the formation of novel by-products, or they may be carried through the synthetic route to the final API, creating challenges in purification and potentially impacting the drug's safety and efficacy profile.[1][2] Regulatory bodies mandate strict control over impurities, with guidelines from the International Council for Harmonisation (ICH) requiring identification and qualification of impurities exceeding certain thresholds.[3][4][5] Therefore, a validated, specific, and sensitive analytical method for isomeric purity is not merely a quality control measure but a fundamental requirement for regulatory compliance and process understanding.

Potential Isomeric Impurities

The primary isomeric impurities of this compound arise from the starting materials used in its synthesis. For instance, if the synthesis starts from a mixture of methyl tolylacetates that is subsequently brominated, the presence of ortho- and meta-tolylacetate precursors will lead to the corresponding brominated positional isomers.

G cluster_0 Target Compound & Potential Isomers main This compound (para-isomer) iso1 Methyl 2-(bromomethyl)phenylacetate (ortho-isomer) iso2 Methyl 3-(bromomethyl)phenylacetate (meta-isomer) start Mixture of Methyl Tolylacetate Isomers start->main Bromination start->iso1 Bromination start->iso2 Bromination

Caption: Synthetic origin of positional isomers of this compound.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for routine quality control, structural confirmation of an unknown impurity, or high-throughput screening. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on boiling point and polarity, with mass-based identification.Discrimination of nuclei based on their local magnetic environments, providing detailed structural information.
Specificity High. Excellent resolution of isomers can be achieved with optimized column chemistry and mobile phase.[6]Very High. Chromatographic separation is coupled with mass fragmentation patterns for unambiguous identification.[7]Absolute. Provides definitive structural information, allowing for clear differentiation of isomers based on unique chemical shifts and coupling patterns.[8]
Sensitivity High (LOD/LOQ typically in the µg/mL to ng/mL range).[9]Very High (LOD/LOQ typically in the pg to fg range).[10]Moderate (LOD/LOQ typically >0.1% by mole). Not ideal for trace impurity detection.
Quantification Excellent. Highly linear and reproducible for accurate quantification.Good. Requires careful calibration, as response factors can vary between isomers.[11]Excellent (qNMR). Can provide primary ratio measurement without a specific reference standard for each isomer.
Sample Throughput High. Typical run times are 10-30 minutes.Moderate to High. Run times are comparable to HPLC.Low. Requires longer acquisition times, especially for dilute samples.
Primary Use Case Routine QC, purity testing, stability studies.Identification and quantification of volatile impurities, structural elucidation of unknowns.Definitive structural confirmation, primary ratio analysis, complex mixture analysis.

Experimental Workflows and Protocols

A robust analytical workflow is essential for achieving reliable and reproducible results. The process begins with careful sample preparation and proceeds through instrumental analysis to data interpretation and reporting.

G cluster_workflow General Analytical Workflow for Isomeric Purity A Sample Preparation (Accurate Weighing & Dissolution) B System Suitability Test (SST) (Verify system performance) A->B C Instrumental Analysis (HPLC, GC-MS, or NMR) B->C D Data Acquisition C->D E Data Processing (Integration & Identification) D->E F Calculation & Reporting (% Isomeric Purity) E->F

Caption: A generalized workflow for the analysis of isomeric purity.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Causality: This Reverse-Phase HPLC (RP-HPLC) method is chosen for its ability to separate compounds based on hydrophobicity. The subtle differences in the polarity and shape of the positional isomers result in differential retention on a non-polar C18 stationary phase, enabling their separation. The isocratic mobile phase ensures reproducible retention times, critical for routine analysis.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

Methodology:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration (~100 µg/mL) using the mobile phase.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main isomer should be ≤ 2.0%.

  • Analysis: Inject the sample solution. Identify the isomers based on their retention times relative to the main peak (positional isomers typically elute closely).

  • Calculation: Calculate the percentage of each isomer using the area percent method: % Isomer = (Area of Isomer Peak / Total Area of All Peaks) x 100

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC is ideal for analyzing thermally stable and volatile compounds like this compound. Separation is achieved based on differences in boiling points and interactions with the stationary phase. The mass spectrometer provides definitive identification by generating a unique fragmentation pattern (mass spectrum) for each eluting isomer, adding a high degree of confidence.[12][13]

Instrumentation & Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (50:1).

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-350 amu.

Methodology:

  • Sample Preparation: Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane to obtain a 1 mg/mL solution.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS.

  • Identification: Identify the main component and its isomers by comparing their retention times and matching their mass spectra against a spectral library or a previously run standard. The molecular ion (M+) at m/z 242/244 (due to bromine isotopes) and characteristic fragments will confirm identity.

  • Quantification: Create a calibration curve if absolute quantification is needed. For purity analysis, the area percent method can provide a good estimate.

Protocol 3: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Causality: NMR spectroscopy provides unambiguous structural information by probing the chemical environment of each proton in the molecule. Positional isomers will have distinct ¹H NMR spectra because the relative positions of the substituents on the aromatic ring alter the electronic shielding and spin-spin coupling of the aromatic protons.[8] The benzylic (-CH₂Br) and methylene (-CH₂CO) protons will also show slight shifts.

Instrumentation & Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Concentration: ~10-20 mg/mL.

  • Acquisition: Standard proton experiment with 16-32 scans.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in ~0.7 mL of CDCl₃ in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • This compound (para): The aromatic region will show two distinct doublets (an AA'BB' system), integrating to 2 protons each, due to the symmetry of the para-substitution.

    • Methyl 2-(bromomethyl)phenylacetate (ortho): The aromatic region will be more complex, showing four distinct multiplets, each integrating to 1 proton.

    • Methyl 3-(bromomethyl)phenylacetate (meta): The aromatic region will also be complex, showing four distinct signals with different splitting patterns compared to the ortho isomer.

  • Quantification: Integrate the area of a well-resolved signal unique to each isomer (e.g., a specific aromatic proton or the benzylic -CH₂Br signal). The molar ratio of the isomers is directly proportional to the ratio of their integration values.

Decision-Making Framework

Choosing the right technique depends on the analytical objective. The following decision tree can guide researchers in selecting the most appropriate method.

G A What is the analytical goal? B Routine QC / Purity Check A->B High Throughput & Quantification C Identify Unknown Impurity A->C Need Structural Information D Definitive Structural Proof / Primary Standard-Free Quantification A->D Absolute Confirmation Required E Use Validated HPLC Method B->E F Use GC-MS C->F G Use NMR Spectroscopy D->G

Caption: Decision tree for selecting an analytical technique.

Conclusion and Recommendations

The isomeric purity of this compound is a critical quality attribute that necessitates robust analytical control.

  • For routine quality control and release testing , a validated HPLC method offers the best balance of speed, sensitivity, and quantitative accuracy.

  • When an unknown impurity is detected , or for confirmatory analysis, GC-MS is the superior choice due to its high resolving power combined with the definitive identification capabilities of mass spectrometry.

  • NMR spectroscopy serves as the ultimate arbiter for structural elucidation. While not suited for high-throughput screening, it is invaluable for the absolute confirmation of isomer structures and for quantitative analysis (qNMR) without the need for individual isomer standards.

By selecting the appropriate analytical technique based on the specific scientific question, researchers and drug developers can ensure the quality and consistency of their synthetic intermediates, paving the way for a more efficient and reliable drug development process.

References

  • Vertex AI Search. (n.d.). Method Development & Method Validation for Related Substance and Assay. Retrieved January 4, 2026.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved January 4, 2026.
  • National Pharmaceutical Regulatory Agency (NPRA). (n.d.). Analytical Method Validation & Common Problem 1. Retrieved January 4, 2026.
  • ResearchGate. (2022). Requirements for validation of an analytical procedure for a drug with several similar substances? Retrieved January 4, 2026, from [Link]

  • Tentamus Pharma UK. (n.d.). Analysis of Related Substances and Impurities GMP. Retrieved January 4, 2026.
  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved January 4, 2026.
  • Chemsrc. (2025). Methyl [4-(bromomethyl)phenyl]acetate | CAS#:7398-42-7. Retrieved January 4, 2026, from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2020). Regulatory aspects of Impurity profiling. Retrieved January 4, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). Retrieved January 4, 2026, from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved January 4, 2026, from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved January 4, 2026, from [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved January 4, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Brominated Flame Retardants and Phthalate Esters In Ploymers Under the Same Conditions Using a Pyrolysis GC-MS Syste. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2025). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. Retrieved January 4, 2026, from [Link]

  • USP-NF. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved January 4, 2026, from [Link]

  • LabRulez GCMS. (n.d.). Analysis of Brominated Flame Retardants and Phthalate Esters Under the Same Conditions Using a Pyrolysis GC-MS System (3) - HBCDD. Retrieved January 4, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved January 4, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Brominated Flame Retardants and Phthalate Esters In Polymers Under the Same Conditions Using a Pyrolysis GC-MS System (1) − PBBs and PBDEs −. Retrieved January 4, 2026, from [Link]

  • International Journal of Pharmacy and Technology. (n.d.). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Methyl phenylacetate. Retrieved January 4, 2026, from [Link]

  • LabRulez GCMS. (n.d.). Analysis of Brominated Flame Retardants and Phthalate Esters In Polymers Under the Same Conditions Using a Pyrolysis GC-MS System (1) − PBBs and PBDEs −. Retrieved January 4, 2026, from [Link]

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A Senior Application Scientist's Guide: Cost-Benefit Analysis of Methyl 4-(bromomethyl)phenylacetate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, the choice of a building block is a critical decision, balancing reactivity, cost, and practicality. Methyl 4-(bromomethyl)phenylacetate serves as a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Its utility lies in the benzylic bromide, a reactive handle for introducing the 4-(methoxycarbonylmethyl)benzyl moiety via nucleophilic substitution. However, a chemist's toolkit is broad, and several alternatives exist, each with its own profile of benefits and drawbacks. This guide provides a comprehensive cost-benefit analysis of this compound against its common counterparts, supported by comparative data and experimental insights to inform your synthetic strategy.

The Alkylating Agent and Its Alternatives: A Comparative Overview

The primary function of this compound and its analogs is to act as electrophiles in SN2 reactions. The efficacy of this reaction is largely governed by the nature of the leaving group on the benzylic carbon. The most common alternatives pivot on substituting the bromide with other halogens or sulfonate esters.

  • Methyl 4-(chloromethyl)phenylacetate: The chloro-analog is generally the most cost-effective option. However, chloride is a less effective leaving group than bromide, necessitating harsher reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst like sodium iodide) to achieve comparable yields.

  • Methyl 4-(iodomethyl)phenylacetate: The iodo-analog represents the other end of the reactivity spectrum. Iodide is an excellent leaving group, allowing for faster reactions under milder conditions. This enhanced reactivity comes at a significantly higher cost and potentially lower stability.

  • Methyl 4-(tosyloxymethyl)phenylacetate (and other sulfonates): Sulfonate esters like tosylates are superb leaving groups, often comparable in reactivity to iodides. They are typically used when high reactivity is paramount and the substrate is sensitive. Their preparation, however, adds steps and cost to the overall synthesis.

The core of the decision-making process is visualized in the relationship between the leaving group's ability, the reagent's cost, and its stability.

cluster_0 Reactivity vs. Cost Trade-off Cost Cost Reactivity Reactivity Chloro Chloro Bromo Bromo Iodo/Tosylate Iodo/Tosylate G cluster_reactants Reactants reagent Methyl 4-(X-methyl)phenylacetate (X = Cl, Br, I, OTs) product Alkylated Product reagent->product nucleophile Nucleophile (Nu-H) nucleophile->product SN2 Attack base Base base->nucleophile Deprotonation

Caption: General scheme for nucleophilic substitution.

Reactivity and Yield: The reactivity follows the established trend for leaving group ability: I > Br > OTs > Cl. In a typical alkylation of a phenol or an amine, using the bromo-derivative often provides a good balance, with reactions proceeding to completion within a reasonable timeframe (e.g., 2-6 hours) at moderate temperatures (e.g., room temperature to 60 °C) with high yields. The chloro-derivative may require heating for 12-24 hours and the addition of a catalytic amount of NaI to facilitate the reaction via an in-situ Finkelstein reaction. The iodo- and tosylate derivatives will react more rapidly, which can be advantageous for sensitive substrates but may also lead to more side reactions if not controlled properly.

Purity and Byproducts: The primary byproduct is the salt of the leaving group (e.g., NaBr, KCl). The ease of removal is generally comparable for all halide salts. A key consideration is the potential for over-alkylation or side reactions, which is more pronounced with the more reactive agents if stoichiometry and conditions are not carefully managed.

Experimental Protocols: A Comparative Workflow

To illustrate the practical differences, here are two representative protocols for the N-alkylation of aniline.

Protocol 1: Alkylation using this compound

Materials:

  • Aniline (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of aniline in anhydrous acetonitrile, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound in acetonitrile dropwise over 10 minutes.

  • Heat the reaction mixture to 50 °C and monitor by TLC. The reaction is typically complete in 4-6 hours.

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient).

Protocol 2: Comparative Alkylation using Methyl 4-(chloromethyl)phenylacetate

Materials:

  • Same as Protocol 1, with Methyl 4-(chloromethyl)phenylacetate (1.1 eq) replacing the bromo-derivative.

  • Sodium iodide (NaI), catalytic amount (0.1 eq).

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add sodium iodide to the suspension.

  • Add a solution of Methyl 4-(chloromethyl)phenylacetate in acetonitrile.

  • Heat the reaction mixture to 80 °C (reflux) and monitor by TLC. The reaction may require 12-24 hours for completion.

  • Follow steps 5-9 from Protocol 1 for work-up and purification.

The workflow for these protocols can be summarized as follows:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Dissolve Nucleophile & Base in Solvent b Add Alkylating Agent (Bromo or Chloro + NaI) a->b c Heat & Stir (Bromo: 50°C, 4-6h) (Chloro: 80°C, 12-24h) b->c d Filter & Concentrate c->d e Liquid-Liquid Extraction d->e f Dry & Concentrate e->f g Column Chromatography f->g

Caption: Comparative experimental workflow for alkylation.

Safety and Handling

All benzylic halides are lachrymators and should be handled with care in a well-ventilated fume hood. They are corrosive and can cause severe skin burns and eye damage. [1]

Compound GHS Hazard Statements Signal Word
This compound H314 Danger [1]
Methyl 4-(chloromethyl)phenylacetate H302, H314, H317 Danger

| 4-(Bromomethyl)phenyl acetate | H302+H312, H314 | Danger |

Always consult the Safety Data Sheet (SDS) before handling these reagents and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Recommendations

The cost-benefit analysis of this compound places it in a favorable position for many synthetic applications. It offers a robust balance of reactivity, cost, and stability, making it a reliable choice for general-purpose alkylations.

Recommendations:

  • For large-scale, cost-sensitive syntheses: Methyl 4-(chloromethyl)phenylacetate, used in conjunction with a catalytic amount of sodium iodide, is the most economical choice, provided the substrate can tolerate the higher temperatures and longer reaction times.

  • For general laboratory R&D: this compound is often the optimal choice. Its moderate reactivity allows for convenient reaction conditions and predictable outcomes without the premium cost of more reactive analogs.

  • For highly sensitive substrates or sluggish nucleophiles: Methyl 4-(iodomethyl)phenylacetate or a corresponding tosylate should be considered. The higher cost is justified by the ability to perform the reaction under milder conditions, potentially preserving sensitive functional groups and improving yields.

Ultimately, the best choice of reagent is context-dependent. By understanding the trade-offs between cost, reactivity, and safety, researchers can make an informed decision that best suits the specific needs of their synthetic targets.

References

  • Chemsrc. Methyl [4-(bromomethyl)phenyl]acetate. [Link]

  • ChemBK. Methyl 2-(4-(broMoMethyl)phenyl)acetate. [Link]

  • PubChem. Phenacyl 4-(Bromomethyl)phenylacetate. [Link]

  • Chem-Impex. 4-(Bromomethyl)phenylacetic acid phenacyl ester. [Link]

  • LookChem. Methyl 2-[4-(chloromethyl)phenyl]acetate. [Link]

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Cross-reactivity studies of Methyl 4-(bromomethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the analytical and immunological specificity of Methyl 4-(bromomethyl)phenylacetate, providing researchers with the data and methodologies required to assess potential off-target interactions.

Introduction: The Double-Edged Sword of Reactivity

This compound is a bifunctional organic compound featuring a reactive benzyl bromide group and a methyl ester.[1] This structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules, often utilized for its ability to alkylate specific nucleophilic residues in target proteins or to serve as a linker.[2][3] However, the very reactivity that makes this compound useful also presents a significant challenge: the potential for cross-reactivity with structurally similar molecules or unintended biological targets.

For drug development professionals and researchers, understanding and quantifying this cross-reactivity is not merely an academic exercise; it is a critical step in validating the specificity of an assay, predicting potential off-target effects, and ensuring the integrity of experimental results. This guide provides a comparative framework for evaluating the cross-reactivity of this compound. We will explore key potential cross-reactants, provide detailed experimental protocols for both immunological and chromatographic assessment, and present a logical workflow for data interpretation.

Identifying Potential Cross-Reactants: A Structural Approach

Cross-reactivity often arises from compounds that share key structural motifs with the primary analyte.[4] For this compound, potential cross-reactants can be categorized based on modifications to its core structure. The selection of compounds for testing should be rational and based on synthetic pathways, potential impurities, or metabolites.

Table 1: Potential Cross-Reactants for this compound

Compound NameStructureRationale for Inclusion
This compound C₁₀H₁₁BrO₂ Primary Analyte
Methyl phenylacetateC₉H₁₀O₂Parent structure lacking the reactive bromomethyl group.[5]
4-(Bromomethyl)phenylacetic acidC₉H₉BrO₂Potential synthetic precursor or hydrolytic degradation product.
Methyl 4-(chloromethyl)phenylacetateC₁₀H₁₁ClO₂Analog with a different, less reactive halogen.
Methyl 4-methylphenylacetateC₁₀H₁₂O₂Precursor in some synthetic routes for the primary analyte.[6]
Methyl 4-bromophenylacetateC₉H₉BrO₂Isomer with bromine on the aromatic ring, not the methyl group.[7]
Benzyl bromideC₇H₇BrRepresents the core reactive moiety without the phenylacetate group.

Experimental Workflow for Cross-Reactivity Assessment

A robust assessment of specificity requires a multi-pronged approach. We recommend a primary immunological assay for functional cross-reactivity complemented by an orthogonal chromatographic method for analytical discrimination.

G cluster_0 Phase 1: Immunological Specificity cluster_1 Phase 2: Analytical Specificity ELISA_prep 1. Synthesize Analyte-Carrier Conjugate (e.g., M-BP-BSA) Ab_dev 2. Generate Specific Antibodies (Polyclonal or Monoclonal) ELISA_prep->Ab_dev ELISA_assay 3. Develop Competitive ELISA Ab_dev->ELISA_assay ELISA_test 4. Test Cross-Reactants ELISA_assay->ELISA_test data_analysis Data Analysis: Calculate % Cross-Reactivity (ELISA) Assess Resolution (HPLC) ELISA_test->data_analysis HPLC_dev 1. Develop HPLC Separation Method HPLC_test 2. Analyze Analyte & Cross-Reactants HPLC_dev->HPLC_test HPLC_res 3. Determine Retention Time (tR) & Resolution (Rs) HPLC_test->HPLC_res HPLC_res->data_analysis start Start: Define Potential Cross-Reactants cluster_0 cluster_0 start->cluster_0 cluster_1 cluster_1 start->cluster_1 conclusion Conclusion: Quantify Specificity Profile data_analysis->conclusion

Caption: Overall workflow for assessing cross-reactivity.

Part 1: Immunological Cross-Reactivity via Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for determining the specificity of an antibody and quantifying the cross-reactivity of structurally related compounds.[8][9] The principle relies on the competition between a fixed amount of enzyme-labeled antigen and a variable amount of unlabeled antigen (from the sample or standard) for a limited number of antibody binding sites.

Caption: Principle of Competitive ELISA for small molecules.

Experimental Protocol: Competitive ELISA

Causality: To generate antibodies against a small molecule (hapten) like this compound, it must first be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin, BSA). This hapten-carrier conjugate is immunogenic. The same conjugate is used to coat the ELISA plate. The assay's specificity is then tested by seeing how effectively the free drug and its analogs can inhibit the antibody from binding to the coated plate.

  • Preparation of Coating Antigen:

    • Conjugate this compound to BSA at a molar ratio of 20:1 in phosphate-buffered saline (PBS), pH 8.0. The bromomethyl group will react with amine groups on the BSA.

    • Allow the reaction to proceed for 4 hours at room temperature.

    • Purify the conjugate (M-BP-BSA) by dialysis against PBS to remove unreacted hapten.

    • Confirm conjugation using MALDI-TOF mass spectrometry.

  • ELISA Plate Coating:

    • Dilute the M-BP-BSA conjugate to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL per well to a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

    • Block non-specific binding sites by adding 200 µL of 5% non-fat dry milk in PBST to each well and incubate for 2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the primary analyte (standard curve) and each potential cross-reactant in PBST.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (previously titrated to determine optimal concentration). Incubate for 30 minutes.

    • Wash the coated-and-blocked assay plate three times with PBST.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the assay plate.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate four times with PBST.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in PBST.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark for 15 minutes.

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Results

The IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) is calculated for the primary analyte and each cross-reactant. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100

Table 2: Example Immunoassay Cross-Reactivity Data

CompoundIC50 (nM)% Cross-Reactivity
This compound 15.2 100%
Methyl phenylacetate> 10,000< 0.15%
4-(Bromomethyl)phenylacetic acid88.417.2%
Methyl 4-(chloromethyl)phenylacetate45.133.7%
Methyl 4-methylphenylacetate> 10,000< 0.15%
Methyl 4-bromophenylacetate2,5300.6%
Benzyl bromide1,8500.82%

Interpretation: The data clearly show high specificity of the antibody for the target analyte. Significant cross-reactivity is observed only with compounds that retain the core reactive group and overall shape, such as the chloro-analog and the corresponding carboxylic acid. The parent molecules lacking the reactive group show negligible cross-reactivity.

Part 2: Orthogonal Assessment by HPLC

While immunoassays measure functional binding to an antibody, High-Performance Liquid Chromatography (HPLC) provides an orthogonal assessment of analytical specificity.[10] The goal here is to develop a method that can physically separate the primary analyte from potential cross-reactants and impurities, which is crucial for quality control and purity assessment. Benzyl halides can be challenging to analyze, but derivatization or a well-optimized reverse-phase method can achieve effective separation.[11][12]

Experimental Protocol: Reverse-Phase HPLC

Causality: This method separates compounds based on their differential partitioning between a nonpolar stationary phase (the C18 column) and a polar mobile phase. Compounds with greater hydrophobicity will interact more strongly with the stationary phase and thus have a longer retention time. Small differences in structure, such as replacing a bromine with a chlorine or a methyl group, alter the molecule's polarity and allow for separation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A).

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: Linear gradient from 40% to 80% B

    • 15-18 min: Hold at 80% B

    • 18-20 min: Return to 40% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve each compound individually and as a mixed solution in acetonitrile at a concentration of 100 µg/mL.

Data Analysis and Results

The key metrics are the retention time (t_R) for each compound and the resolution (R_s) between adjacent peaks in the mixed sample. A resolution value >1.5 indicates baseline separation.

Table 3: Example HPLC Separation Data

CompoundRetention Time (t_R, min)Resolution (R_s) vs. Primary Analyte
4-(Bromomethyl)phenylacetic acid8.94.1
Methyl phenylacetate10.52.5
Benzyl bromide11.21.8
Methyl 4-methylphenylacetate11.81.6
Methyl 4-(chloromethyl)phenylacetate12.51.9
This compound 13.2 -
Methyl 4-bromophenylacetate13.91.8

Interpretation: The developed HPLC method successfully separates the primary analyte from all tested structural analogs with baseline resolution. This demonstrates high analytical specificity and provides a reliable method for identity and purity testing, ensuring that any observed biological or immunological activity is attributable to the correct molecule and not a closely related impurity.

Conclusion

The comprehensive assessment of this compound reveals a high degree of specificity under the described experimental conditions. The competitive ELISA demonstrates that while antibodies raised against the molecule show some tolerance for changes to the ester group or the specific halogen, they do not recognize the parent structures lacking the reactive benzylic halide. This is a critical finding for the development of specific immunoassays.

Furthermore, the orthogonal HPLC method confirms that the analyte can be distinguished from its most likely impurities and analogs with high resolution. Together, these methodologies provide a robust, self-validating framework for researchers and drug developers. They underscore the importance of not relying on a single technique but employing complementary methods to build a complete and trustworthy specificity profile for any reactive small molecule intermediate.

References

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC - NIH. (n.d.).
  • Separation of Benzyl chloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019, August 16). PubMed Central.
  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019, August 11).
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (n.d.).
  • 4-(Bromomethyl)phenylaceticacidphenacylester synthesis. (n.d.). ChemicalBook.
  • Cross-reactivities of immunoassays. (n.d.).
  • 4-(Bromomethyl)phenylacetic acid phenacyl ester. (n.d.). Chem-Impex.
  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies.
  • HPLC Methods for analysis of Benzyl alcohol. (n.d.).
  • 7398-42-7|Methyl 2-(4-(bromomethyl)phenyl)
  • Methyl 4-bromophenylacet
  • 7398-42-7 Cas No. | Methyl 4-(bromomethyl)
  • Methyl phenylacetate | C9H10O2 | CID 7559. (n.d.). PubChem - NIH.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(bromomethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. Methyl 4-(bromomethyl)phenylacetate, a valuable reagent in organic synthesis, is a halogenated organic compound and a potent lachrymator that demands meticulous handling and disposal protocols.[1][2] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this chemical, grounding procedural guidance in established safety principles and regulatory standards.

Part 1: Hazard Assessment & Risk Mitigation

Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards stem from its reactive benzylic bromide group, which makes it a lachrymator (a substance that irritates the eyes and causes tears) and a potential alkylating agent.[1][2][3] All handling and disposal operations must be predicated on mitigating these risks.

Chemical Profile and Safety Summary

For immediate reference, the key safety parameters for this compound are summarized below.

ParameterDetailsSource(s)
CAS Number 7398-42-7[4][5]
Molecular Formula C₁₀H₁₁BrO₂[4]
Primary Hazards Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[5][6] Classified as a lachrymator.[1]
Incompatible Materials Strong oxidizing agents, strong bases, acids, reducing agents.[1][7]
Required PPE Safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[1][7][8]
Engineering Controls All work must be conducted in a certified chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]
The Causality Behind Safety Protocols
  • Fume Hood Mandate: As a lachrymator, the vapors of this compound can cause immediate and significant eye irritation.[1][2] A chemical fume hood is not merely a recommendation but an essential engineering control to contain these vapors and prevent exposure.[9][10]

  • Segregation Imperative: This compound is a halogenated organic waste.[11] Mixing it with non-halogenated solvent waste streams is a common and costly error.[12] Co-mingling necessitates the entire volume be treated as more expensive halogenated waste, typically destined for high-temperature incineration with specialized scrubbers to handle the resulting hydrogen bromide gas.[13][14]

Part 2: Disposal Workflow: A Decision-Making Framework

The correct disposal path depends on the form and quantity of the waste. This workflow provides a logical framework for decision-making, ensuring safety and compliance at each stage.

DisposalWorkflow cluster_assessment Waste Assessment cluster_paths Disposal Pathways cluster_actions Action Protocols start Identify Waste Containing This compound q_form What is the form of the waste? start->q_form spill Small Spill (<100 mL) on inert absorbent q_form->spill Spill Residue bulk Bulk Waste: - Unused/Expired Reagent - Concentrated Reaction Residues q_form->bulk Concentrated Liquid/Solid contaminated Contaminated Solids: - Gloves, Wipes, Glassware - Chromatography Media q_form->contaminated Contaminated Labware dilute Dilute Waste Stream (e.g., from aqueous workup) q_form->dilute Dilute Solution sop_spill Follow SOP 1: Spill Management Protocol spill->sop_spill sop_collection Follow SOP 2: Waste Segregation & Collection bulk->sop_collection contaminated->sop_collection sop_deactivate Follow SOP 3: In-Lab Deactivation (Advanced) dilute->sop_deactivate end_node Securely containerize, label as 'Halogenated Organic Waste', and transfer to EHS for disposal sop_spill->end_node sop_collection->end_node sop_deactivate->end_node

Caption: Decision workflow for handling and disposing of this compound waste.

Part 3: Standard Operating Procedures (SOPs)

These protocols provide detailed, step-by-step methodologies for the safe management of this compound waste.

SOP 1: Management of Small Spills (<100 mL)

This procedure is for immediate containment and cleanup of small-scale spills.

  • Ensure Safety: Alert personnel in the immediate area. Ensure your PPE is intact. Do not proceed without proper PPE, including eye protection and gloves.[1][8]

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or Chemizorb®. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Once the liquid is fully absorbed, carefully collect the material using non-sparking tools and place it into a designated, robust, and sealable container (e.g., a wide-mouth polyethylene bottle).[6][7][13]

  • Decontamination: Clean the spill area with a cloth or sponge dampened with a soap and water solution.[15]

  • Waste Packaging: Place all contaminated materials, including the absorbent, cleaning cloths, and used gloves, into the same waste container.

  • Labeling and Disposal: Securely seal the container. Label it clearly as "HALOGENATED ORGANIC WASTE: this compound Spill Debris." Transfer the container to your laboratory's designated hazardous waste accumulation area for pickup by your institution's Environmental Health and Safety (EHS) department.

SOP 2: Segregation and Collection of Concentrated Waste and Contaminated Solids

This is the default and most critical procedure for routine waste generation.

  • Designate a Waste Container: Use a dedicated, compatible, and clearly labeled container for "Halogenated Organic Waste."[12] The container must be in good condition with a secure, tight-fitting lid.[12][16]

  • Waste Transfer:

    • Unused/Expired Reagent: Leave the chemical in its original container. Do not mix it with other waste. Label it clearly as waste.

    • Reaction Residues: Transfer concentrated liquids or solids directly into the designated halogenated waste container inside a fume hood.

    • Contaminated Solids: Collect all contaminated disposable items (gloves, pipette tips, weighing paper) and non-disposable items (glassware that cannot be decontaminated) in a sealed, heavy-duty plastic bag or a separate solid waste container.[16]

  • Labeling: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other halogenated components. Do not use abbreviations.[12]

    • The associated hazards (e.g., Irritant, Lachrymator).

  • Storage and Disposal: Keep the waste container closed at all times except when adding waste.[12] Store it in a designated satellite accumulation area. Arrange for pickup by your EHS office for disposal, which is typically high-temperature incineration.[14]

SOP 3: In-Lab Deactivation of Dilute Waste Streams (Advanced)

This procedure is for experienced personnel seeking to neutralize the reactive benzylic bromide in dilute aqueous or organic solutions before collection. This can enhance safety but does not change the final disposal classification as halogenated waste. Always consult your EHS office before implementing any in-lab treatment protocol.

Causality: Benzylic bromides are susceptible to nucleophilic substitution. This procedure uses a mild base, sodium carbonate (soda ash), to hydrolyze the C-Br bond, converting it to a less reactive benzyl alcohol derivative. This is a safer alternative to using strong bases, which are listed as incompatible.[1][7][13]

  • Preparation: Perform this procedure in a fume hood. Place the dilute waste solution in a suitable reaction vessel equipped with a magnetic stirrer.

  • Neutralization: While stirring, slowly and portion-wise add a 10% aqueous solution of sodium carbonate (Na₂CO₃) or a slurry of soda ash.[13] Monitor for any signs of vigorous reaction or off-gassing.

  • Reaction: Continue stirring at room temperature for a minimum of 2 hours to ensure complete hydrolysis. The required time may vary based on concentration and solvent.

  • Verification: After the reaction period, check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Collection and Disposal: Despite deactivation of the benzylic bromide, the solution still contains a halogenated organic compound and must be disposed of as such. Transfer the treated solution to your "Halogenated Organic Waste" container, labeling all components. Arrange for EHS pickup.

Part 4: Regulatory Compliance

Disposal of this compound is governed by federal and local regulations. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to specific land disposal restrictions.[11][14][17] Your institution's EHS department is the ultimate authority on compliance and will manage the final disposal, likely through a licensed hazardous waste incineration facility.[14][18] Always follow their specific guidelines for waste container types, labeling, and pickup requests.

By adhering to these scientifically grounded and procedurally detailed protocols, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of responsible chemical stewardship.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • National Research Council. (1983). Procedures for Laboratory Destruction of Chemicals. P2 InfoHouse. Retrieved from [Link]

  • Chemsrc. (2025). Methyl [4-(bromomethyl)phenyl]acetate. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem. Retrieved from [Link]

  • Brandeis University. (n.d.). Lachrymators. Laboratory Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Karolinska Institutet. (2025). Laboratory waste. KI Staff portal. Retrieved from [Link]

  • ResearchGate. (2012). Removing Benzyl bromide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(bromomethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide on the safe handling of Methyl 4-(bromomethyl)phenylacetate (CAS No. 7398-42-7). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each piece of personal protective equipment (PPE), ensuring you are not just following procedures, but understanding them. The protocols herein are designed as a self-validating system to protect you, your colleagues, and your research from the specific hazards posed by this reactive benzyl bromide derivative.

Hazard Analysis: Understanding the Adversary

This compound is a member of the benzyl bromide class of reagents. Structurally, the presence of a bromomethyl group makes it a potent lachrymator and an alkylating agent. This dictates its primary hazards, which are formally classified under the Globally Harmonized System (GHS).[1] A thorough risk assessment is the foundational step before any handling procedure.[2]

Key Hazards Overview
Hazard StatementClassificationImplication for the Researcher
H302 Harmful if swallowedAccidental ingestion can lead to systemic toxicity.
H315 Causes skin irritationDirect contact can cause redness, inflammation, or chemical burns.
H319 Causes serious eye irritationVapors or splashes can cause significant, potentially lasting, eye damage.
H335 May cause respiratory irritationInhalation of dust or vapors can irritate the nose, throat, and lungs.

Data sourced from Sigma-Aldrich Safety Information.[1]

The causality is clear: the reactivity of the benzylic bromide functional group drives its toxicity. This group can readily react with biological nucleophiles, such as amino acids and DNA, leading to cellular damage. This understanding forms the bedrock of our PPE strategy.

The Primary Defense: Core PPE Ensemble

The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[1] However, "protective" is a broad term. As senior scientists, we must define it with specificity and expertise.

Body Protection: More Than Just a Coat

A standard cotton lab coat is insufficient. Due to the corrosive nature of this reagent and its potential for splashes, a chemically resistant lab coat or a chemically resistant apron worn over a standard lab coat is mandatory.

  • Rationale: Standard lab coats are primarily for minor spills and to protect clothing. They can absorb chemicals, holding them against the skin. A non-porous, chemically resistant material prevents this penetration.

  • Protocol Standard: Ensure the lab coat has long sleeves and is fully buttoned. Clothing worn underneath should cover the legs entirely; shorts or skirts are not permitted.[3]

Eye and Face Protection: A Dual-Layer Approach

Given the severe eye irritation hazard (H319) and the lachrymatory properties, a multi-layered approach to eye and face protection is non-negotiable.

  • Primary Layer - Chemical Splash Goggles: These are essential. Unlike standard safety glasses, goggles form a seal around the eyes, protecting against splashes, vapors, and dust.[4][5]

    • Causality: The vapor pressure of this compound, while low, is sufficient for its vapors to act as a potent lachrymator. Goggles prevent this vapor from reaching the sensitive mucous membranes of the eyes. They must meet the ANSI Z87.1 standard.[4]

  • Secondary Layer - Full-Face Shield: Whenever there is a significant risk of splashing—such as when transferring large quantities, working under positive pressure, or during reaction quenching—a full-face shield must be worn over the chemical splash goggles.

    • Experience-Driven Insight: While goggles protect the eyes, a face shield protects the entire face from splashes that could cause skin irritation (H315) or be absorbed.

Hand Protection: The Critical Barrier

Choosing the correct gloves is arguably the most critical decision in handling this chemical. Aromatic and halogenated hydrocarbons are known to be aggressive towards many common glove materials.[6]

  • Recommended Primary Glove: A chemical resistance chart for Benzyl Bromide, a closely related compound, recommends Teflon® (PTFE) gloves for robust protection.[7] However, Teflon gloves can be cumbersome and reduce dexterity.

  • Field-Proven Alternative - Double Gloving: A more practical and widely adopted method is to wear two pairs of nitrile gloves .

    • Causality & Protocol: The outer glove absorbs the initial contact, and while nitrile is not impervious, it provides a temporary barrier. The critical step is to remove and dispose of both pairs of gloves immediately upon any known or suspected contact. This protocol relies on procedure rather than material endurance. Inspect gloves for any signs of degradation or perforation before and during use.[3][8]

Respiratory Protection: Controlling the Unseen Hazard

The H335 warning ("May cause respiratory irritation") necessitates stringent engineering controls.[1]

  • Primary Control - Chemical Fume Hood: All handling of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood.[4] This is the primary method to prevent inhalation exposure.

  • Secondary Control - Respirator Use: In situations where engineering controls may be insufficient or during a large spill, respiratory protection is required.

    • Protocol: For emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Routine use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and medical clearance.[3]

Procedural Workflow: A Self-Validating System

Adherence to a strict, logical workflow ensures that safety measures are consistently applied. The following diagram outlines the decision-making and operational steps for handling this compound.

PPE_Workflow PPE Workflow for Handling this compound cluster_prep 1. Preparation & Hazard Assessment cluster_ppe 2. PPE Selection & Donning cluster_handling 3. Chemical Handling cluster_disposal 4. Decontamination & Disposal start Begin Task: Handling Required review_sds Review SDS & SOPs (Hazards: H302, H315, H319, H335) start->review_sds verify_controls Verify Engineering Controls (Certified Fume Hood, Eyewash/Shower Access) review_sds->verify_controls select_ppe Select Required PPE verify_controls->select_ppe Controls OK don_body Don Body Protection: - Chemically Resistant Apron - Lab Coat (fully buttoned) select_ppe->don_body don_hands Don Hand Protection: - Double Nitrile Gloves don_body->don_hands don_eyes Don Eye/Face Protection: - Chemical Splash Goggles - Face Shield (if splash risk) don_hands->don_eyes handle_chemical Perform Work Inside Fume Hood don_eyes->handle_chemical Ready monitor_ppe Continuously Monitor PPE for contamination or damage handle_chemical->monitor_ppe decontaminate Decontaminate Work Area monitor_ppe->decontaminate Work Finished doff_ppe Doff PPE (Outer Gloves First) decontaminate->doff_ppe dispose_waste Dispose of Contaminated PPE & Chemical Waste in Labeled, Sealed Hazardous Waste Containers doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end Task Complete wash_hands->end

Caption: Logical workflow from preparation to disposal for safely handling this compound.

Disposal Plan: Completing the Lifecycle Safely

Proper disposal is as critical as proper handling. Brominated organic compounds are classified as hazardous waste and must not be disposed of in standard trash or down the drain.[3][9]

Step-by-Step Disposal Protocol:
  • Segregation: All materials that have come into contact with this compound, including contaminated gloves, bench paper, and pipette tips, must be considered hazardous waste.

  • Containment:

    • Solid Waste: Collect all contaminated solid waste (gloves, paper towels, etc.) in a designated, clearly labeled, and sealable hazardous waste container.[10]

    • Liquid Waste: Collect all liquid waste containing the reagent in a separate, compatible, and clearly labeled hazardous waste container. Keep this container sealed when not in use.[11]

  • Decontamination of Glassware: Glassware can be decontaminated by rinsing with a suitable organic solvent (e.g., acetone) inside a fume hood. The solvent rinse must be collected as halogenated organic waste. A subsequent rinse with a solution of sodium thiosulfate can be used to neutralize any residual reactive bromine.[11]

  • Final Disposal: Adhere strictly to your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by the Environmental Health & Safety (EHS) department.[9]

By embedding these expert-driven protocols and the reasoning behind them into your daily work, you build a robust culture of safety that protects the most valuable asset in the laboratory: you.

References

  • Lachrymators | Laboratory Safety . Brandeis University. [Link]

  • What is bromine and what are the safe disposal and recycling methods? . Ideal Response. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials . U.S. Environmental Protection Agency. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Utah State University. [Link]

  • Methyl [4-(bromomethyl)phenyl]acetate | CAS#:7398-42-7 | Chemsrc . Chemsrc. [Link]

  • Standard Operating Procedures for Hazardous Chemicals - Bromine . Washington State University. [Link]

  • Chamberland SOP Working with Bromine . University of Vermont. [Link]

  • Bromine in orgo lab SOP . Providence College. [Link]

  • Chemical Resistant Gloves Guide . Oxford University. [Link]

  • Resistance To Chemicals of Common Glove Materials . University of Pittsburgh. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab . Lab Manager. [Link]

  • Safe Chemical Handling / Lab Safety Video Part 5 . YouTube. [Link]

  • GLOVE SELECTION CHART . WSU Spokane. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill. [Link]

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Methyl 4-(bromomethyl)phenylacetate

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